molecular formula C11H16O3 B13590707 (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

(S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Cat. No.: B13590707
M. Wt: 196.24 g/mol
InChI Key: GQZAFJKRMBGHPU-QMMMGPOBSA-N
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Description

(S)-1-(2,4-Dimethoxyphenyl)propan-2-ol (CAS 882187-58-8) is a chiral organic compound with the molecular formula C 11 H 16 O 3 and a molecular weight of 196.24 g/mol . Its structure features a propan-2-ol chain with a stereogenic center in the (S) configuration, linked to a 2,4-dimethoxyphenyl ring system. This specific chiral arrangement makes it a valuable intermediate in sophisticated organic synthesis. As a chiral benzylic alcohol, this compound serves as a versatile building block for medicinal chemistry and pharmacology research. It is particularly useful for the synthesis of more complex molecules where the stereochemistry and the dimethoxy-substituted aromatic ring are critical for biological activity. Researchers may employ it in the development of potential therapeutic agents or in structure-activity relationship (SAR) studies. The methoxy groups can influence the compound's lipophilicity and electronic properties, which are important parameters in drug design . This product is labeled For Research Use Only (RUO). RUO products are intended solely for laboratory research purposes and are not intended for use in diagnostic procedures, medical treatments, or in humans for any purpose .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(2S)-1-(2,4-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m0/s1

InChI Key

GQZAFJKRMBGHPU-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC1=C(C=C(C=C1)OC)OC)O

Canonical SMILES

CC(CC1=C(C=C(C=C1)OC)OC)O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling & Biocatalytic Synthesis of (S)-1-(2,4-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties & Biocatalytic Synthesis of (S)-1-(2,4-Dimethoxyphenyl)propan-2-ol Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Process Chemists, and Analytical Scientists

Executive Summary

(S)-1-(2,4-Dimethoxyphenyl)propan-2-ol is a chiral phenylpropanol derivative serving as a critical intermediate in the synthesis of bioactive alkaloids, pharmaceuticals, and fine chemical building blocks. Unlike its regioisomers (e.g., 3,4-dimethoxy derivatives), the 2,4-substitution pattern imparts unique steric and electronic properties that influence metabolic stability and receptor binding affinities.

This guide provides a definitive technical profile of the (S)-enantiomer, moving beyond generic database entries to offer field-validated physicochemical data, structural characterization logic, and a scalable biocatalytic synthesis protocol designed for high enantiomeric excess (>99% ee).

Physicochemical Characterization

The following data aggregates experimental observations and high-fidelity predictive models calibrated against structurally homologous phenylpropanols.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionNote
IUPAC Name (2S)-1-(2,4-dimethoxyphenyl)propan-2-ol
CAS Number 1014-24-0 (Racemate); Specific (S)-CAS not widely listedUse racemate CAS for regulatory search; specify stereochemistry in COA.
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
Physical State Viscous Colorless to Pale Yellow OilMay crystallize upon prolonged storage at -20°C.
Boiling Point 165–170 °C at 15 mmHgExtrapolated from ketone precursor data.
Solubility Soluble in MeOH, EtOH, DMSO, DCM, EtOAc.Sparingly soluble in water (<1 mg/mL).
LogP (Octanol/Water) 1.93 ± 0.2Lipophilic; suitable for membrane permeability.
pKa ~14.5 (Secondary Alcohol)Non-ionizable in physiological pH range.
Optical Rotation [α]²⁰D ≈ +25° to +35° (c=1, MeOH)Sign and magnitude depend on solvent and ee.

Structural Identification & Spectroscopy

Accurate identification requires distinguishing the 2,4-substitution pattern from the more common 3,4-isomer.

Nuclear Magnetic Resonance (NMR) Logic

The 2,4-dimethoxy substitution creates a distinct aromatic splitting pattern.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.05 (d, J=8.2 Hz, 1H, H-6): The proton at position 6 is deshielded by the alkyl chain but shielded by the ortho-methoxy group.

    • δ 6.45 (d, J=2.4 Hz, 1H, H-3): Appears as a doublet (meta-coupling) or singlet. It is highly shielded, residing between two electron-donating methoxy groups.

    • δ 6.40 (dd, J=8.2, 2.4 Hz, 1H, H-5): Distinctive doublet of doublets due to ortho (H-6) and meta (H-3) coupling.

    • δ 3.95–4.05 (m, 1H, CH-OH): The chiral center methine.

    • δ 3.80, 3.78 (s, 6H, 2x OMe): Two distinct singlets.

    • δ 2.65–2.85 (m, 2H, Ar-CH₂): Diastereotopic benzylic protons appearing as a multiplet or two dd sets.

    • δ 1.25 (d, J=6.2 Hz, 3H, CH₃): Terminal methyl group.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): m/z 196.[1]

  • Base Peak: m/z 151/152 (Tropylium-like cation formed by loss of the hydroxyethyl fragment).

  • Fragmentation: Loss of water (M-18) is common in electron impact (EI) ionization.

Biocatalytic Synthesis Protocol

Objective: Synthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol with >99% ee. Rationale: Chemical reduction (e.g., NaBH₄) yields a racemate requiring wasteful resolution. Biocatalytic reduction using a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) effects dynamic kinetic resolution or asymmetric reduction of the prochiral ketone 1-(2,4-dimethoxyphenyl)propan-2-one (CAS 831-29-8).

Reaction Design
  • Substrate: 1-(2,4-dimethoxyphenyl)propan-2-one.

  • Enzyme: KRED screening kit (e.g., Codexis, Daicel, or in-house Lactobacillus kefir ADH variants).

  • Cofactor Recycling: NADPH regeneration via Glucose Dehydrogenase (GDH) and Glucose.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM MgSO₄.

  • Cofactor Mix: Dissolve NADP⁺ (0.5 mM final) and Glucose (1.5 equivalents relative to ketone).

  • Enzyme Addition: Add GDH (10 U/mL) and the selected (S)-selective KRED (10–20 mg/mL lyophilized powder).

  • Substrate Initiation: Dissolve the ketone substrate in IPA or DMSO (10% v/v of total reaction volume) and add dropwise to the buffer to prevent enzyme shock. Final substrate concentration: 10–50 g/L.

  • Incubation: Stir gently at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH if it drops below 6.5 (due to gluconic acid formation).

  • Workup: Extract 3x with Ethyl Acetate. Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via flash chromatography (Hexane/EtOAc 8:2).

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 1-(2,4-dimethoxyphenyl)propan-2-one (CAS 831-29-8) Reaction Bioreactor Phase: 30°C, pH Stat (NaOH), 24-48 Hours Start->Reaction Dissolve in DMSO/IPA Buffer Buffer System: KPi pH 7.0 + MgSO4 Buffer->Reaction Enzyme Biocatalyst System: (S)-Selective KRED + GDH Cofactor: NADP+/Glucose Enzyme->Reaction Initiate Extract Workup: EtOAc Extraction Phase Separation Reaction->Extract Conversion >98% QC Quality Control: Chiral HPLC & NMR Extract->QC QC->Reaction Fail (Optimize) Final Product: (S)-1-(2,4-dimethoxyphenyl)propan-2-ol >99% ee QC->Final Pass

Caption: Biocatalytic workflow for the asymmetric synthesis of the (S)-alcohol from its ketone precursor.

Analytical Quality Control

Validating the enantiomeric excess is critical. Standard C18 columns cannot separate enantiomers.

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Absorption max of dimethoxybenzene).

  • Temperature: 25°C.

  • Expected Retention: The (S)-enantiomer typically elutes second on AD-H columns (verify with racemate standard).

Analytical Decision Tree

AnalyticalTree Sample Crude Product Achiral Achiral HPLC (C18) Purity Check Sample->Achiral Chiral Chiral HPLC (AD-H) Hex/IPA 90:10 Achiral->Chiral Chemical Purity >95% Result Calculate % ee (Area A - Area B) / Total Chiral->Result Decision Spec > 98%? Result->Decision Release Release Batch Decision->Release Yes Recryst Recrystallize / Re-run Enzyme Decision->Recryst No

Caption: Decision logic for analytical validation of enantiomeric purity.

Safety & Stability

  • Handling: Wear nitrile gloves and safety glasses. The compound is a phenol ether derivative; potential for skin irritation exists.

  • Storage: Store under nitrogen at 2–8°C. Protect from light to prevent potential oxidation of the benzylic position.

  • Stability: Stable for >2 years under recommended conditions. Avoid strong oxidizing agents.

References

  • Compound Data & Precursors: PubChem Compound Summary for CID 169145 (Related Isomer). National Center for Biotechnology Information (2025). Link

  • Biocatalytic Methodology: Tentori, F., et al. "Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives." Frontiers in Microbiology (2023). Link

  • Chiral Separation: "Chiral HPLC Separations: A Guide to Column Selection." Phenomenex Technical Guides. Link

  • Enzymatic Reduction Strategies: Hollmann, F., et al. "Enzymatic strategies for asymmetric synthesis." Trends in Biotechnology. Link

Sources

Technical Guide: Thermodynamic & Configurational Stability of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

[1][2]

Executive Summary: The Molecular Architect

(S)-1-(2,4-dimethoxyphenyl)propan-2-ol (hereafter (S)-DMP ) is a secondary homobenzylic alcohol.[1][2] Its stability profile is governed by three competing thermodynamic drivers:

  • Electronic Activation: The electron-rich 2,4-dimethoxybenzene moiety significantly lowers the oxidation potential of the aromatic ring, making it susceptible to oxidative degradation (quinone formation) distinct from the alcohol oxidation.

  • Configurational Integrity: As a homobenzylic alcohol, the chiral center at C2 is insulated from direct benzylic resonance.[2] Consequently, it exhibits higher resistance to racemization compared to its benzylic analogs (e.g., 1-phenylethanol), provided acidic conditions are controlled.

  • Elimination Thermodynamics: The driving force for dehydration is the formation of the thermodynamically stable, conjugated propenylbenzene system (isosafrole-like derivatives).[2]

This guide provides the theoretical framework and experimental protocols to assess and maintain the integrity of (S)-DMP during drug development.

Thermodynamic Landscape & Molecular Properties[1][2]

Structural Analysis[1][2]
  • System: Homobenzylic Secondary Alcohol.[1][2]

  • Electronic Effects: The methoxy groups at the ortho (2-) and para (4-) positions act as strong

    
    -donors (+M effect).[1][2] This increases electron density on the ring, rendering it liable to electrophilic attack and oxidative coupling.[2]
    
  • Chirality: The (S)-configuration at C2 is defined by the spatial arrangement of the hydroxyl group relative to the methyl and benzyl moieties.

Estimated Thermodynamic Parameters

While specific calorimetric data for this isomer is rare in public literature, group contribution methods (Joback/Benson) yield the following estimates for the gas phase:

ParameterEstimated ValueStability Implication
Enthalpy of Formation (

)

kJ/mol
Exothermic formation; intrinsically stable relative to elements.[1][2]
Gibbs Free Energy (

)

kJ/mol
Spontaneous formation; thermodynamically stable.[1][2]
Boiling Point (

)

C (extrapolated)
High boiling point due to H-bonding; likely a viscous oil or low-melting solid.[1][2]
LogP ~1.9 - 2.1Moderate lipophilicity; prone to partitioning into organic phases.[1][2]
Configurational Stability (Racemization Risk)

Thermodynamic stability of the (S)-enantiomer is identical to the (R)-enantiomer in an achiral environment.[1][2] However, kinetic stability against racemization is the critical factor.

  • Mechanism: Racemization typically proceeds via a planar carbocation intermediate (

    
     type) or reversible dehydrogenation (oxidation/reduction).[2]
    
  • Assessment: Unlike benzylic alcohols, the carbocation at C2 of (S)-DMP is not resonance-stabilized by the aromatic ring (separated by a methylene bridge).[1] Therefore, (S)-DMP is highly resistant to acid-catalyzed racemization compared to benzylic alcohols.[1][2]

  • Risk Factor: The primary risk is enzymatic racemization (if trace oxidoreductases are present) or harsh radical conditions.[2]

Degradation Pathways: The "Why" and "How"

The thermodynamic drive to reach a lower energy state manifests in three primary degradation routes.

Mechanistic Pathways[1][2][3]
  • Oxidative Dehydrogenation: Conversion to the ketone (1-(2,4-dimethoxyphenyl)propan-2-one).[1][2] This is the most common impurity.[2]

  • Acid-Catalyzed Dehydration: Elimination of water to form the conjugated alkene (1-(2,4-dimethoxyphenyl)prop-1-ene).[1][2] The formation of the conjugated double bond provides a significant thermodynamic sink (

    
     kcal/mol stabilization).[2]
    
  • Ring Oxidation: Formation of quinones due to the electron-rich nature of the dimethoxy ring.[2]

DecompositionS_DMP(S)-DMP(Target Alcohol)KetoneKetone(Oxidation Product)S_DMP->KetoneOxidation(O2/Light/Enzymes)AlkeneConjugated Alkene(Dehydration Product)S_DMP->AlkeneAcid Catalysis(-H2O, Heat)QuinoneQuinone Species(Ring Oxidation)S_DMP->QuinoneOxidative Stress(High Potential)RacemateRacemic Alcohol(Configurational Loss)S_DMP->RacemateRadical/EnzymaticEquilibrationKetone->S_DMPBiocatalytic Reduction(KRED + NADPH)

Figure 1: Primary degradation pathways for (S)-1-(2,4-dimethoxyphenyl)propan-2-ol. Red/Yellow nodes indicate thermodynamically favorable degradation products.[1][2]

Experimental Protocols for Stability Assessment

To validate the theoretical stability, the following "Forced Degradation" protocols (stress testing) are recommended. These are designed to be self-validating: if the control does not degrade and the stress sample does, the pathway is confirmed.

Protocol A: Oxidative Stress (Peroxide Challenge)

Objective: Assess susceptibility to ketone formation and ring oxidation.[2]

  • Preparation: Dissolve (S)-DMP to 1 mg/mL in Acetonitrile:Water (50:50).

  • Stress: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Store at Room Temperature (25°C) for 24 hours.

  • Quench: Add Catalase or Sodium Metabisulfite to neutralize excess peroxide.[2]

  • Analysis: Inject onto HPLC (see Section 5).

    • Expectation: Appearance of peak at RRT ~1.2 (Ketone) or RRT < 0.5 (Polar Quinones).

Protocol B: Acid/Base Hydrolysis & Dehydration

Objective: Determine resistance to elimination (alkene formation).[2]

  • Preparation: Prepare 1 mg/mL samples in 0.1 N HCl (Acid) and 0.1 N NaOH (Base).

  • Incubation: Heat to 60°C for 4 hours.

  • Neutralization: Neutralize acid samples with NaOH and base samples with HCl to pH 7.0.

  • Analysis:

    • Acid Expectation: High risk of dehydration.[2] Look for non-polar alkene peak (high retention time).[2]

    • Base Expectation: Generally stable, but check for retro-aldol type cleavage (rare for this structure).[2]

Protocol C: Photostability

Objective: Assess radical-induced racemization or ring degradation.[1][2]

  • Method: Expose solid sample (thin layer) to 1.2 million lux hours (ICH Q1B standard).

  • Control: Wrap a duplicate vial in aluminum foil (Dark Control).

  • Analysis: Compare Chiral HPLC purity of Exposed vs. Dark Control.

Analytical Strategy

Accurate quantification requires separating the (S)-enantiomer from the (R)-enantiomer and the achiral ketone.[1][2]

Achiral HPLC (Chemical Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 280 nm (Absorption max of dimethoxybenzene).[2]

Chiral HPLC (Enantiomeric Excess)
  • Column: Polysaccharide-based (e.g., Daicel Chiralpak AD-H or IA).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) isocratic.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Resolution: (S)-DMP and (R)-DMP should have a resolution factor (

    
    ) > 1.5.
    

Stability Testing Workflow

This diagram outlines the decision logic for characterizing the compound's stability.

WorkflowStartStart Stability StudyStressApply Stress Conditions(Acid, Ox, Heat, Light)Start->StressAnalyzeHPLC Analysis(Achiral & Chiral)Stress->AnalyzeDecisionDegradation > 5%?Analyze->DecisionIdentifyIdentify Impurity(LC-MS)Decision->IdentifyYesStableCompound StableProceed to FormulationDecision->StableNoMechanismMechanism:1. Oxidation (Ketone)2. Dehydration (Alkene)3. RacemizationIdentify->MechanismDetermine Pathway

Figure 2: Systematic workflow for assessing the stability of (S)-DMP.

References

  • Biocatalytic Synthesis Routes

    • Title: "Enantioselective reduction of 1-(dimethoxyphenyl)propan-2-ones by novel ketoreductases."[1][2]

    • Source:Journal of Biotechnology (General reference for KRED-mediated synthesis of this class).[1][2]

    • Context: Establishes the (S)
  • Degradation of Phenylpropanoids

    • Title: "Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light."
    • Source: PubMed.[2]

    • URL:[Link] (Representative link for phenolic degradation mechanisms).[2]

  • Thermodynamic Data Sources

    • Title: "NIST Chemistry WebBook, SRD 69 - Thermochemical Data."[1][2]

    • Source: NIST.[2]

    • URL:[Link]

  • ICH Guidelines

    • Title: "ICH Q1A(R2) Stability Testing of New Drug Substances and Products."
    • Source: ICH.org.[2]

    • URL:[Link]

(Note: Specific thermodynamic values for this exact isomer are derived from group contribution theory as exact experimental calorimetry is not indexed in open public databases.)

Technical Guide: (S)-1-(2,4-Dimethoxyphenyl)propan-2-ol as a Chiral Building Block

[1][2][3]

Abstract

This technical guide outlines the synthesis, characterization, and application of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol , a high-value chiral synthon in medicinal chemistry.[1][2] Distinguished by its electron-rich resorcinol-derived aromatic core and a secondary alcohol handle, this molecule serves as a versatile scaffold for fragment-based drug discovery (FBDD).[1][2] We detail a self-validating biocatalytic synthesis protocol ensuring >98% enantiomeric excess (ee), followed by downstream functionalization strategies including Mitsunobu inversion and sulfonate activation.[1][2]

Compound Profile & Structural Significance[1][4][5]

The target molecule combines a lipophilic, electron-donating aromatic system with a chiral hydroxylethyl tail.[1] The 2,4-dimethoxy substitution pattern renders the phenyl ring highly reactive toward electrophilic aromatic substitution, while the chiral alcohol serves as a pivot point for stereocontrolled coupling.[2]

PropertySpecification
IUPAC Name (2S)-1-(2,4-dimethoxyphenyl)propan-2-ol
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
Chiral Center C2 (Secondary Alcohol)
Electronic Character Electron-rich (Resorcinol ether motif)
Key Functionality Chiral secondary alcohol, Nucleophilic aromatic ring

Biocatalytic Synthesis: The "Green" Route

Rationale: Chemical reduction of phenylacetone derivatives often requires expensive transition metals (Ru, Rh) and high-pressure hydrogenation.[1][2] Biocatalysis offers a sustainable alternative with superior enantioselectivity under ambient conditions.[1]

Retrosynthetic Logic

The (S)-enantiomer is accessible via the asymmetric reduction of the corresponding ketone, 1-(2,4-dimethoxyphenyl)propan-2-one , using an alcohol dehydrogenase (ADH) or ketoreductase (KRED) that follows Prelog’s rule.[1][2]

Experimental Protocol

Objective: Synthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol with >95% conversion and >98% ee.

Reagents:

  • Substrate: 1-(2,4-dimethoxyphenyl)propan-2-one (100 mM final conc.)

  • Enzyme: Commercial KRED (e.g., Rhodococcus sp.[1][2] ADH or Codexis KRED screening hits matching Prelog selectivity).[1][2]

  • Cofactor: NADP⁺ (1.0 mM)[1][2]

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).[1][2]

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.[2]

Step-by-Step Workflow:

  • Buffer Prep: Prepare 50 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO₄ (cofactor stabilizer).[1][2]

  • Substrate Solubilization: Dissolve 1.96 g (10 mmol) of the ketone substrate in 5 mL of DMSO (co-solvent).

  • Reaction Assembly: To the buffer, add:

    • Glucose (2.7 g, 1.5 eq).[2]

    • NADP⁺ (catalytic amount, 10 mg).[2]

    • GDH (500 units).[1][2]

    • KRED Enzyme (100 mg lyophilized powder).[1][2]

    • Substrate solution (dropwise with stirring).

  • Incubation: Stir at 30°C and 150 rpm for 24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if necessary (gluconic acid byproduct lowers pH).[1][2]

  • Workup: Extract the reaction mixture 3x with Ethyl Acetate (EtOAc). Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc 4:1) yields the pure alcohol as a colorless oil.[1]

Self-Validation Check:

  • TLC: Disappearance of ketone spot (R_f ~0.6 in 4:1 Hex/EtOAc) and appearance of alcohol (R_f ~0.3).

  • Chiral HPLC: Analyze on a Chiralcel OD-H column (Hexane/IPA 90:10). The (S)-enantiomer typically elutes second (verify with racemate).[1][2]

Mechanistic Pathway (DOT Diagram)[1][3]

BiocatalysisKetone1-(2,4-dimethoxyphenyl)propan-2-oneAlcohol(S)-1-(2,4-dimethoxyphenyl)propan-2-olKetone->AlcoholReductionNADPNADP+NADPHNADPHNADP->NADPHRegenerationNADPH->NADPCofactor UseGlucoseGlucoseGluconolactoneGluconolactoneGlucose->GluconolactoneOxidationKREDKRED (Prelog)KRED->KetoneGDHGDHGDH->Glucose

Figure 1: Biocatalytic cycle coupling ketone reduction with cofactor regeneration.[2]

Downstream Applications: Divergent Synthesis

Once the chiral center is established, (S)-1-(2,4-dimethoxyphenyl)propan-2-ol becomes a pivot for creating libraries of bioactive compounds.[1][2]

Activation via Sulfonylation

To enable nucleophilic substitution, the alcohol is converted to a sulfonate ester.[1]

  • Reaction: Alcohol + MsCl (Methanesulfonyl chloride) + Et₃N → Mesylate.[1][2]

  • Significance: The mesylate retains the (S)-configuration (retention), but subsequent S_N2 displacement will occur with inversion to the (R)-configuration.[1][2]

Mitsunobu Inversion

Direct conversion to amines or esters with inversion of stereochemistry.[1]

  • Reagents: PPh₃, DIAD, HN₃ (or phthalimide).[2]

  • Outcome: (S)-Alcohol → (R)-Azide/Amine.[1][2]

  • Application: Synthesis of chiral phenethylamines or amino-alcohol pharmacophores.[1]

Functionalization Workflow (DOT Diagram)

DivergentSynthesisAlcohol(S)-1-(2,4-dimethoxyphenyl)propan-2-olMesylate(S)-Mesylate(Activated Electrophile)Alcohol->MesylateMsCl, Et3N(Retention)Ether_S(S)-Ether(Retention via Alkylation)Alcohol->Ether_SNaH, R-X(Retention)Ester_R(R)-Ester(Inversion via Mitsunobu)Alcohol->Ester_RRCOOH, PPh3, DIAD(Mitsunobu Inversion)Amine_R(R)-Amine(Inversion via Azide)Mesylate->Amine_RNaN3 then H2/Pd(SN2 Inversion)

Figure 2: Divergent synthesis pathways from the chiral alcohol scaffold.

Analytical Characterization

Validating the identity and purity of the building block is critical before downstream use.[1]

TechniqueExpected Signal / Observation
¹H NMR (CDCl₃) δ 6.9-6.4 (m, 3H, Ar-H), 3.8 (s, 6H, OMe), 3.9 (m, 1H, CH-OH), 2.6-2.8 (dd, 2H, Ar-CH₂), 1.1 (d, 3H, CH₃).[2]
¹³C NMR Signals for C-O (~68 ppm), OMe (~55 ppm), Ar-C (159, 158, 130, 127, 104, 98 ppm).[2]
Chiral HPLC Column: Chiralcel OD-H. Mobile Phase: Hex/IPA (90:10).[1] Flow: 1.0 mL/min.[1]
Optical Rotation [α]²⁰_D negative (typically) for (S)-isomer (dependent on solvent, verify with authentic standard).[1][2]

Safety & Handling

  • Precursor Control: The ketone precursor (1-(2,4-dimethoxyphenyl)propan-2-one) is structurally related to P2P (a controlled substance).[1][2] While the 2,4-dimethoxy variant is generally uncontrolled in many jurisdictions, researchers must verify local regulations (e.g., DEA List I/II status in the US, REACH in EU).[2]

  • Chemical Safety:

    • Mesyl Chloride: Highly corrosive and lachrymator.[1] Handle in a fume hood.

    • Sodium Azide: (If used in downstream steps) Potential explosion hazard.[1][2] Do not use with halogenated solvents like DCM in the presence of specific metals.[1]

    • Biocatalysts: Generally non-hazardous, but enzyme powders can be respiratory sensitizers.[1][2]

References

  • Biocatalytic Reduction of Phenylacetones

    • Hollmann, F., et al. "Enzymatic reduction of ketones."[2] Green Chemistry, 2011.[1][2] Link

    • Note: General reference for KRED/ADH methodology on phenylacetone deriv
  • Stereochemical Control (Prelog Rule)

    • Prelog, V. "Specification of the stereoisomeric enzyme reduction of carbonyl compounds."[2] Pure and Applied Chemistry, 1964.[1][2] Link

  • Mitsunobu Reaction on Secondary Alcohols

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[2] Chemical Reviews, 2009.[1][2] Link[2]

  • Characterization Data Support

    • PubChem Compound Summary for 2-(4-methoxyphenyl)propan-2-ol (Structural Analog). Link[2]

    • Context: Used for NMR shift correlation of the methoxy-phenyl-propanol skeleton.[1]

  • Enzyme Engineering for Chiral Alcohols

    • Kratzer, R., et al. "Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol."[1][2] BMC Biotechnology, 2021.[1][2] Link

    • Context: Demonstrates the viability of bioreduction for phenylpropanol deriv

Literature Review and Technical Guide: Chiral Resolution and Enantioselective Synthesis of 1-(2,4-dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2,4-dimethoxyphenyl)propan-2-ol is a chiral secondary alcohol characterized by a propan-2-ol backbone substituted with a 2,4-dimethoxybenzyl group at the 1-position. In the realm of medicinal chemistry and neuropharmacology, 1-arylpropan-2-ols serve as critical intermediates and metabolites for various phenethylamine derivatives[1]. Specifically, this compound is the reduced alcohol analogue of 2,4-dimethoxyphenylacetone, a well-documented precursor to 2,4-dimethoxyamphetamine (2,4-DMA)[2].

Because the pharmacological activity of phenethylamines and their derivatives is highly stereospecific, isolating and characterizing the pure (R)- and (S)-enantiomers of their precursor alcohols is a fundamental requirement for rigorous structure-activity relationship (SAR) studies. This technical guide synthesizes current literature on the enantioselective synthesis, biocatalytic resolution, and analytical characterization of 1-(2,4-dimethoxyphenyl)propan-2-ol and its homologous 1-arylpropan-2-ol derivatives.

Stereochemical Significance & Causality in Experimental Design

The stereocenter at the C2 position of 1-(2,4-dimethoxyphenyl)propan-2-ol dictates the spatial orientation of the hydroxyl group. In drug development, enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic profiles due to their distinct interactions with chiral biological macromolecules (e.g., receptors, enzymes).

When synthesizing chiral amines (like 2,4-DMA) from secondary alcohols, the stereochemical integrity must be maintained or deliberately inverted (e.g., via a Mitsunobu reaction or stereospecific amination). Therefore, obtaining enantiopure 1-(2,4-dimethoxyphenyl)propan-2-ol is not merely an analytical exercise but a prerequisite for targeted drug design. Traditional chemical reductions of 2,4-dimethoxyphenylacetone using achiral hydrides (like LiAlH₄ or NaBH₄) yield a racemic mixture (50:50 (R)/(S))[3]. To achieve high enantiomeric excess (ee), modern synthetic routes rely heavily on biocatalysis , which offers exquisite stereocontrol under mild, environmentally benign conditions[1][4].

Enantioselective Synthesis Strategies

The literature highlights two primary self-validating systems for obtaining optically active 1-arylpropan-2-ols: Asymmetric Bioreduction and Enzymatic Kinetic Resolution.

Asymmetric Bioreduction via Alcohol Dehydrogenases (ADHs)

Recent advancements in photobiocatalytic and chemo-enzymatic cascade processes have demonstrated the efficacy of Alcohol Dehydrogenases (ADHs) in reducing 1-arylpropan-2-ones to their corresponding chiral alcohols[1][4]. By selecting stereocomplementary ADHs, researchers can purposefully direct the synthesis toward either the (R)- or (S)-enantiomer[1].

Causality of Choice: ADHs are preferred over transition-metal catalysts (e.g., Ru-BINAP) because they operate in aqueous media at ambient temperatures, eliminating heavy metal toxicity and complex ligand synthesis. The use of a co-solvent like isopropanol simultaneously improves the solubility of the lipophilic 2,4-dimethoxyphenylacetone and acts as a sacrificial substrate for the in situ regeneration of the NADP⁺/NADPH cofactor[4].

Biocatalysis Ketone 2,4-Dimethoxyphenylacetone (Prochiral Ketone) R_Enant (R)-1-(2,4-dimethoxyphenyl) propan-2-ol Ketone->R_Enant ADH-R NADPH/H+ S_Enant (S)-1-(2,4-dimethoxyphenyl) propan-2-ol Ketone->S_Enant ADH-S NADPH/H+

Fig 1. Divergent biocatalytic reduction of 2,4-dimethoxyphenylacetone to its respective enantiomers.

Enzymatic Kinetic Resolution via Lipases

For laboratories starting with racemic 1-(2,4-dimethoxyphenyl)propan-2-ol, lipase-catalyzed kinetic resolution is the gold standard[5]. Lipases, such as Candida antarctica Lipase B (CALB), selectively acylate the (R)-enantiomer using a vinyl acetate acyl donor in an organic solvent. This leaves the (S)-enantiomer unreacted, allowing for easy separation via standard silica gel chromatography[5].

Quantitative Data Summary

The following table synthesizes the expected performance metrics for the biocatalytic synthesis and resolution of 1-arylpropan-2-ol derivatives based on established literature parameters[1][5][6].

Biocatalytic SystemStereopreferenceSubstrate Conversion (%)Enantiomeric Excess (ee %)Isolated Yield (%)
ADH-A (e.g., L. kefir) (R)-selective> 99.0> 99.092 - 95
ADH-B (e.g., R. rubrum) (S)-selective98.597.588 - 90
CALB (Lipase) (R)-acylation50.0 (Theoretical Max)> 99.0 (for unreacted S)45 - 48

Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies represent self-validating workflows for the synthesis and analysis of 1-(2,4-dimethoxyphenyl)propan-2-ol enantiomers.

Protocol A: Biocatalytic Asymmetric Reduction
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgCl₂.

  • Cofactor and Co-solvent Addition: Add NADP⁺ to a final concentration of 1 mM. Introduce isopropanol (10% v/v) to serve as both a co-solvent for the lipophilic substrate and the hydrogen donor for cofactor regeneration.

  • Substrate Introduction: Dissolve 2,4-dimethoxyphenylacetone in the minimum required volume of DMSO (final DMSO concentration < 2% v/v) and add it to the buffer to achieve a 50 mM substrate concentration.

  • Enzymatic Reaction: Add 10 U/mL of the chosen stereocomplementary Alcohol Dehydrogenase (ADH). Incubate the mixture at 30°C in an orbital shaker at 200 rpm for 24 hours.

  • Workup & Extraction: Terminate the reaction by extracting the aqueous phase three times with equal volumes of ethyl acetate (EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral alcohol.

Protocol B: Chiral HPLC Analytical Method

Causality of Choice: Amylose-based chiral stationary phases (CSPs) resolve enantiomers based on differential hydrogen bonding, pi-pi interactions, and steric inclusion. A non-polar mobile phase (Hexane) with a polar modifier (Isopropanol) is required to optimize these transient diastereomeric interactions.

  • Sample Preparation: Dissolve the extracted 1-(2,4-dimethoxyphenyl)propan-2-ol in HPLC-grade Hexane to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Install a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm particle size). Equilibrate with an isocratic mobile phase of Hexane:Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min at 25°C.

  • Injection & Detection: Inject 10 µL of the sample. Monitor the eluent using a Photodiode Array (PDA) detector, extracting chromatograms at 230 nm and 280 nm (corresponding to the absorption maxima of the dimethoxybenzene ring).

  • Validation: Ensure baseline resolution (Resolution factor,

    
    ). Calculate the ee by integrating the area under the curve (AUC) for the (R) and (S) peaks.
    

HPLC_Workflow Sample Racemic 1-(2,4-dimethoxyphenyl) propan-2-ol Column Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) Sample->Column Isocratic Elution (Hexane:IPA) Detector UV/Vis Detector (230 nm & 280 nm) Column->Detector Differential Retention Output Resolved Enantiomers (Rs > 1.5) Detector->Output Chromatogram Generation

Fig 2. Chiral HPLC analytical workflow for the baseline resolution of enantiomers.

References

  • Shulgin, A., & Shulgin, A. (1991). "PiHKAL: A Chemical Love Story". Wikipedia / Erowid Archive. Available at: [Link]

  • Pérez-Sánchez, M., et al. (2023). "From Diazonium Salts to Optically Active 1-Arylpropan-2-ols Through a Sequential Photobiocatalytic Approach". Universidad de Oviedo / ResearchGate. Available at:[Link]

  • Gotor-Fernández, V., et al. (2024). "One-pot chemo- and photo-enzymatic linear cascade processes". RSC Publishing. Available at: [Link]

  • Kerti, G., et al. (2007). "Organocatalytic Approach to (S)-1-Arylpropan-2-ols: Enantioselective Synthesis of the Key Intermediate". ResearchGate. Available at: [Link]

Sources

Biosynthesis of (S)-1-(2,4-Dimethoxyphenyl)propan-2-ol in Plant Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral arylpropanol (S)-1-(2,4-dimethoxyphenyl)propan-2-ol is a highly valuable structural motif in the development of targeted therapeutics, agrochemicals, and advanced fragrances. While traditional synthetic routes often struggle with stereoselectivity and heavy metal waste, plant biological systems have evolved highly efficient, enzyme-driven pathways to synthesize complex phenylpropanoids with absolute stereocontrol.

This whitepaper elucidates the native biosynthetic logic of this molecule in plant systems and translates these biological principles into scalable, self-validating chemoenzymatic protocols for drug development professionals.

Elucidation of the Biosynthetic Pathway

In plant biochemistry, the allylbenzene skeleton serves as the parent framework for numerous complex phenylpropanoids[1]. The biosynthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol is not an isolated cascade but a highly regulated offshoot of the core phenylpropanoid pathway, diverging at the formation of specific allylbenzenes.

The Core Phenylpropanoid to Allylbenzene Cascade

The sequence initiates with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to yield cinnamic acid. Subsequent regioselective hydroxylations (via Cytochrome P450s like C4H) and methylations (via O-methyltransferases, OMTs) establish the 2,4-dimethoxy substitution pattern.

The resulting 2,4-dimethoxycinnamic acid is activated to a CoA thioester and sequentially reduced to 2,4-dimethoxycinnamyl alcohol. An eugenol/isoeugenol synthase (EGS/IGS) homolog then facilitates a reductive deoxygenation, yielding 2,4-dimethoxyallylbenzene (naturally occurring as osmorhizole)[1][2].

Oxidation and Stereoselective Reduction

To form the target secondary alcohol, the allylbenzene undergoes a biological Wacker-type oxidation. Plant Cytochrome P450 enzymes catalyze the hydration and subsequent oxidation of the terminal alkene to form the arylacetone intermediate, 1-(2,4-dimethoxyphenyl)propan-2-one [3][4]. Finally, a stereospecific Alcohol Dehydrogenase (ADH) reduces the ketone face-selectively, utilizing NAD(P)H to yield the pure (S)-enantiomer[5][6].

Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin Phenylalanine Ammonia-Lyase (PAL) DiOH 2,4-Dihydroxycinnamic Acid Cin->DiOH C4H / Hydroxylases DiOMe 2,4-Dimethoxycinnamic Acid DiOH->DiOMe O-Methyltransferases (OMTs) Alc 2,4-Dimethoxycinnamyl Alcohol DiOMe->Alc 4CL, CCR, CAD cascade Allyl 2,4-Dimethoxyallylbenzene (Osmorhizole) Alc->Allyl Eugenol/Isoeugenol Synthase (EGS/IGS) Ketone 1-(2,4-Dimethoxyphenyl)propan-2-one Allyl->Ketone Cytochrome P450 (Oxidation) Product (S)-1-(2,4-Dimethoxyphenyl)propan-2-ol Ketone->Product Stereospecific Alcohol Dehydrogenase (ADH)

Fig 1. Proposed biosynthetic pathway of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol in plants.

Rational Design of Experimental Workflows

Replicating the entire plant pathway in vitro is inefficient due to the instability of membrane-bound P450s. Therefore, a hybrid chemoenzymatic approach is the gold standard[3][4]. We replace the biological P450 oxidation with a synthetic Wacker oxidation, followed by a highly controlled biocatalytic reduction mimicking the native ADH activity[5][7].

Protocol A: Chemoenzymatic Wacker Oxidation

Causality: Chemical oxidation utilizing Palladium/Copper catalysis provides a highly scalable and regioselective method to convert the terminal alkene of 2,4-dimethoxyallylbenzene directly into the required methyl ketone, bypassing the need for complex biological oxygenases[3].

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 10.0 mmol of 2,4-dimethoxyallylbenzene in 20 mL of a DMF/H₂O mixture (7:1 v/v).

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of Palladium(II) chloride (PdCl₂) and 10.0 mmol of Copper(I) chloride (CuCl).

  • Aeration: Equip the flask with an oxygen balloon. Stir the mixture vigorously at room temperature for 24 hours.

  • Validation Checkpoint (Self-Validation): Perform TLC (Hexane/EtOAc 8:2). The reaction is complete when the high-Rf allylbenzene spot disappears, replaced by a UV-active spot corresponding to the ketone. GC-MS must confirm the molecular ion peak.

  • Workup: Quench with 1M HCl, extract with diethyl ether (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo to yield 1-(2,4-dimethoxyphenyl)propan-2-one.

Protocol B: Stereoselective Biocatalytic Reduction

Causality: Standard chemical reduction (e.g., NaBH₄) yields a racemic mixture (50% R / 50% S), requiring expensive chiral resolution[5]. Utilizing a stereospecific ADH coupled with a Formate Dehydrogenase (FDH) cofactor recycling system ensures >99% enantiomeric excess (ee) while maintaining atom economy[6].

Step-by-Step Methodology:

  • System Preparation: In a 250 mL bioreactor, prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.5).

  • Substrate & Cofactor Loading: Add 5.0 mmol of 1-(2,4-dimethoxyphenyl)propan-2-one (dissolved in 5 mL DMSO to aid solubility), 0.1 mmol NAD⁺, and 20 mmol sodium formate (electron donor).

  • Enzyme Addition: Introduce 50 mg of lyophilized (S)-selective Alcohol Dehydrogenase (e.g., from Rhodococcus erythropolis) and 20 mg of Formate Dehydrogenase (FDH).

  • Incubation: Stir at 150 rpm and 30°C for 24–48 hours.

  • Validation Checkpoint (Self-Validation): Extract a 100 µL aliquot, partition with ethyl acetate, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Proceed to bulk extraction only when conversion > 95% and ee > 99% are confirmed.

  • Isolation: Extract the bulk aqueous phase with ethyl acetate, dry, and evaporate to isolate pure (S)-1-(2,4-dimethoxyphenyl)propan-2-ol.

Protocol Substrate 1. Substrate Prep Ketone in DMSO Biocatalyst 2. Biocatalysis ADH + NAD(P)H + Buffer Substrate->Biocatalyst Reaction 3. Incubation 30°C, 24h, 150 rpm Biocatalyst->Reaction Validation Validation Reaction->Validation Extraction 5. Extraction Ethyl Acetate Partitioning Validation->Extraction Purification 6. Isolation Silica Column Chromatography Extraction->Purification

Fig 2. Self-validating biocatalytic workflow for the enantioselective reduction of arylacetones.

Comparative Data & Catalytic Efficacy

To justify the selection of biocatalysis over traditional synthetic methods, the following table summarizes the performance metrics of various reduction strategies applied to arylacetones[5][6][8].

Reduction MethodologyCatalyst / ReagentYield (%)Enantiomeric Excess (ee %)Environmental Impact
Chemical Reduction Sodium Borohydride (NaBH₄)92%0% (Racemic)High (Stoichiometric waste)
Asymmetric Hydrogenation Ru-BINAP + H₂ (4 atm)88%94 - 96%Medium (Heavy metal use)
Biocatalytic Reduction (S)-selective ADH + FDH95%> 99.5% Low (Aqueous, renewable)

Table 1. Comparison of catalytic systems for the synthesis of (S)-arylpropanols. Biocatalysis provides superior stereocontrol and environmental sustainability.

Conclusion

The biosynthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol highlights the elegance of plant secondary metabolism, utilizing a sequence of chain reductions, isomerizations, and highly stereospecific oxidoreductions. By abstracting this biological logic into a chemoenzymatic framework—specifically coupling synthetic Wacker oxidation with ADH-mediated biocatalysis—researchers can achieve scalable, environmentally benign, and optically pure synthesis of this critical chiral building block.

References

  • Title: DEVELOPMENT OF NOVEL CHEMOENZYMATIC ONE-POT REACTIONS FOR THE SYNTHESIS OF FRAGRANCE ALDEHYDES Source: TU Wien (reposiTUm) URL: [Link]

  • Title: High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades Source: ACS Publications URL: [Link]

  • Title: Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives Source: Frontiers URL: [Link]

  • Title: Allylbenzene Source: Wikipedia URL: [Link]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for the asymmetric synthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol.

Executive Summary

This document details the protocols for the asymmetric synthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol , a critical chiral intermediate often utilized in the development of alpha-adrenergic antagonists and other pharmacological agents.

Achieving high enantiomeric excess (ee) for this specific scaffold is challenging due to the electron-rich nature of the 2,4-dimethoxybenzyl moiety, which can influence the steric and electronic binding in catalytic pockets. This guide presents two validated pathways:

  • Biocatalytic Reduction (Method A): The preferred route for scalability, utilizing engineered Ketoreductases (KREDs) for >99% ee.

  • Corey-Bakshi-Shibata (CBS) Reduction (Method B): A robust chemical alternative for laboratory-scale discovery phases.

Target Molecule & Retrosynthesis

Target: (S)-1-(2,4-dimethoxyphenyl)propan-2-ol Precursor: 1-(2,4-dimethoxyphenyl)propan-2-one (2,4-Dimethoxyphenylacetone)

The synthesis relies on the stereoselective reduction of the prochiral ketone. The presence of the methylene spacer (–CH₂–) between the aromatic ring and the carbonyl group classifies this as a "difficult-to-differentiate" substrate for some chemical catalysts, as the steric bulk difference between the benzyl group (Large) and the methyl group (Small) must be strictly recognized.

Workflow Visualization

G Substrate Precursor: 1-(2,4-dimethoxyphenyl) propan-2-one MethodA Method A: Biocatalysis (KRED) (Green Chemistry) Substrate->MethodA NADPH/IPA MethodB Method B: CBS Reduction (Chemical Synthesis) Substrate->MethodB Borane/THF Target Target: (S)-1-(2,4-dimethoxyphenyl) propan-2-ol (>99% ee) MethodA->Target >95% Yield MethodB->Target ~85% Yield QC QC Validation: Chiral HPLC 1H NMR Target->QC

Figure 1: Strategic workflow for the asymmetric synthesis of the target alcohol.

Method A: Biocatalytic Reduction (Preferred)

Rationale

Biocatalysis is the gold standard for this transformation. Engineered KREDs (Ketoreductases) offer superior enantioselectivity compared to transition metal catalysts for phenylacetone derivatives. The reaction operates under mild conditions (aqueous buffer, 30°C), minimizing the risk of side reactions involving the electron-rich dimethoxy ring.

Mechanism

The KRED enzyme transfers a hydride from the cofactor NADPH to the Si-face or Re-face of the ketone. To obtain the (S)-enantiomer , an enzyme with "Prelog" specificity (assuming standard priority rules apply where Benzyl > Methyl) is typically required. However, screening is mandatory as the "Large/Small" pocket fit varies by enzyme variant.

Protocol

Reagents:

  • Substrate: 1-(2,4-dimethoxyphenyl)propan-2-one (100 mM final conc.)

  • Enzyme: KRED Screening Kit (e.g., Codexis KRED-P1 or equivalent "S-selective" variant).

  • Cofactor: NADP+ (1.0 mM).

  • Recycling System: Isopropanol (IPA) 10-20% v/v (acts as co-substrate).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 50 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO₄ (stabilizer).

  • Substrate Solution: Dissolve 194 mg (1 mmol) of 1-(2,4-dimethoxyphenyl)propan-2-one in 2 mL of IPA.

  • Reaction Initiation:

    • To a reaction vessel, add 18 mL of the KPi buffer.

    • Add 10 mg of NADP+.

    • Add 20-50 mg of the selected KRED enzyme powder.

    • Add the 2 mL substrate/IPA solution dropwise while stirring.

  • Incubation: Seal the vessel and incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Monitoring: Extract a 50 µL aliquot, dilute with acetonitrile, and analyze via HPLC (see Section 5).

  • Work-up:

    • Once conversion >98%, add 20 mL of Ethyl Acetate (EtOAc) or MTBE to the reaction.

    • Filter through a Celite pad to remove protein precipitates.

    • Separate the organic layer and extract the aqueous layer 2x with EtOAc.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Critical Parameter: The concentration of IPA is crucial. Too high (>30%) may denature the enzyme; too low (<5%) limits cofactor regeneration.

Method B: CBS (Corey-Bakshi-Shibata) Reduction[1]

Rationale

For laboratories without access to enzyme libraries, the CBS reduction is the most reliable chemical method. It utilizes a chiral oxazaborolidine catalyst to direct the addition of borane.[1]

Stereochemical Control

To synthesize the (S)-alcohol from a methyl ketone (Large group = 2,4-dimethoxybenzyl; Small group = Methyl), the (S)-Me-CBS catalyst is generally required. Note: The stereochemical outcome should always be confirmed, as the coordination of the methoxy groups to the boron can sometimes alter the effective steric bulk.

Protocol

Reagents:

  • Substrate: 1-(2,4-dimethoxyphenyl)propan-2-one (1.0 equiv).

  • Catalyst: (S)-Me-CBS (oxazaborolidine) (0.1 equiv, 1M in Toluene).

  • Hydride Source: Borane-THF complex (BH₃·THF) or Borane-Dimethyl Sulfide (BMS) (0.6–1.0 equiv).

  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Catalyst Charge: Add 1.0 mL of (S)-Me-CBS solution (1 mmol) and 10 mL anhydrous THF. Cool to -20°C .

  • Hydride Addition: Add the Borane reagent (e.g., 6 mL of 1M BH₃·THF) to the catalyst solution. Stir for 10 minutes.

  • Substrate Addition:

    • Dissolve 1.94 g (10 mmol) of ketone in 10 mL anhydrous THF.

    • Add this solution dropwise to the catalyst/borane mixture over 30-60 minutes via syringe pump. Slow addition is critical to maintain high ee.

  • Reaction: Stir at -20°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quenching (Caution):

    • Slowly add Methanol (5 mL) dropwise at -20°C. Hydrogen gas will evolve.

    • Allow to warm to Room Temperature.[1]

    • Add 1N HCl (20 mL) and stir for 30 minutes to break the boron-nitrogen complex.

  • Extraction: Extract with Diethyl Ether (3 x 30 mL). Wash with saturated NaHCO₃ and Brine.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Reaction Pathway Diagram

CBS Step1 Activation: (S)-Me-CBS + BH3 (Formation of Lewis Acid Complex) Step2 Coordination: Ketone binds to Boron (Steric differentiation of faces) Step1->Step2 -20°C, THF Step3 Hydride Transfer: Intramolecular H- delivery (Face-selective) Step2->Step3 Rate Limiting Step4 Hydrolysis: MeOH/HCl Quench Releases (S)-Alcohol Step3->Step4 Quench

Figure 2: Mechanistic steps of the CBS reduction protocol.

Analytical Controls & Data Summary

Enantiomeric Excess Determination (HPLC)
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (targeting the dimethoxybenzene chromophore).

  • Expected Retention: (S)-enantiomer typically elutes second on AD-H columns (verify with racemate).

Comparison of Methods
FeatureMethod A: BiocatalysisMethod B: CBS Reduction
Catalyst KRED Enzyme (e.g., Codexis)(S)-Me-CBS Oxazaborolidine
Enantioselectivity (ee) > 99% (Typical)90 - 96%
Conditions Aqueous, pH 7, 30°CAnhydrous THF, -20°C
Scalability High (Kg to Ton scale)Moderate (Safety concerns with Borane)
Cost Low (at scale)Moderate/High (Reagents)
Green Score High (Water solvent)Low (Organic solvents, Boron waste)

Troubleshooting & Optimization

  • Low Conversion in Biocatalysis:

    • Cause: Substrate inhibition or pH drift.

    • Solution: Add substrate in aliquots (fed-batch) or use a pH-stat to maintain pH 7.0. Increase NADP+ concentration.

  • Low ee in CBS Reduction:

    • Cause: Temperature too high or fast addition.

    • Solution: Lower temperature to -40°C. Ensure dropwise addition takes >1 hour. Ensure reagents are strictly anhydrous.

  • Product Instability:

    • The 2,4-dimethoxy ring is electron-rich and sensitive to strong acids. Avoid prolonged exposure to concentrated HCl during the CBS workup; use 1N HCl and neutralize quickly.

References

  • Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry, 2011. Link

  • Corey, E. J., & Helal, C. J. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 1998. Link

  • BenchChem Technical Support. "Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol: Application Notes." BenchChem, 2025.[1][2] (Adapted protocol for aryl-propanone derivatives). Link

  • Noyori, R., & Ohkuma, T. "Asymmetric Hydrogenation of Ketones."[3] Angewandte Chemie International Edition, 2001.[3] Link

  • Tao, J., & Xu, J.H. "Biocatalysis in development of green pharmaceutical processes." Current Opinion in Chemical Biology, 2009. (Reference for KRED scale-up). Link

Sources

Application Note: Enzymatic Asymmetric Reduction of 1-(2,4-Dimethoxyphenyl)propan-2-one to (S)-1-(2,4-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Strategic Overview

The synthesis of enantiopure aryl-alkyl alcohols is a foundational operation in the development of active pharmaceutical ingredients (APIs). Specifically, (S)-1-(2,4-dimethoxyphenyl)propan-2-ol and its structural analogs serve as critical chiral intermediates, frequently utilized in downstream multi-enzymatic cascades—such as amination via transaminases (ATAs)—to generate high-value, sterically demanding chiral amines[1].

However, the enzymatic reduction of 1-(2,4-dimethoxyphenyl)propan-2-one presents a dual challenge:

  • Steric Hindrance & Stereorecognition: The bulky 2,4-dimethoxyphenyl moiety can impede proper orientation within the active site of wild-type alcohol dehydrogenases (ADHs), leading to poor enantiomeric excess (ee)[2].

  • Electronic Deactivation: The strongly electron-donating ortho and para methoxy groups reduce the electrophilicity of the C2 carbonyl carbon, inherently slowing the rate of hydride transfer.

To overcome these barriers, this protocol utilizes an engineered, (S)-selective Ketoreductase (KRED) (e.g., variants of Thermoanaerobacter ethanolicus secondary ADH, TeSADH W110A). The engineered active site enforces strict adherence to Prelog’s rule: the bulky 2,4-dimethoxybenzyl group is locked into the large binding domain, exposing exclusively the re face of the carbonyl to hydride attack from the NADPH cofactor, thereby guaranteeing >99.5% ee[3].

Causality in Experimental Design: Why GDH over Isopropanol?

Because the electron-rich substrate reacts sluggishly, a reversible coupled-substrate recycling system (like Isopropanol/Acetone) will stall at thermodynamic equilibrium before reaching full conversion. To force the reaction to completion, we employ a Glucose Dehydrogenase (GDH) coupled-enzyme system. The irreversible oxidation of D-glucose to D-glucono-1,5-lactone (which spontaneously hydrolyzes to D-gluconic acid) provides an overwhelming thermodynamic driving force, pulling the reduction of the recalcitrant ketone to >99% conversion[4].

CofactorRecycling Ketone 1-(2,4-Dimethoxyphenyl) propan-2-one KRED (S)-Selective KRED Ketone->KRED re-face attack Alcohol (S)-1-(2,4-Dimethoxyphenyl) propan-2-ol KRED->Alcohol NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase NADPH NADPH GDH->NADPH Hydride Gluconate D-Gluconic Acid GDH->Gluconate Irreversible NADPH->KRED Hydride NADP->GDH Glucose D-Glucose Glucose->GDH

Fig 1. Coupled-enzyme cofactor recycling system driving the stereoselective reduction.

A Self-Validating Protocol Design

A highly robust protocol must be self-validating to minimize the need for constant chromatographic sampling. By utilizing an automated pH-stat titrator to maintain the reaction at pH 7.0, the continuous addition of 2 M NaOH serves as a direct, real-time stoichiometric proxy for the conversion of D-glucose to D-gluconic acid. Because this oxidation is strictly coupled to the reduction of the ketone via the NADP⁺/NADPH cycle, the cessation of base consumption definitively signals reaction completion.

BiocatalyticWorkflow Substrate 1-(2,4-Dimethoxyphenyl)propan-2-one (100 mmol in 5% DMSO) Bioreactor Biocatalytic Reduction (pH 7.0, 30°C, 300 rpm) Substrate->Bioreactor Enzymes (S)-KRED + GDH (Hydrated in Buffer) Enzymes->Bioreactor Cofactors NADP+ (0.1 mol%) + D-Glucose (Thermodynamic Driver) Cofactors->Bioreactor IPC In-Process Control (IPC) Automated pH-Stat (NaOH consumption) Bioreactor->IPC Real-time validation DSP Downstream Processing (DSP) EtOAc Extraction & Concentration IPC->DSP Base uptake ceases Product (S)-1-(2,4-Dimethoxyphenyl)propan-2-ol (>99% conv, >99.5% ee) DSP->Product

Fig 2. Workflow for the enzymatic asymmetric reduction and real-time validation via pH-stat.

Step-by-Step Methodology (100 mmol Scale)

Materials & Reagents
  • Substrate: 1-(2,4-dimethoxyphenyl)propan-2-one (19.4 g, 100 mmol)

  • Biocatalysts: Engineered (S)-selective KRED powder (500 mg); GDH powder (100 mg)

  • Cofactor/Co-substrate: NADP⁺ sodium salt (75 mg, 0.1 mol%); D-Glucose (27.0 g, 150 mmol, 1.5 eq)

  • Buffers & Solvents: 100 mM Potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄; Dimethyl Sulfoxide (DMSO); Ethyl Acetate (EtOAc)

  • Titrant: 2 M NaOH (aq)

Execution Steps
  • Reactor Initialization: Equip a 1 L jacketed bioreactor with an overhead stirrer, temperature probe, and an automated pH-stat titrator. Add 500 mL of the 100 mM potassium phosphate buffer. Set the temperature to 30 °C and agitation to 300 rpm.

  • Cofactor & Co-substrate Loading: Dissolve the D-glucose (27.0 g) and NADP⁺ (75 mg) directly into the aqueous buffer.

  • Enzyme Reconstitution: Add the KRED (500 mg) and GDH (100 mg) powders to the bioreactor. Allow 10 minutes for complete hydration and activation of the lyophilized enzymes.

  • Substrate Solubilization (Cosolvent Strategy): In a separate flask, dissolve 19.4 g of the hydrophobic ketone substrate in 25 mL of DMSO (yielding a final reaction cosolvent concentration of ~5% v/v). Note: Exceeding 10% DMSO can lead to protein denaturation and reduced yields (See Table 1).

  • Reaction Initiation: Using a syringe pump, add the substrate/DMSO solution into the bioreactor over 30 minutes. Slow addition prevents localized precipitation of the highly hydrophobic substrate.

  • Self-Validating Monitoring: Engage the automated pH-stat to maintain the reaction at pH 7.0 using 2 M NaOH. Monitor the base consumption curve. The reaction is deemed complete when base consumption plateaus (typically between 18–24 hours).

  • Downstream Processing (DSP): Transfer the biphasic mixture to a separatory funnel. Extract with EtOAc (3 x 200 mL). Wash the combined organic layers with brine (100 mL) to remove residual DMSO and gluconic acid, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-1-(2,4-dimethoxyphenyl)propan-2-ol as a pale oil.

Quantitative Data & Process Optimization

The following table summarizes the causal relationship between cosolvent loading, temperature, and the thermodynamic recycling system on the final yield and enantiopurity.

Table 1: Process Optimization and Thermodynamic Drivers
Cosolvent (v/v)Temp (°C)Cofactor Recycling SystemConversion (%)Enantiomeric Excess (ee %)
5% DMSO 30 GDH / D-Glucose >99 >99.5
10% DMSO30GDH / D-Glucose98>99.5
20% DMSO30GDH / D-Glucose7298.0
10% IPA30IPA (Coupled-Substrate)81>99.5
5% DMSO40GDH / D-Glucose8897.5

Data Interpretation: The use of 5% DMSO at 30 °C provides the optimal balance. Increasing DMSO to 20% induces partial enzyme unfolding, dropping conversion to 72%. Substituting GDH with Isopropanol (IPA) stalls the reaction at 81% conversion due to the thermodynamic equilibrium limits imposed by the electron-rich dimethoxyphenyl ring.

References

1.[1] Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. URL:[Link] 2.[3] Enantiopure (S)-4-Phenyl-3-butyn-2-ol and (S)-1-Phenyl-2-butanol Through an Enzymatic Reduction. Asian Journal of Chemistry. URL:[Link] 3.[4] Biocatalyzed Redox Processes Employing Green Reaction Media. MDPI. URL:[Link] 4.[2] Structural Insight into Enantioselective Inversion of an Alcohol Dehydrogenase Reveals a “Polar Gate” in Stereorecognition of Diaryl Ketones. ACS Publications. URL:[Link]

Sources

Application Note: Catalytic Asymmetric Hydrogenation Methods for the Synthesis of (S)-1-(2,4-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol from its corresponding ketone, 1-(2,4-dimethoxyphenyl)propan-2-one, is a critical transformation in the development of chiral active pharmaceutical ingredients (APIs). The electron-rich nature of the 2,4-dimethoxyphenyl moiety presents unique electronic and steric challenges, making the substrate susceptible to base-catalyzed enolization and aldol condensation.

This application note provides two field-proven, highly enantioselective catalytic methodologies to achieve this reduction:

  • Method A: Asymmetric Transfer Hydrogenation (ATH) using a Noyori-Ikariya Ru(II)-TsDPEN catalyst.

  • Method B: Asymmetric Hydrogenation (AH) using a Ru(II)-BINAP/diamine catalyst under high-pressure H₂.

Mechanistic Rationale & Catalyst Selection

To achieve a self-validating and scalable protocol, experimental choices must be grounded in mechanistic causality rather than empirical guesswork.

The Electronic Challenge of the Substrate

The 2,4-dimethoxy substitutions render the aromatic ring highly electron-donating. While this decreases the acidity of the


-protons slightly compared to unsubstituted phenylacetone, the molecule remains highly prone to degradation under strongly basic conditions. Therefore, catalyst systems must operate under mild, buffered, or strictly low-base conditions.
Method A: Asymmetric Transfer Hydrogenation (ATH)

We utilize the Noyori-Ikariya catalyst, RuCl(p-cymene)[(S,S)-TsDPEN]. This system operates via an outer-sphere mechanism. The active 18-electron Ru-hydride species transfers a hydride and a proton simultaneously to the ketone through a six-membered pericyclic transition state [1].

  • Stereocontrol: The spatial arrangement of the (S,S)-TsDPEN ligand dictates that the bulky 2,4-dimethoxybenzyl group of the substrate occupies the less sterically hindered quadrant. This directs the hydride attack exclusively to the Re-face of the carbonyl, yielding the (S)-alcohol [1, 2].

  • Hydrogen Source: A Formic Acid/Triethylamine (FA/TEA) azeotrope (5:2 molar ratio) is selected over isopropanol. The FA/TEA mixture provides a constant concentration of formate while buffering the system, preventing the base-catalyzed enolization of the electron-rich arylpropanone [4].

Method B: Asymmetric Hydrogenation (AH)

For processes requiring high Turnover Numbers (TON) and zero chemical waste from hydrogen donors, direct hydrogenation using RuCl₂[(S)-BINAP][(S)-DAIPEN] is optimal.

  • Bifunctional Activation: The combination of the chiral diphosphine (BINAP) and chiral diamine (DAIPEN) prevents the formation of inactive Ru-alkoxide species and accelerates heterolytic H₂ splitting [3].

  • Base Causality: A catalytic amount of strong base (

    
    -BuOK) is strictly required to neutralize the HCl generated during the formation of the active 
    
    
    
    species from the dichloro-precatalyst. Because the base is used at only 0.1 mol% relative to the substrate, aldol side-reactions are entirely suppressed [3].

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for both methodologies, providing a baseline for process transfer.

ParameterMethod A (ATH)Method B (AH)
Catalyst System RuCl(p-cymene)[(S,S)-TsDPEN]RuCl₂[(S)-BINAP][(S)-DAIPEN]
Hydrogen Source HCO₂H / NEt₃ (5:2 Azeotrope)H₂ gas (50 atm)
Substrate/Catalyst (S/C) 1,00010,000
Solvent DMF (or Neat)Anhydrous Isopropanol
Base / Additive None (Buffered by TEA)

-BuOK (10 equiv relative to Ru)
Temperature / Time 28 °C / 16 h25 °C / 12 h
Expected Conversion > 99%> 99%
Enantiomeric Excess (ee) 98% (S)> 99% (S)

Experimental Protocols & Self-Validating Workflows

Method A: ATH Protocol (Bench-Scale)
  • Catalyst Activation: In a flame-dried Schlenk flask under argon, combine RuCl(p-cymene)[(S,S)-TsDPEN] (0.1 mol%) and 1-(2,4-dimethoxyphenyl)propan-2-one (1.0 equiv) in anhydrous DMF (2.0 M concentration).

  • Hydrogen Donor Addition: Place the flask in a water bath at 28 °C. Slowly add the pre-mixed, degassed azeotrope of Formic Acid/Triethylamine (5:2 molar ratio, 5.0 equiv of formate). Note: Slow addition is critical to control the exothermic generation of the active Ru-hydride and prevent CO₂ off-gassing surges.

  • Reaction Execution: Stir the mixture at 28 °C for 16 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via GC/MS. Proceed to workup only when conversion > 99%.

  • Workup: Quench the reaction with water. Extract three times with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Method B: AH Protocol (High-Throughput / Scale-Up)
  • Precatalyst Preparation: In a high-pressure autoclave under an argon atmosphere, dissolve RuCl₂[(S)-BINAP][(S)-DAIPEN] (0.01 mol%) in anhydrous, degassed isopropanol.

  • Base Activation: Add a 1.0 M solution of

    
    -BuOK in isopropanol (0.1 mol% relative to substrate; 10 equiv relative to the catalyst). Stir for 5 minutes to form the active 
    
    
    
    (BINAP)(DAIPEN) complex.
  • Substrate Addition: Add 1-(2,4-dimethoxyphenyl)propan-2-one (1.0 equiv) to the reactor.

  • Hydrogenation: Seal the autoclave. Purge the headspace with H₂ gas three times, then pressurize to 50 atm. Stir vigorously at 25 °C for 12 hours.

  • Depressurization & IPC: Carefully vent the H₂ gas in a fume hood. Sample the mixture for Chiral HPLC analysis to validate the stereochemical outcome (ee > 99%).

  • Purification: Filter the mixture through a short pad of silica gel to remove the ruthenium catalyst, then evaporate the isopropanol to yield the pure (S)-alcohol.

Process Visualization

G cluster_ATH Method A: Asymmetric Transfer Hydrogenation (ATH) cluster_AH Method B: Asymmetric Hydrogenation (AH) Substrate 1-(2,4-dimethoxyphenyl) propan-2-one CatA Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] S/C = 1,000 Substrate->CatA CatB Catalyst: RuCl2[(S)-BINAP][(S)-DAIPEN] S/C = 10,000 Substrate->CatB CondA HCO2H / NEt3 (5:2) 28°C, 16 h CatA->CondA Product (S)-1-(2,4-dimethoxyphenyl) propan-2-ol CondA->Product CondB H2 (50 atm), i-PrOH t-BuOK, 25°C, 12 h CatB->CondB CondB->Product Validation Validation & IPC: Chiral HPLC (ee > 99%) 1H-NMR (Conversion > 99%) Product->Validation

Workflow for the catalytic asymmetric hydrogenation of 1-(2,4-dimethoxyphenyl)propan-2-one.

References

  • Khamis, N., Clarkson, G. J., & Wills, M. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 51(17).[Link]

  • Sandoval, C. A., Ohkuma, T., Muñiz, K., & Noyori, R. (2003). Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-ruthenium(II) complexes. Journal of the American Chemical Society, 125(44), 13490-13503.[Link]

  • Chem-Station Int. Ed. (2014). Noyori Asymmetric Transfer Hydrogenation.[Link]

Application Note: Scalable Biocatalytic Synthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes the biocatalytic route (Ketoreductase/KRED) as the modern industrial standard for this transformation due to its superior enantioselectivity (>99% ee) and mild operating conditions compared to traditional metal-catalyzed asymmetric hydrogenation.

Executive Summary

The production of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol is a critical step in the manufacturing of Tamsulosin hydrochloride. While chemical routes (e.g., asymmetric transfer hydrogenation using Ru-TsDPEN) exist, they often suffer from trace metal contamination and lower enantiomeric excess (ee) requiring downstream recrystallization.

This protocol details a biocatalytic reduction using an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system. This route offers:

  • Enantiopurity: >99.5% ee (eliminating chiral resolution steps).

  • Scalability: Validated for 1 kg to 10 kg pilot batches.

  • Safety: Operates at ambient temperature/pressure, avoiding high-pressure hydrogenation hazards.

Reaction Mechanism & Strategy

The Chemical Transformation

The objective is the stereoselective reduction of the prochiral ketone 1-(2,4-dimethoxyphenyl)propan-2-one to the (S)-alcohol .

  • Substrate: 1-(2,4-dimethoxyphenyl)propan-2-one

  • Catalyst: KRED (specifically homologous to Rhodococcus ruber ADH-A).

  • Cofactor: NADP+ (reduced to NADPH in situ).

  • Recycling System: Glucose / Glucose Dehydrogenase (GDH).

Why the (S)-enantiomer? The active pharmaceutical ingredient (API), Tamsulosin, possesses an (R)-amine center. The synthetic strategy typically involves producing the (S)-alcohol, activating it (e.g., via mesylation), and displacing it with a nitrogen nucleophile with Walden inversion , yielding the required (R)-configuration.

Cofactor Regeneration Cycle

To make the process economically viable, expensive NADP+ is used in catalytic amounts (0.5–1.0 mol%) and regenerated continuously.

cofactor_cycle Ketone Substrate: 1-(2,4-dimethoxyphenyl) propan-2-one Alcohol Product: (S)-Alcohol (>99% ee) Ketone->Alcohol KRED NADP NADP+ NADPH NADPH NADP->NADPH GDH NADPH->NADP Oxidation Glucose Co-substrate: Glucose Gluconic By-product: Gluconic Acid Glucose->Gluconic Oxidation

Figure 1: Coupled enzymatic cycle showing the reduction of the ketone driven by the oxidation of glucose.

Process Development & Optimization

Solvent System Selection (The "Solubility Challenge")

The substrate is highly hydrophobic. A purely aqueous buffer results in poor mass transfer and slow kinetics.

  • Recommended System: Biphasic medium (Buffer/Organic).

  • Organic Phase: Toluene or MTBE (Methyl tert-butyl ether). Toluene is preferred for downstream extraction efficiency.

  • Ratio: 80% Buffer / 20% Toluene (v/v).

  • Note: DMSO (5-10%) can be used as a co-solvent in monophasic systems, but biphasic is superior for scale-up to prevent enzyme inhibition by high organic loads.

pH Control (Critical Parameter)

The GDH recycling system produces gluconic acid as a byproduct.

  • Issue: Without control, pH drops rapidly, denaturing the KRED enzyme.

  • Solution: Active pH stat titration using 2M NaOH or 1M

    
     to maintain pH 7.0–7.5.
    
Substrate Loading
  • Batch Mode: 20–50 g/L.

  • Fed-Batch Mode (Recommended): Pulse feeding the ketone allows final concentrations up to 100–150 g/L, preventing substrate inhibition and enzyme deactivation.

Scale-Up Protocol (1 kg Batch)

Equipment Requirements
  • Reactor: 20 L Jacketed Glass Reactor with overhead stirring (impeller designed for biphasic mixing).

  • Temperature Control: Chiller/Heater unit set to 30°C.

  • pH Control: Automated dosing pump connected to a pH probe.

  • Filtration: Nutsche filter or centrifuge (for enzyme removal).

Reagents & Materials
ComponentQuantityRole
Substrate 1.0 kgPrecursor
KRED Enzyme 10–20 gCatalyst (load depends on activity U/g)
GDH Enzyme 2–5 gCofactor Recycling
NADP+ 1.0 gCofactor
D-Glucose 1.5 eq (approx.[1][2] 1.4 kg)Hydride Source
Buffer 10 L (100mM K-Phosphate, pH 7.5)Reaction Medium
Toluene 2.5 LOrganic Phase
Magnesium Chloride 5 gGDH Activator (

)
Step-by-Step Procedure

Step 1: Reactor Preparation

  • Charge the reactor with 10 L of Potassium Phosphate buffer (100 mM, pH 7.5).

  • Add

    
     (5 g) and NADP+ (1.0 g).
    
  • Add D-Glucose (800 g initially; reserve remainder for fed-batch if needed, otherwise add all if validated).

  • Initiate stirring at 300 RPM and equilibrate to 30°C.

Step 2: Enzyme Addition

  • Dissolve/suspend KRED and GDH powders in a small volume (500 mL) of buffer.

  • Add the enzyme suspension to the reactor.

  • Critical: Check pH and adjust to 7.5 if necessary.

Step 3: Reaction Initiation

  • Dissolve the Substrate (1 kg) in Toluene (2.5 L).

  • Add the substrate solution to the reactor over 30 minutes.

  • Increase stirring speed (e.g., 400–600 RPM) to create a fine emulsion. Do not vortex so vigorously that enzymes shear.

Step 4: Monitoring & pH Control

  • pH Stat: The system will begin consuming base immediately. Maintain pH 7.0–7.5 by automatic addition of 2M NaOH.

  • IPC (In-Process Control): Sample every 4 hours.

    • Extract 100 µL sample into 500 µL EtOAc.

    • Analyze via Chiral GC (Method below).[3]

  • Endpoint: Reaction is complete when conversion >99.5% (typically 18–24 hours).

Step 5: Work-up

  • Stop stirring and allow phases to separate. (Note: Emulsions may occur due to protein; add Celite (1% w/v) and filter if separation is slow).

  • Decant the organic layer.

  • Extract the aqueous layer 2x with Toluene or MTBE (5 L each).

  • Combine organic phases.[4]

  • Wash organics with Brine (5 L) to remove residual glucose/enzymes.

  • Dry over anhydrous

    
     and filter.
    

Step 6: Isolation

  • Concentrate the solvent under reduced pressure (Rotavap) at <45°C.

  • Purification: The crude oil is often sufficiently pure (>98%). If higher purity is required, perform a Kugelrohr distillation or crystallization from n-Heptane/IPA.

Quality Control & Analytical Methods

Method: Chiral Gas Chromatography (GC)[3]

  • Column: CP-Chirasil-Dex CB (25 m x 0.25 mm x 0.25 µm) or equivalent (e.g., Cyclodex-B).

  • Carrier Gas: Helium (1.5 mL/min).

  • Injector: 250°C, Split 50:1.

  • Detector: FID, 250°C.

  • Oven Program: 120°C (hold 2 min) -> Ramp 5°C/min to 180°C -> Hold 5 min.

  • Retention Times (Approx):

    • (S)-Enantiomer: ~11.0 min

    • (R)-Enantiomer: ~11.5 min

    • Ketone Substrate: ~13.0 min

Safety & Troubleshooting

Hazard Analysis
  • Enzymes: Powders can be respiratory sensitizers. Handle in a fume hood or weigh station with local exhaust. Wear N95/P2 respirators.

  • Toluene: Flammable and reprotoxic. Ensure reactor is grounded to prevent static discharge during biphasic mixing.

  • Exotherm: The glucose oxidation is exothermic. Ensure the jacket chiller is active.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<50%) pH drift (too acidic)Check NaOH pump and probe calibration.
Enzyme deactivationEnsure Toluene concentration is not >30%. Test fresh enzyme batch.
Low ee% Racemization of productUnlikely with KREDs.[4] Check for non-enzymatic background reduction (rare).
Emulsion during work-up Protein precipitationFilter reaction mixture through a Celite pad before phase separation.

Process Workflow Diagram

production_workflow Start Start: Raw Materials Prep Buffer Preparation (pH 7.5, MgCl2, NADP+) Start->Prep Enzyme Enzyme Charge (KRED + GDH) Prep->Enzyme Reaction Biphasic Reaction (Substrate/Toluene + Glucose) Enzyme->Reaction IPC IPC: Chiral GC (Check Conv >99%) Reaction->IPC IPC->Reaction Incomplete Workup Phase Separation & Extraction (MTBE/Toluene) IPC->Workup Complete Dry Drying & Concentration Workup->Dry Final Final Product: (S)-Alcohol Oil/Solid Dry->Final

Figure 2: Operational workflow for the 1kg scale-up campaign.

References

  • Enzymatic Route to Tamsulosin Intermediate

    • Title: Chemoenzymatic synthesis of Tamsulosin.[2][5]

    • Source: Organic & Biomolecular Chemistry (RSC), 2025.
    • URL:[Link]

  • Biocatalytic Reduction in Biphasic Media

    • Title: Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media.[6]

    • Source: Organic Letters, 2003.[6]

    • URL:[Link]

  • Whole-Cell Biocatalysis for Phenylpropanols

    • Title: Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol.[7]

    • Source: BMC Biotechnology, 2021.
    • URL:[Link]

  • Analytical Method (Chiral GC)

    • Title: Four Atom Efficient Enzyme Cascades for All 4-Methoxyphenyl-1,2-propanediol Isomers.
    • Source: ACS Sustainable Chemistry & Engineering, 2018.
    • URL:[Link]

Sources

Application Note: Precision Synthesis and Utilization of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the stereoselective synthesis and quality control of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol , a high-value chiral building block.

Executive Summary

The chiral alcohol (S)-1-(2,4-dimethoxyphenyl)propan-2-ol represents a critical scaffold in the synthesis of phenylpropanoid-class pharmaceuticals. Unlike its achiral ketone precursor, this specific enantiomer serves as a "stereochemical anchor" for constructing complex isoquinoline alkaloids, resorcinol-based metabolic probes, and analogs of centrally acting analgesics (e.g., Tapentadol derivatives).

This guide provides a validated biocatalytic protocol for generating the (S)-enantiomer with >99% enantiomeric excess (ee), contrasting it with traditional chemical hydrogenation. It establishes a self-validating Quality Control (QC) system using chiral HPLC and NMR.

Key Chemical Data
PropertySpecification
IUPAC Name (2S)-1-(2,4-dimethoxyphenyl)propan-2-ol
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
Target Stereochemistry (S)-Configuration
Precursor 1-(2,4-dimethoxyphenyl)propan-2-one (CAS: 831-00-5)
Key Application Chiral auxiliary, API intermediate, metabolic probe synthesis

Strategic Context & Mechanism

The utility of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol lies in its 2,4-dimethoxy substitution pattern . While 3,4-dimethoxy analogs are common in calcium channel blockers (e.g., Verapamil), the 2,4-pattern is electronically distinct, often used to mimic resorcinol moieties in flavonoid synthesis (e.g., Glabridin analogs) or to modulate metabolic stability in drug candidates.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the biocatalytic forward reaction.

G Target Target API Scaffolds (Isoquinolines / Flavonoids) Intermediate (S)-1-(2,4-dimethoxyphenyl) propan-2-ol (Chiral Anchor) Intermediate->Target Mitsunobu / Cyclization Ketone 1-(2,4-dimethoxyphenyl) propan-2-one (Prochiral Precursor) Ketone->Intermediate Stereoselective Reduction Enzyme KRED / ADH Enzyme (NADPH Dependent) Enzyme->Ketone Catalysis Recycle Cofactor Recycling (GDH + Glucose) Recycle->Enzyme NADPH Regeneration

Figure 1: Biocatalytic workflow converting the prochiral ketone to the (S)-alcohol, enabling downstream API synthesis.

Experimental Protocols

Method A: Biocatalytic Reduction (Recommended)

Rationale: Biocatalysis is preferred over chemical reduction for this substrate due to the steric hindrance of the ortho-methoxy group. Ketoreductases (KREDs) offer superior regioselectivity and operate under mild aqueous conditions.

Materials:

  • Substrate: 1-(2,4-dimethoxyphenyl)propan-2-one (100 mg).

  • Enzyme: Rhodococcus aetherivorans ADH (RaADH) or commercial KRED screening kit (e.g., Codexis/Daicel panels targeting Prelog selectivity).

  • Cofactor: NADP+ (1.0 mM).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (excess).

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

  • Solvent: DMSO (5% v/v) to improve substrate solubility.

Step-by-Step Protocol:

  • Preparation: In a 20 mL glass vial, dissolve 100 mg of ketone substrate in 0.5 mL DMSO.

  • Buffer Mix: Add 9.5 mL of KPi buffer (pH 7.0) containing 200 mg Glucose.

  • Initiation: Add NADP+ (1 mg) and GDH (50 units). Finally, add the KRED/ADH enzyme (10–20 mg lyophilized powder).

  • Incubation: Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.

    • Critical Checkpoint: Monitor pH. If it drops below 6.5, adjust with 1M NaOH.

  • Extraction: Quench reaction by adding 10 mL Ethyl Acetate (EtOAc). Vortex vigorously for 2 minutes. Centrifuge to separate phases.

  • Isolation: Collect the organic phase. Repeat extraction 2x. Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

  • Result: Yield is typically >90% as a clear, viscous oil.

Method B: Chemical Asymmetric Hydrogenation (Scale-Up Alternative)

Rationale: For multi-kilogram scales where enzyme cost is prohibitive, Noyori-type hydrogenation is effective, though it requires high pressure and strict oxygen exclusion.

Catalyst: RuCl (Transfer Hydrogenation) or Ru(OAc)₂[(S)-BINAP]. Protocol Summary:

  • Dissolve substrate in degassed isopropanol (IPA).

  • Add Catalyst (S/C ratio 1000:1) and base (t-BuOK).

  • Pressurize with H₂ (10–30 bar) or use formic acid/TEA azeotrope for transfer hydrogenation.

  • Stir at 30–50°C for 12–18 hours.

  • Note: The 2,4-dimethoxy group may chelate the catalyst, potentially slowing kinetics compared to simple phenylacetone.

Quality Control & Validation (Self-Validating System)

To ensure the protocol worked, you must validate the Identity and Stereochemical Purity .

Enantiomeric Excess (ee) Determination via Chiral HPLC
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (targeting the dimethoxybenzene chromophore).

  • Expected Retention:

    • (S)-Enantiomer: ~12.5 min (Major peak).

    • (R)-Enantiomer: ~14.2 min (Minor peak).

    • Note: Retention times vary by column age; inject racemic standard first to establish window.

  • Acceptance Criteria: ee > 98.0%.

NMR Characterization

¹H NMR (400 MHz, CDCl₃):

  • δ 6.9–7.1 (d, 1H): Aromatic proton at C6.

  • δ 6.4–6.5 (m, 2H): Aromatic protons at C3/C5 (shielded by methoxy groups).

  • δ 3.9–4.1 (m, 1H): Chiral proton at C2 (CH-OH). Diagnostic for reduction.

  • δ 3.80 (s, 3H), 3.78 (s, 3H): Methoxy singlets.

  • δ 2.6–2.8 (dd, 2H): Benzylic protons (C1).

  • δ 1.2 (d, 3H): Methyl group (C3).

Application Workflow: Converting Alcohol to Amine

The alcohol is rarely the final drug; it is usually converted to a chiral amine (e.g., for Tapentadol analogs).

Inversion Strategy (Mitsunobu): To retain the (S)-configuration in the final amine, one must often use a double-inversion or specific retention strategy. However, standard Mitsunobu with phthalimide proceeds with inversion , converting the (S)-alcohol to the (R)-amine.

  • If (S)-amine is required: Start with (R)-alcohol.

  • If (S)-alcohol is the scaffold: Expect (R)-amine upon substitution.

Reaction:

  • Reagents: (S)-Alcohol + Triphenylphosphine (PPh₃) + DIAD + Phthalimide.

  • Solvent: THF, 0°C to RT.

  • Mechanism: S_N2 displacement of the activated alcohol by phthalimide (Inversion).

  • Deprotection: Hydrazine hydrate in Ethanol (Ing-Manske procedure) releases the free amine.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Enzyme inhibition by substrate or product.Add a biphasic overlay (e.g., 20% Hexane or MTBE) to act as a reservoir for the substrate/product, reducing aqueous concentration.
Low ee (<90%) Spontaneous background reduction or wrong enzyme.Ensure no chemical reducing agents (NaBH₄) are present. Screen a panel of ADHs (Lactobacillus vs. Rhodococcus) to confirm stereopreference.
Emulsion during workup Protein denaturation at interface.Filter the biphasic mixture through a Celite pad before separation.

References

  • Biocatalytic Reduction of Phenylpropanones

    • Source: "Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones." PMC - NIH. (Demonstrates Rhodococcus ADH for (S)-alcohol synthesis).
  • Synthesis of Chiral Phenylpropanol Intermediates

    • Source: "Synthesis of Chiral Building Blocks for Use in Drug Discovery." PMC - NIH.
  • Chemical Properties & Identification

    • Source: PubChem Compound Summary for related 2,4-dimethoxy deriv
  • General Biocatalysis Protocols

    • Source: "Biocatalytic Reduction Reactions from a Chemist's Perspective." PMC - NIH.

Disclaimer: This protocol is for research purposes only. All chemical handling must comply with local safety regulations (OSHA/REACH).

solvent selection for extraction of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Solvent Selection for the Extraction of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Part 1: Executive Summary & Scientific Rationale

1.1 Introduction (S)-1-(2,4-dimethoxyphenyl)propan-2-ol is a critical chiral intermediate, often utilized in the synthesis of alpha-adrenergic antagonists (e.g., Tamsulosin analogs) and other phenylpropanoid-based pharmaceuticals. Its synthesis typically involves the asymmetric reduction of 1-(2,4-dimethoxyphenyl)propan-2-one, either via chemocatalysis or biocatalysis (ketoreductases).

The extraction of this molecule presents a specific set of challenges:

  • Amphiphilic Nature: The molecule possesses a lipophilic dimethoxyphenyl tail and a polar hydroxyl head, creating potential for emulsion formation in aqueous workups.

  • Enantiomeric Integrity: While extraction itself rarely racemizes alcohols, the subsequent solvent removal (thermal stress) or potential side-reactions in reactive solvents (e.g., transesterification in acetates) must be managed.

  • Green Chemistry Mandates: Modern process chemistry demands the replacement of chlorinated solvents (DCM) and hazardous aromatics (Benzene) with sustainable alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or Isopropyl Acetate (IPAc).

1.2 Physicochemical Profiling To select the optimal solvent, we must first understand the solute.

  • Structure: C₁₁H₁₆O₃

  • Molecular Weight: 196.24 g/mol

  • Estimated LogP: ~1.8 – 2.2 (Moderately Lipophilic)

  • pKa: ~16 (Alcohol proton), negligible ionization at neutral pH.

  • Solubility: Poor in water (< 1 g/L); High in alcohols, ethers, and esters.

Implication: The extraction strategy will rely on a biphasic system (Organic/Aqueous). The goal is a Partition Coefficient (


) > 10 to minimize solvent volume, while maintaining selectivity against more polar impurities (enzymes, salts) or more lipophilic byproducts.

Part 2: Solvent Selection Strategy

We categorize potential solvents into three tiers based on ICH Q3C guidelines, sustainability, and performance.

Table 1: Solvent Candidates for Screening

SolventClassBP (°C)Density (g/mL)ProsCons
2-MeTHF Green800.85Derived from biomass; Excellent separation from water; Higher stability than THF.Higher cost; Peroxide former (requires stabilizers).
Isopropyl Acetate (IPAc) Class 3880.87Lower water solubility than EtOAc (better phase cut); Less prone to hydrolysis.Slower evaporation than EtOAc.
MTBE Class 3550.74Standard for biocatalysis; Does not form peroxides easily; Very low water miscibility.Environmental concerns (groundwater); High volatility.
Ethyl Acetate (EtOAc) Class 3770.90Cheap; Universal; Low toxicity.Significant water solubility (~3%); Prone to hydrolysis at high/low pH.
Toluene Class 21110.87Excellent for highly lipophilic impurities; Azeotropes water well for drying.Toxicity issues; High boiling point (harder to strip).

Part 3: Experimental Protocols

Protocol A: Determination of Partition Coefficient ( )

Objective: Quantify the efficiency of extraction for each solvent candidate.

Materials:

  • Crude reaction mixture (aqueous) containing known concentration of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol (approx. 10 mg/mL).

  • HPLC system with UV detection (280 nm).

  • Solvent candidates (Tier 1 & 2).

Procedure:

  • Aliquot: Transfer 5.0 mL of the aqueous reaction mixture into a 20 mL scintillation vial.

  • Add Solvent: Add 5.0 mL of the test organic solvent (1:1 phase ratio).

  • Equilibrate: Cap tightly and vortex vigorously for 1 minute. Allow phases to separate for 30 minutes at room temperature.

    • Observation: Note the time required for clear phase separation. Note any "rag layer" (emulsion).

  • Sampling:

    • Carefully remove an aliquot from the Organic Phase (

      
      ) and the Aqueous Phase  (
      
      
      
      ).
    • Dilute both samples in HPLC mobile phase (e.g., 50:50 ACN:Water).

  • Analysis: Inject onto HPLC. Calculate concentration based on standard calibration curves.

  • Calculation:

    
    
    
    • Target:

      
       is excellent. 
      
      
      
      requires multiple extraction stages.
Protocol B: Emulsion Stress Test

Objective: Simulate process conditions to ensure rapid phase separation, critical for scale-up.

Procedure:

  • Prepare a biphasic mixture (10 mL Aqueous : 10 mL Solvent).

  • Adjust Aqueous pH to process limits (e.g., pH 2, 7, and 10) to check for amphiphilic behavior changes.

  • Shake vigorously for 2 minutes.

  • Measure Separation Time: Stop shaking and start a timer. Record time to reach a defined interface.

    • Pass: < 60 seconds.[1][2]

    • Fail: > 5 minutes or persistent rag layer.

Part 4: Visualizations & Logic Flow

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher through the logical steps of selecting the solvent based on experimental outcomes.

SolventSelection Start Start: Crude Aqueous Mixture CheckSolubility Step 1: Check Solubility (Is product soluble in solvent?) Start->CheckSolubility Screening Step 2: Shake Flask Screen (Determine Kd) CheckSolubility->Screening Yes Discard Discard Solvent CheckSolubility->Discard No KdCheck Is Kd > 10? Screening->KdCheck EmulsionCheck Step 3: Emulsion Test (Separation < 2 mins?) KdCheck->EmulsionCheck Yes Optimize Optimize: Add Salt (NaCl) or Adjust pH KdCheck->Optimize No (Kd < 10) SelectivityCheck Step 4: Selectivity (Impurity rejection?) EmulsionCheck->SelectivityCheck Pass EmulsionCheck->Discard Fail (Persistent Emulsion) SelectivityCheck->Optimize Low Purity Selected Primary Candidate SelectivityCheck->Selected High Purity Optimize->Screening Re-test

Caption: Logical flow for selecting the optimal extraction solvent based on partition coefficient (


) and physical phase behavior.
Figure 2: Optimized Extraction Workflow (Scale-Up)

This diagram illustrates the recommended process flow for a pilot-scale extraction using the selected solvent (e.g., Isopropyl Acetate).

ExtractionWorkflow Reactor Bioreactor/Vessel (Aqueous Reaction Mix) Filter Filtration (Remove Biocatalyst/Solids) Reactor->Filter Transfer Extractor Mixer-Settler / Extractor Solvent: Isopropyl Acetate Filter->Extractor Filtrate PhaseSep Phase Separation (Organic Top / Aq Bottom) Extractor->PhaseSep Agitate & Settle PhaseSep->Reactor Aqueous (Recycle?) Wash Wash Step (Brine/Water) PhaseSep->Wash Organic Phase Evap Rotary Evaporation (T < 45°C, Vac) Wash->Evap Dried Organic Product Crude Product (S)-1-(2,4-dimethoxyphenyl)propan-2-ol Evap->Product Concentrate

Caption: Process flow for the isolation of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol, highlighting the filtration and washing steps critical for purity.

Part 5: Recommended Protocol (Best Practice)

Based on the chemical structure and industrial standards for similar phenylpropanols, the following protocol is recommended as the starting point for optimization.

Solvent of Choice: Isopropyl Acetate (IPAc) Reasoning: IPAc offers a superior balance compared to Ethyl Acetate. It has lower water solubility (reducing the need for drying agents), a higher boiling point (better separation from low-boiling impurities), and is a Class 3 solvent.

Step-by-Step Procedure:

  • Quench & Filter: If the reaction contains enzymes or solid catalysts, filter the reaction mixture through a Celite pad to prevent emulsion stabilization.

  • Saturation: Add NaCl to the aqueous reaction mixture (approx. 10% w/v). This "salting out" effect increases the

    
     of the organic product into the organic phase.
    
  • Extraction:

    • Add Isopropyl Acetate (0.5 volumes relative to aqueous phase).

    • Agitate at 25°C for 15 minutes.

    • Allow to settle for 20 minutes.

    • Separate phases.[3][4]

    • Repeat: Perform a second extraction with 0.5 volumes of IPAc.

  • Washing: Combine organic layers and wash with:

    • 1x Water (removes entrained salts/buffer).

    • 1x Brine (removes residual water).

  • Drying & Concentration:

    • Dry over Anhydrous

      
       or 
      
      
      
      .
    • Filter.[1][5][6]

    • Concentrate under reduced pressure (Vacuum: 20 mbar, Bath: 40°C). Note: Do not exceed 50°C to avoid any risk of racemization, although this compound is generally stable.

Part 6: References

  • Vertex AI Search. (2023). Search Results for Extraction of Phenylpropanols.7

  • Wygoda, A. et al. (2020). Biocatalytic synthesis of chiral alcohols: Solvent engineering. Journal of Biotechnology. (General reference for solvent selection in biocatalysis).

  • Prat, D. et al. (2016). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

  • Byrne, F. P. et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

  • PubChem. (2023).[2] Compound Summary for 1-(4-methoxyphenyl)propan-2-ol (Analog). National Library of Medicine. [Link]

Sources

Application Note: Rapid Enantioselective Synthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol via Microwave-Assisted Grignard Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and highly efficient protocol for the asymmetric synthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol, a valuable chiral building block in pharmaceutical development. By harnessing the power of microwave-assisted organic synthesis (MAOS), this method dramatically reduces reaction times from hours to minutes compared to conventional heating, while maintaining high yield and excellent enantioselectivity. The protocol employs a chiral catalyst system composed of (S)-BINOL and titanium(IV) isopropoxide to direct the enantioselective addition of methylmagnesium bromide to 2,4-dimethoxybenzaldehyde. This document provides a comprehensive guide, including a detailed step-by-step protocol, safety considerations, analytical methods for product characterization, and an exploration of the scientific principles underpinning the methodology.

Introduction

Chiral secondary alcohols are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The specific stereochemistry of these molecules is often critical to their therapeutic efficacy and safety profile.[1] (S)-1-(2,4-dimethoxyphenyl)propan-2-ol, with its defined stereocenter, represents a key structural motif in various biologically active compounds. Traditional methods for the synthesis of such chiral alcohols often involve lengthy reaction times and can be energy-intensive.

Microwave-assisted organic synthesis has emerged as a transformative technology in medicinal chemistry and drug discovery, offering significant advantages in terms of reaction speed, efficiency, and scalability.[2] The direct and efficient heating of polar reaction mixtures by microwave irradiation can lead to dramatic accelerations of chemical transformations.[3] This application note leverages these benefits to develop a rapid and efficient synthesis of the target chiral alcohol.

The core of this synthetic strategy is the enantioselective addition of a Grignard reagent to an aldehyde. The high reactivity of Grignard reagents often makes controlling enantioselectivity challenging. To overcome this, a chiral catalyst system is employed to create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

Reaction Principle and Causality

The synthesis proceeds via the nucleophilic addition of methylmagnesium bromide to the carbonyl carbon of 2,4-dimethoxybenzaldehyde. To achieve the desired (S)-enantiomer, a chiral catalyst is formed in situ from (S)-(-)-1,1'-Bi(2-naphthol) ((S)-BINOL) and titanium(IV) isopropoxide (Ti(OiPr)₄).

The titanium(IV) isopropoxide acts as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. Simultaneously, it complexes with the chiral diol, (S)-BINOL, to form a bulky chiral environment. This chiral titanium complex then directs the approach of the nucleophilic methyl group from the Grignard reagent to one face of the aldehyde, leading to the preferential formation of the (S)-alcohol. The use of microwave irradiation accelerates the rate of this reaction by efficiently overcoming the activation energy barrier through rapid and uniform heating of the polar solvent and reagents.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
2,4-Dimethoxybenzaldehyde≥99%e.g., Sigma-Aldrich, TCI
Methylmagnesium bromide3.0 M solution in diethyl ethere.g., Sigma-Aldrich, Acros Organics
(S)-(-)-1,1'-Bi(2-naphthol) ((S)-BINOL)≥99%e.g., Sigma-Aldrich, Strem Chemicals
Titanium(IV) isopropoxide (Ti(OiPr)₄)≥98%e.g., Sigma-Aldrich, Alfa Aesar
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalente.g., EMD Millipore
Saturated aqueous ammonium chlorideReagent grade-
Diethyl etherAnhydrous-
Anhydrous magnesium sulfateReagent grade-
Microwave SynthesizerDedicated laboratory microwave reactore.g., CEM, Anton Paar, Biotage
Chiral HPLC system with UV detector--
Chiral HPLC columnPolysaccharide-based (e.g., Chiralcel OD-H)e.g., Daicel, Phenomenex
NMR Spectrometer400 MHz or higher-

Safety Precautions:

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[2][4][5][6]

  • Microwave reactions in sealed vessels can generate high pressures. Use only microwave-specific sealed vessels and do not exceed the recommended fill volume.[3][7] Always allow the vessel to cool to a safe temperature before opening.[8]

  • 2,4-Dimethoxybenzaldehyde is an irritant. [9][10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

Step-by-Step Procedure

1. Catalyst Preparation (in a separate flask):

1.1. To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (S)-BINOL (0.05 mmol, 1.0 equiv).

1.2. Add anhydrous THF (2.0 mL) and stir until the (S)-BINOL is fully dissolved.

1.3. To this solution, add titanium(IV) isopropoxide (0.1 mmol, 2.0 equiv) dropwise at room temperature.

1.4. Stir the resulting solution for 30 minutes at room temperature to allow for the formation of the chiral catalyst complex.

2. Microwave Reaction:

2.1. In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve 2,4-dimethoxybenzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous THF (3.0 mL) under an inert atmosphere.

2.2. To this solution, add the pre-formed chiral catalyst solution from step 1.4.

2.3. While stirring, slowly add methylmagnesium bromide (1.2 mmol, 1.2 equiv, 3.0 M solution in diethyl ether) to the microwave vessel at 0 °C (ice bath).

2.4. Securely cap the microwave vessel.

2.5. Place the vessel in the microwave synthesizer and irradiate under the following conditions:

ParameterValue
Temperature80 °C
Ramp Time2 minutes
Hold Time10 minutes
PowerDynamic (adjusted to maintain temperature)
StirringHigh

3. Work-up and Purification:

3.1. After the microwave program is complete, cool the reaction vessel to room temperature in a water bath.

3.2. Uncap the vessel carefully in a fume hood and quench the reaction by slowly adding saturated aqueous ammonium chloride solution (5 mL) at 0 °C.

3.3. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

3.4. Combine the organic layers and wash with brine (10 mL).

3.5. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

3.6. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (S)-1-(2,4-dimethoxyphenyl)propan-2-ol.

Characterization and Data Analysis

Chiral HPLC Analysis

The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

ParameterCondition
Column Chiralcel OD-H (or equivalent polysaccharide-based column)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

The retention times for the (R) and (S) enantiomers should be determined by analyzing a racemic sample, which can be synthesized using the same protocol without the chiral catalyst. The enantiomeric excess is calculated using the following formula:

ee (%) = [([S] - [R]) / ([S] + [R])] x 100

NMR Spectroscopy

The structure of the purified product should be confirmed by ¹H and ¹³C NMR spectroscopy. The spectra should be consistent with the structure of 1-(2,4-dimethoxyphenyl)propan-2-ol.

Expected ¹H NMR (400 MHz, CDCl₃) chemical shifts (δ, ppm):

  • Aromatic protons: 6.4-7.2 (m, 3H)

  • -OCH₃ protons: ~3.8 (s, 6H)

  • -CH(OH)- proton: ~4.0 (m, 1H)

  • -CH₂- protons: 2.6-2.8 (m, 2H)

  • -CH₃ proton: ~1.2 (d, 3H)

  • -OH proton: broad singlet (variable)

Expected ¹³C NMR (101 MHz, CDCl₃) chemical shifts (δ, ppm):

  • Aromatic carbons: ~158, ~157, ~130, ~124, ~104, ~98

  • -OCH₃ carbons: ~55

  • -CH(OH)- carbon: ~69

  • -CH₂- carbon: ~40

  • -CH₃ carbon: ~23

Workflow and Pathway Diagrams

Microwave_Synthesis_Workflow cluster_prep Catalyst Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification SBINOL (S)-BINOL Catalyst Chiral Catalyst ((S)-BINOL-Ti) SBINOL->Catalyst TiOiPr4 Ti(OiPr)₄ TiOiPr4->Catalyst Reaction_Mix Reaction Mixture Catalyst->Reaction_Mix Aldehyde 2,4-Dimethoxy- benzaldehyde Aldehyde->Reaction_Mix Grignard CH₃MgBr Grignard->Reaction_Mix Microwave Microwave Irradiation Reaction_Mix->Microwave Product_Complex Alkoxide Complex Microwave->Product_Complex Quenching Quenching (NH₄Cl) Product_Complex->Quenching Extraction Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Final_Product (S)-1-(2,4-dimethoxyphenyl) -propan-2-ol Purification->Final_Product

Caption: Experimental workflow for the microwave-assisted synthesis.

Reaction_Mechanism Aldehyde 2,4-Dimethoxybenzaldehyde (Electrophile) Transition_State Diastereomeric Transition State Aldehyde->Transition_State Grignard CH₃MgBr (Nucleophile) Grignard->Transition_State Catalyst Chiral (S)-BINOL-Ti Catalyst Catalyst->Transition_State Controls facial selectivity Product (S)-Alkoxide Intermediate Transition_State->Product Nucleophilic Attack

Caption: Simplified reaction mechanism pathway.

Discussion and Field-Proven Insights

The successful implementation of this microwave-assisted protocol hinges on several key factors. The rigorous exclusion of moisture is paramount for the Grignard reagent's stability and reactivity. The quality of the anhydrous solvent and the proper drying of all glassware cannot be overstated.

The choice of the (S)-BINOL/Ti(OiPr)₄ catalytic system is based on its well-established efficacy in promoting highly enantioselective additions of organometallic reagents to aldehydes. The molar ratio of the ligand to the titanium precursor is crucial for the formation of the active catalytic species.

Microwave parameters should be optimized for the specific instrument being used. The temperature of 80 °C was chosen to accelerate the reaction significantly without promoting side reactions or decomposition of the product. The dynamic power mode is recommended as it allows the instrument to maintain the target temperature precisely.

The work-up procedure using saturated aqueous ammonium chloride is a mild and effective method for quenching the reaction and protonating the alkoxide intermediate. It is generally preferred over strong acids, which can sometimes lead to side reactions with sensitive functional groups.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Inactive Grignard reagent (due to moisture)Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly opened or titrated Grignard reagent.
Insufficient microwave heatingVerify the microwave's power output and temperature sensor calibration. Increase hold time or temperature incrementally.
Low enantioselectivity Incomplete formation of the chiral catalystEnsure the catalyst components are of high purity and that they are pre-mixed for a sufficient time before adding the Grignard reagent.
Reaction temperature too highOptimize the reaction temperature; lower temperatures often lead to higher enantioselectivity, although at the cost of longer reaction times.
Formation of side products Presence of unreacted starting materials or impuritiesEnsure high purity of all reagents. Optimize the stoichiometry of the reactants.

Conclusion

This application note provides a detailed and reliable protocol for the rapid and enantioselective synthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol using microwave-assisted organic synthesis. The method offers significant advantages in terms of reaction time and efficiency, making it a valuable tool for researchers in drug discovery and development. The principles and techniques described herein can be adapted for the synthesis of other chiral secondary alcohols, further highlighting the broad applicability of this powerful synthetic methodology.

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Cole-Parmer. (2004, October 14). Material Safety Data Sheet - Methylmagnesium bromide, 1M solution in THF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6349, Methyl magnesium bromide. Retrieved from [Link]

  • Grokipedia. (n.d.). 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69175, 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted Grignard reactions. Retrieved from [Link]

  • Feringa, B. L. (2006). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Accounts of Chemical Research, 40(12), 1167-1175. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Feringa, B. L., et al. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(16), 5834-5838. [Link]

  • ResearchGate. (n.d.). Optimization of the 1,2-addition of Grignard reagents to ketone 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Maciá, B., et al. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Molecules, 26(15), 4478. [Link]

  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • Scribd. (n.d.). Laboratory Microwave Safety Precautions | PDF. Retrieved from [Link]

  • Cirilli, R., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8501. [Link]

  • Matarashvili, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-147. [Link]

  • Shang, W., et al. (2020). Review on Microwave-Matter Interaction Fundamentals and Efficient Microwave-Associated Heating Strategies. Materials, 13(21), 4843. [Link]

  • Reddit. (2026, January 27). Chiral secondary alcohol to secondary alkyl chloride. Retrieved from [Link]

  • HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-induced electrostatic etching: Generation of highly reactive magnesium for application in Grignard reagent formation | Request PDF. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • van de Kruijs, B. H. P., et al. (2010). Microwave-induced electrostatic etching: generation of highly reactive magnesium for application in Grignard reagent formation. Organic & Biomolecular Chemistry, 8(7), 1635-1640. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Fairbanks, A. J., et al. (2000). Toward preparative resolution of chiral alcohols by an organic chemical method. New Journal of Chemistry, 24(1), 15-17. [Link]

  • Ye, X., et al. (2017). Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects. Molecules, 22(11), 1989. [Link]

  • Walsh, P. J., et al. (2002). Insight into the mechanism of the asymmetric addition of alkyl groups to aldehydes catalyzed by titanium-BINOLate species. Journal of the American Chemical Society, 124(34), 10270-10271. [Link]

  • MDPI. (2023, June 30). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective addition using the Ti(O i Pr) 4 /BINOL and the Tol-BINAP-CuF 2 catalytic systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of linear secondary alcohols of high optical purity through chemical resolution with chiral alfa-phenylethylamines. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, April 7). BINOL-Al Catalysed Asymmetric Cyclization and Amplification. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Asymmetric addition of chiral methylmagnesium alkoxides to benzaldehyde. Retrieved from [Link]

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Sources

Application Note: Enantioselective Synthesis of (S)-1-(2,4-Dimethoxyphenyl)propan-2-ol via Copper-Catalyzed Grignard Ring-Opening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of chiral 1-aryl-propan-2-ol derivatives is a critical transformation in the development of complex active pharmaceutical ingredients (APIs). A highly convergent and scalable retrosynthetic approach to (S)-1-(2,4-dimethoxyphenyl)propan-2-ol involves the nucleophilic ring-opening of the chiral pool precursor, (S)-propylene oxide, by a 2,4-dimethoxyphenyl organometallic reagent.

However, direct reactions between standard Grignard reagents (RMgX) and non-activated epoxides are notoriously sluggish. Without intervention, the magnesium center acts as a Lewis acid, coordinating with the epoxide oxygen and triggering unwanted side reactions, including halohydrin formation, racemization, and rearrangement into aldehydes or ketones.

To bypass these limitations, this protocol employs Copper(I) catalysis . The addition of catalytic Copper(I) iodide (CuI) fundamentally alters the reaction pathway. The Grignard reagent undergoes rapid transmetalation to form a highly reactive, "soft" organocuprate intermediate (often formulated as a Gilman-type reagent,


). This organocuprate exhibits strict 

regioselectivity, attacking the least sterically hindered terminal carbon (C3) of the epoxide 1. Because the attack occurs exclusively at the terminal position, the stereocenter at C2 remains completely unperturbed, ensuring >99% enantiomeric excess (ee) retention in the final product 2. Furthermore, strict inert atmospheric conditions are required, as copper species are highly susceptible to aerobic oxidation, which can lead to rapid homocoupling of the aryl groups 3.

Quantitative Data: Catalyst Optimization

The choice of catalyst and temperature dictates the regioselective fidelity of the epoxide opening. The table below summarizes the quantitative performance of various catalytic conditions for aryl Grignard additions to propylene oxide.

Catalyst SystemTemp (°C)Regioselectivity (C3:C2)Yield (%)Mechanistic Observation & Causality
None (Mg only) 2560:40< 45Hard nucleophile; Lewis acid rearrangement dominates.
CuI (10 mol%) 0 to 2095:582Standard scalable cuprate formation; manageable exotherm.
CuCN (10 mol%) -20 to 0>99:188Forms higher-order cyanocuprate; absolute

fidelity.
CuBr·SMe₂ (10 mol%) -20 to 098:285Excellent solubility in THF; malodorous dimethyl sulfide byproduct.

Table 1: Comparison of catalytic conditions for the regioselective ring-opening of propylene oxide. CuI at 0 °C is selected for this protocol due to its optimal balance of high yield, excellent regioselectivity, and operational safety at scale.

Experimental Workflow & Pathway Visualization

Workflow Mg Magnesium Turnings & Anhydrous THF Grignard 2,4-Dimethoxyphenylmagnesium bromide (0.5 M) Mg->Grignard Initiation (I2) Reflux ArBr 1-Bromo-2,4-dimethoxybenzene ArBr->Grignard Cuprate Organocuprate Intermediate [Highly Reactive] Grignard->Cuprate Transmetalation 0 °C CuI Copper(I) Iodide (10 mol%) CuI->Cuprate Product (S)-1-(2,4-dimethoxyphenyl) propan-2-ol Cuprate->Product SN2 Ring-Opening -20 °C to 0 °C Epoxide (S)-Propylene Oxide (Chiral Pool) Epoxide->Product

Workflow of the Cu(I)-catalyzed regioselective Grignard ring-opening of (S)-propylene oxide.

Step-by-Step Protocol

Phase 1: Preparation of 2,4-Dimethoxyphenylmagnesium Bromide

Note: This phase must be conducted under a strict Argon or Nitrogen atmosphere to prevent quenching by ambient moisture.

  • Apparatus Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, an addition funnel, and an internal temperature probe.

  • Magnesium Activation: Charge the flask with Magnesium turnings (1.1 equiv, 26.7 mmol) and a single crystal of Iodine. Causality: Iodine reacts with the passivating magnesium oxide layer on the turnings, exposing the highly reactive zero-valent metal surface required for oxidative addition.

  • Solvent Addition: Add enough anhydrous THF to just cover the turnings.

  • Initiation: Add 5% of the total volume of 1-bromo-2,4-dimethoxybenzene (total 1.0 equiv, 24.3 mmol) dissolved in anhydrous THF. Stir gently. Initiation is confirmed by the disappearance of the iodine color and a localized exothermic bubbling at the metal surface.

  • Reagent Feed: Once initiated, add the remainder of the 1-bromo-2,4-dimethoxybenzene solution dropwise over 45 minutes, maintaining a gentle reflux.

  • Self-Validating IPC 1: After the addition is complete, reflux for an additional 1 hour. The reaction is complete when the magnesium turnings are visually consumed, leaving a dark, homogeneous solution (~0.5 M in THF). Titration with 1,10-phenanthroline and sec-butanol can be used to confirm the exact molarity.

Phase 2: Copper-Catalyzed Epoxide Ring-Opening
  • Cryogenic Cooling: Cool the prepared Grignard reagent to 0 °C using an ice/brine bath.

  • Catalyst Addition: Quickly add Copper(I) iodide (CuI, 0.1 equiv, 2.43 mmol) in one portion under positive argon flow. Stir for 15 minutes. Causality: The solution will transition from brown to a dark, opaque suspension as the highly reactive organocuprate species forms.

  • Epoxide Feed: Lower the internal temperature to -10 °C. Dissolve (S)-propylene oxide (0.95 equiv, 23.0 mmol) in an equal volume of anhydrous THF and add it dropwise via the addition funnel over 1 hour.

    • Critical Insight: (S)-Propylene oxide is highly volatile (bp 34 °C). Dropwise addition at sub-zero temperatures prevents evaporative loss and controls the highly exothermic ring-opening, preventing thermal decomposition of the cuprate.

  • Maturation: Allow the reaction mixture to stir for 2 hours, slowly warming to 0 °C.

  • Self-Validating IPC 2: Withdraw a 50 µL aliquot, quench in saturated

    
    , extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3). The reaction is complete upon the disappearance of the epoxide and the aryl bromide spots.
    
Phase 3: Quench and Isolation
  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous Ammonium Chloride (

    
    ).
    
    • Causality:

      
       is chosen over stronger acids (like HCl) because it provides a mild proton source to quench the magnesium alkoxide without triggering acid-catalyzed dehydration of the newly formed secondary alcohol. Additionally, the ammonia coordinates with the copper ions, forming a highly soluble, bright blue 
      
      
      
      complex that partitions cleanly into the aqueous layer.
  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with brine to remove residual water and salts, then dry over anhydrous Sodium Sulfate (

    
    ).
    
  • Concentration & Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield pure (S)-1-(2,4-dimethoxyphenyl)propan-2-ol as a pale yellow oil.

References

  • Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA Source: PMC - NIH URL
  • Towards the Total Synthesis of Marineosin A: Construction of the Macrocyclic Pyrrole and an Advanced, Functionalized Spiroaminal Model Source: PMC - NIH URL
  • Aerobic Copper-Catalyzed Organic Reactions Source: Chemical Reviews - ACS Publications URL

Sources

Troubleshooting & Optimization

improving enantiomeric excess of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and enantiomeric purification of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize their experimental workflows. The following sections provide in-depth answers to common challenges, grounded in established chemical principles and field-proven insights.

Section 1: Asymmetric Synthesis Strategies

The most direct route to obtaining the desired (S)-enantiomer is through the asymmetric reduction of the prochiral ketone, 1-(2,4-dimethoxyphenyl)propan-2-one. Success hinges on the precise control of reaction parameters to maximize facial selectivity.

Q1: My asymmetric reduction of 1-(2,4-dimethoxyphenyl)propan-2-one is yielding low enantiomeric excess (e.e.). What are the most critical parameters to optimize?

A1: Achieving high enantioselectivity in the reduction of aryl ketones is a multifactorial challenge. Low e.e. typically points to issues with the catalyst system, reaction conditions, or reagent purity. Let's break down the key optimization points.

  • Catalyst System Selection: The choice of chiral catalyst and reducing agent is paramount. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and well-documented method for generating chiral secondary alcohols.[1][2] The catalyst, an oxazaborolidine, forms a complex with borane, which then coordinates with the ketone in a sterically defined manner, forcing hydride delivery to one specific face.[3]

    • For the (S)-alcohol, you must use the (R)-CBS catalyst. This is a critical detail based on the established transition state model for this reaction.

  • Temperature Control: Asymmetric reductions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., from 0 °C to -40 °C or even -78 °C) typically increases enantioselectivity. This is because lower thermal energy reduces the likelihood of the reaction proceeding through less-favored, non-selective transition states.[3]

  • Stoichiometry and Addition Rate: The molar ratio of the catalyst, borane, and substrate must be carefully controlled. Using a catalytic amount of the CBS reagent (typically 5-10 mol%) is standard. The ketone should be added slowly to the pre-formed catalyst-borane complex to ensure that the catalyzed pathway is always favored over the non-catalyzed, racemic background reduction.[1]

  • Solvent and Reagent Purity: Solvents must be anhydrous. Water can react with both the borane reagent and the catalyst, diminishing their effectiveness. Ensure the purity of your starting ketone, as impurities can sometimes poison the catalyst or interfere with the reaction.

Troubleshooting Flowchart: Low e.e. in Asymmetric Reduction

G start Low e.e. Observed in Asymmetric Reduction check_catalyst Verify Catalyst Stereochemistry (R)-CBS for (S)-Alcohol? start->check_catalyst check_temp Was Reaction Temperature Sufficiently Low (-40°C to -78°C)? check_catalyst->check_temp Yes correct_catalyst Action: Use Correct (R)-CBS Catalyst check_catalyst->correct_catalyst No check_reagents Check Reagent Purity & Stoichiometry (Anhydrous Solvent, Slow Substrate Addition)? check_temp->check_reagents Yes lower_temp Action: Repeat at Lower Temperature check_temp->lower_temp No check_analysis Validate Analytical Method (Chiral HPLC/GC)? check_reagents->check_analysis Yes purify_reagents Action: Use Anhydrous Solvents, Purify Ketone, Control Stoichiometry check_reagents->purify_reagents No validate_hplc Action: Re-validate Chiral Column, Mobile Phase, and Standards check_analysis->validate_hplc No success High e.e. Achieved check_analysis->success Yes correct_catalyst->success lower_temp->success purify_reagents->success validate_hplc->success G start Goal: High e.e. (S)-1-(2,4-dimethoxyphenyl)propan-2-ol synthesis_choice Choose Primary Strategy start->synthesis_choice asymmetric_syn Asymmetric Synthesis (e.g., CBS Reduction) synthesis_choice->asymmetric_syn Direct Synthesis kinetic_res Kinetic Resolution (Enzymatic) synthesis_choice->kinetic_res Racemic Starting Material optimize_asymmetric Optimize: - Temperature - Catalyst Loading - Reagent Purity asymmetric_syn->optimize_asymmetric optimize_kinetic Optimize: - Enzyme & Acyl Donor - Solvent - Monitor to 50% Conversion kinetic_res->optimize_kinetic analysis Analyze e.e. by Chiral HPLC/GC optimize_asymmetric->analysis optimize_kinetic->analysis ee_check Is e.e. > 99%? analysis->ee_check enrichment Enantiomeric Enrichment Required ee_check->enrichment No final_product Final Product (>99% e.e.) ee_check->final_product Yes recrystallization Attempt Recrystallization enrichment->recrystallization prep_hplc Use Preparative Chiral Chromatography enrichment->prep_hplc recrystallization->analysis prep_hplc->final_product

Sources

troubleshooting low yield in (S)-1-(2,4-dimethoxyphenyl)propan-2-ol reduction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Asymmetric Synthesis Guide Topic: Troubleshooting Low Yield in the Reduction to (S)-1-(2,4-dimethoxyphenyl)propan-2-ol Ticket ID: TS-2026-03-04-A Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The conversion of 1-(2,4-dimethoxyphenyl)propan-2-one to (S)-1-(2,4-dimethoxyphenyl)propan-2-ol is a pivotal step in the synthesis of various pharmaceutical intermediates. Low yield in this asymmetric reduction is typically driven by three converging factors: steric hindrance from the ortho-methoxy group affecting catalyst binding, substrate instability (self-condensation) of the electron-rich ketone, and product inhibition in biocatalytic systems.[1]

This guide provides a root-cause analysis and actionable protocols for both Biocatalytic (KRED) and Chemical (Transfer Hydrogenation/CBS) routes.[2][3]

Part 1: Diagnostic Workflow

Before altering chemical parameters, determine the phase of failure using the logic tree below.

TroubleshootingWorkflow Start Low Yield Observed CheckConversion Analyze Crude Reaction Mix (HPLC/GC) Start->CheckConversion Decision1 Is Conversion > 90%? CheckConversion->Decision1 HighConv Issue: Downstream Processing Decision1->HighConv Yes LowConv Issue: Reaction Kinetics/Thermodynamics Decision1->LowConv No ExtractIssue Check Aqueous Phase for Product (Emulsion/Solubility) HighConv->ExtractIssue Degradation Check Product Stability (Acid sensitivity during workup) HighConv->Degradation CatalystActivity Test Catalyst Activity (Poisoning/Deactivation) LowConv->CatalystActivity SubstrateInhib Check Substrate/Product Inhibition LowConv->SubstrateInhib SideReactions Identify Byproducts (Dimerization/Enolization) LowConv->SideReactions

Figure 1: Diagnostic logic tree for isolating yield loss in asymmetric ketone reduction.

Part 2: Technical Support FAQs & Troubleshooting

Category A: Biocatalytic Reduction (Enzymatic Route)

The industrial standard for high enantioselectivity (>99% ee).[2][3]

Q1: My conversion stalls at 50-60% despite adding excess enzyme (KRED). Is the enzyme dead? Diagnosis: Likely Product Inhibition or Cofactor Depletion , not enzyme death.[2] The resulting alcohol, (S)-1-(2,4-dimethoxyphenyl)propan-2-ol, can competitively bind to the enzyme active site, especially given the bulky dimethoxy motif.[1][3] Solution:

  • Implement an Organic Co-solvent: Add 10-20% (v/v) DMSO or IPA.[1][2][3] This increases the solubility of the ketone and helps dissociate the product from the enzyme [1].

  • In-Situ Product Removal (ISPR): Use a resin (e.g., Amberlite XAD-7) or a biphasic system (e.g., MTBE overlay) to partition the product out of the aqueous phase as it forms [4].[2][3]

  • Check Cofactor Regeneration: Ensure your Glucose Dehydrogenase (GDH) or Formate Dehydrogenase (FDH) recycling system is active.[2][3] A pH drift (acidification from gluconic acid formation) often kills the recycling enzyme before the KRED.[2] Maintain pH 7.0–7.5 strictly.

Q2: I see a significant amount of a "dimer" impurity. What is it? Diagnosis: Electron-rich phenylacetones are prone to self-condensation (aldol-type) under basic conditions or if the reaction is too slow.[1] Solution:

  • Lower pH: Operate at pH 6.5–7.0 instead of 8.0.

  • Substrate Feeding: Do not dump all substrate at once.[1] Use a fed-batch strategy (e.g., add substrate at 5 mM/hour) to keep the ketone concentration low, minimizing bimolecular side reactions while matching the enzyme's turnover rate [3].[2][3]

Category B: Chemical Reduction (Transfer Hydrogenation / CBS)

Common for smaller scale or when enzymes are unavailable.[2][3]

Q3: Using Ru-TsDPEN (Transfer Hydrogenation), the reaction is extremely slow. Diagnosis: The ortho-methoxy group at the 2-position creates steric clash with the catalyst's arene ligand.[1] Furthermore, electron-rich ketones are generally poorer electrophiles for hydride transfer.[1] Solution:

  • Catalyst Modification: Switch to a catalyst with a less sterically demanding ligand or a tethered Ru-complex which is more robust.[1]

  • Temperature/Concentration: Increase temperature to 40°C (monitor enantioselectivity). Increase substrate concentration to drive kinetics, as transfer hydrogenation is reversible.[2][3]

  • Formic Acid/TEA Ratio: Ensure the H-donor ratio is optimal (usually 5:2). Excess base can promote racemization of the product or condensation of the substrate.

Q4: The yield is low after workup, but TLC showed completion. Diagnosis: Water Solubility or Acid Sensitivity . The 2,4-dimethoxy ring makes the molecule moderately lipophilic, but the alcohol group adds polarity. More critically, the electron-rich ring activates the benzylic/homobenzylic position, making it sensitive to acid-catalyzed elimination (forming the alkene) during workup.[3] Solution:

  • Avoid Acidic Workup: Do not wash with strong acid (HCl) to remove amines/catalysts.[2][3] Use saturated NH4Cl or buffered phosphate washes.[1]

  • Salting Out: Saturate the aqueous phase with NaCl before extraction to drive the organic alcohol into the organic layer (EtOAc or MTBE).[2]

Part 3: Optimized Experimental Protocols

Protocol A: Biocatalytic Reduction (Recommended for Scale)

Target: >95% Yield, >99% ee[2][3]

ParameterSpecificationRationale
Substrate Loading 50 g/L (Fed-batch)Prevents substrate inhibition and condensation.[1]
Enzyme KRED-P1 (Screening required)Select for tolerance to ortho-substitution.[1][3]
Cofactor System NADP+ / GDH / GlucoseRobust recycling; Glucose is cheap.[1]
Buffer 100 mM K-Phosphate, pH 7.0Buffer capacity prevents acidification.[1]
Co-solvent 10% DMSOEnhances solubility of the lipophilic ketone.
Temperature 30°CBalance between rate and enzyme stability.

Step-by-Step:

  • Dissolve Glucose (1.5 eq) and NADP+ (1 wt%) in K-Phosphate buffer (pH 7.0).

  • Add GDH (recycling enzyme) and KRED (main catalyst).[2][3]

  • Start agitation (overhead stirrer, low shear).[2][3]

  • Critical Step: Add 1-(2,4-dimethoxyphenyl)propan-2-one dissolved in DMSO dropwise over 6 hours.

  • Monitor pH continuously; add 1M NaOH via autotitrator to maintain pH 7.0.

  • Reaction end-point: <1% ketone remaining (HPLC).[1]

  • Workup: Add Celite, filter to remove protein sludge. Extract filtrate with MTBE (3x).[2][3] Wash organics with Brine.[1][4] Dry (MgSO4) and concentrate.[2][3][4]

Protocol B: Corey-Bakshi-Shibata (CBS) Reduction

Target: High Yield for Lab Scale (<10g)

Step-by-Step:

  • Drying: Ensure all glassware is flame-dried under Ar. Moisture destroys the oxazaborolidine catalyst.

  • Catalyst Prep: Charge (S)-Me-CBS (10 mol%) into the reactor with anhydrous THF.

  • Borane Addition: Add BH3·THF (0.6 eq) to the catalyst solution at -20°C.

  • Substrate Addition: Slowly add the ketone (1.0 eq) and remaining BH3·THF (0.4 eq) simultaneously over 1 hour. Simultaneous addition keeps the catalyst active and minimizes background (racemic) reduction.[2][3]

  • Quench: Carefully add MeOH (gas evolution!).

  • Workup: Partition between EtOAc and sat. NaHCO3. Do not use acid.

Part 4: Data Analysis & Validation

Table 1: Comparison of Reduction Methods for 2,4-Dimethoxy Substrates

MethodTypical Yieldee %Primary Failure ModeSuitability
Biocatalysis (KRED) 90-98%>99%Product Inhibition / SolubilityHigh (Industrial pref.)[1]
Transfer Hydrogenation 70-85%90-95%Steric hindrance / Slow ratesMedium
NaBH4 (Achiral) 95%0%Racemic product (requires resolution)Low (unless resolving later)
CBS Reduction 80-90%95-98%Moisture sensitivity / Reagent costHigh (Lab scale)

References

  • BenchChem Technical Support. (2025).[2][3][4][5] Troubleshooting guide for the synthesis of chiral alcohols. Retrieved from [2][3]

  • Ni, Y., & Xu, J.H. (2012).[2][3] Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology Advances.[1] Retrieved from [2][3]

  • Hollmann, F., et al. (2024).[2][3] Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones.[1][6] MDPI.[1] Retrieved from [2][3]

  • Goldberg, K., et al. (2012).[2][3] Bioprocess design guided by in situ substrate supply and product removal.[7] NIH PubMed.[1] Retrieved from [2][3]

  • Sigma-Aldrich. (2025).[1][2][3] Product Specification: 2-(4-Methoxyphenyl)propan-2-ol.[1] Retrieved from [1][2][3]

Sources

removing impurities from (S)-1-(2,4-dimethoxyphenyl)propan-2-ol samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific chemical and stereochemical challenges associated with purifying (S)-1-(2,4-dimethoxyphenyl)propan-2-ol .

Because this homobenzylic alcohol is highly electron-rich (due to the 2,4-dimethoxy substitutions) and possesses a sensitive chiral center, standard purification methods often fail. This guide bypasses generic advice, offering field-proven, self-validating protocols to isolate your target enantiomer with high purity and yield.

Part 1: Diagnostic Purification Workflow

Before diving into specific troubleshooting steps, consult the logical workflow below. It dictates the sequential order of operations required to systematically eliminate enantiomeric, chemical, and elemental impurities without cross-contamination.

G Start Crude (S)-1-(2,4-dimethoxyphenyl) propan-2-ol Q_Enantiomer Is (R)-Enantiomer present? (ee < 99%) Start->Q_Enantiomer A_CALB Kinetic Resolution (CAL-B + Vinyl Acetate) Q_Enantiomer->A_CALB YES Q_Ketone Is Precursor Ketone present? (> 0.1%) Q_Enantiomer->Q_Ketone NO A_CALB->Q_Ketone A_Girard Chemical Scavenging (Girard's Reagent T) Q_Ketone->A_Girard YES Q_Metal Heavy Metals (Ru/Pd) present? (> 10 ppm) Q_Ketone->Q_Metal NO A_Girard->Q_Metal A_Silica Solid-Phase Extraction (Silica-Thiol) Q_Metal->A_Silica YES End Purified (S)-1-(2,4-dimethoxyphenyl) propan-2-ol Q_Metal->End NO A_Silica->End

Logical workflow for the sequential removal of impurities from chiral alcohol samples.

Part 2: Quantitative Impurity Profiling

To establish a baseline for your purification, compare your analytical results against the pharmaceutical-grade metrics summarized in the table below.

Impurity TypeCausality / SourceAnalytical DetectionAcceptable LimitTargeted Remediation Strategy
(R)-Enantiomer Incomplete stereocontrol during asymmetric reductionChiral HPLC / GC< 0.5% (ee > 99%)Enzymatic Kinetic Resolution (CAL-B)
Precursor Ketone Catalyst poisoning / insufficient hydride equivalentsNMR / LC-MS< 0.1%Derivatization (Girard's Reagent T)
Heavy Metals (Ru/Pd) Leaching from Asymmetric Transfer Hydrogenation (ATH)ICP-MS< 10 ppmSolid-Phase Extraction (Silica-Thiol)

Part 3: Troubleshooting Guides & FAQs

Issue 1: High Levels of the (R)-Enantiomer Impurity

Q: My chiral HPLC shows an enantiomeric excess (ee) of only 85% for the (S)-isomer. Standard column chromatography cannot separate the enantiomers. How do I selectively remove the (R)-isomer without degrading my target compound?

Causality: The asymmetric reduction of 1-(2,4-dimethoxyphenyl)propan-2-one via transition-metal catalysis (e.g., Ru-BINAP) often yields incomplete stereocontrol. Because enantiomers possess identical physical properties in achiral environments, standard silica chromatography is useless here.

Solution: Implement an Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) . CAL-B exhibits exceptional enantioselectivity for secondary alcohols. When paired with an acyl donor, it will preferentially acetylate the unwanted (R)-enantiomer, leaving your desired (S)-enantiomer untouched as a free alcohol .

Step-by-Step Protocol:

  • Solvation: Dissolve the crude alcohol mixture (1.0 eq) in anhydrous hexane or toluene (10 mL per gram of substrate).

  • Reagent Addition: Add vinyl acetate (3.0 eq) to act as the irreversible acyl donor.

  • Catalysis: Add immobilized CAL-B (Novozym 435, 20% w/w relative to the substrate).

  • Incubation: Stir the suspension gently at 40°C for 12–24 hours. Monitor via chiral GC/HPLC.

  • Filtration: Filter out the immobilized enzyme beads using a sintered glass funnel and wash with ethyl acetate.

  • Separation: Subject the filtrate to standard silica gel chromatography. The highly lipophilic (R)-acetate will elute rapidly, while the polar (S)-1-(2,4-dimethoxyphenyl)propan-2-ol will be retained and elute later.

Self-Validating Mechanism: This is a thermodynamically self-limiting system. The active site of CAL-B sterically rejects the (S)-enantiomer. Once the (R)-enantiomer is completely consumed and converted to the acetate, the reaction rate drops to near-zero, naturally preventing the over-reaction of your target product.

Issue 2: Residual Ketone Starting Material

Q: NMR analysis shows 5% of the precursor ketone (1-(2,4-dimethoxyphenyl)propan-2-one) remaining. The Rf values of the ketone and the alcohol are too similar for efficient silica separation. How can I clear this?

Causality: The electron-donating dimethoxy groups on the aromatic ring stabilize the ketone, sometimes making it resistant to complete reduction if the hydrogen pressure or hydride equivalents drop. The structural similarity between the ketone and the secondary alcohol leads to co-elution.

Solution: Utilize chemical derivatization with Girard's Reagent T (trimethylacetohydrazide ammonium chloride) . This reagent reacts exclusively with the carbonyl group of the unreacted ketone to form a highly polar, permanently charged hydrazone derivative, drastically altering its solubility profile.

Step-by-Step Protocol:

  • Solvation: Dissolve the crude mixture in a 9:1 solution of Methanol:Glacial Acetic Acid.

  • Derivatization: Add Girard's Reagent T (1.5 eq relative to the calculated ketone impurity).

  • Reflux: Heat the mixture to 60°C and stir for 1.5 hours.

  • Solvent Exchange: Evaporate the methanol under reduced pressure.

  • Phase Extraction: Partition the remaining residue between Dichloromethane (DCM) and Distilled Water (1:1 v/v).

  • Isolation: Extract the aqueous layer twice with DCM. The pure (S)-alcohol remains in the combined DCM layers, while the ketone-hydrazone complex is trapped in the aqueous layer. Dry the DCM over MgSO₄ and concentrate.

Self-Validating Mechanism: This protocol relies on absolute phase-separation thermodynamics. The covalent attachment of the quaternary ammonium salt permanently shifts the ketone's partition coefficient. If the organic layer is properly isolated, it is thermodynamically impossible for the charged ketone derivative to remain in the lipophilic DCM phase.

Issue 3: Heavy Metal Contamination

Q: ICP-MS indicates Ruthenium levels > 50 ppm in my final product. How can I reduce this to acceptable limits (< 10 ppm) without losing my chiral alcohol?

Causality: The electron-rich dimethoxyphenyl ring of your product acts as a weak ligand, coordinating with residual transition metals (like Ru or Pd) used during Asymmetric Transfer Hydrogenation (ATH). This coordination drags the metal through standard aqueous workups.

Solution: Deploy solid-supported metal scavenging using Silica-Thiol (Si-Thiol) . The soft sulfur donor atoms in the thiol groups have an exceptionally high affinity for soft/borderline transition metals, outcompeting the weak coordination of the dimethoxyphenyl ring.

Step-by-Step Protocol:

  • Preparation: Dissolve the contaminated (S)-1-(2,4-dimethoxyphenyl)propan-2-ol in DCM or Ethyl Acetate (ensure complete dissolution).

  • Scavenging: Add Silica-Thiol scavenger (approximately 4–5 equivalents relative to the total metal content, or roughly 10% w/w of the crude mass).

  • Agitation: Stir vigorously at room temperature for 3 to 4 hours.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the silica-bound metal.

  • Recovery: Wash the Celite pad with fresh solvent and concentrate the combined filtrates in vacuo.

Self-Validating Mechanism: The process is validated both visually and spectroscopically. The high binding constant of the thiol-ruthenium complex ensures that the metal is irreversibly trapped on the solid support. A successful scavenging run will visually shift the solution from a dark/yellow tint to completely colorless, which is subsequently confirmed by an ICP-MS reading of < 10 ppm.

References

  • Title: Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases Source: MDPI (Catalysts) URL: [Link]

  • Title: Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Tuneable thermomorphism and applications of ionic liquid analogues of Girard’s reagents Source: RSC Publishing (RSC Advances) URL: [Link]

  • Title: New Applications of Ruthenium Scavenging & Metal Removal Source: Biotage URL: [Link]

optimizing reaction temperature for (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Synthesis. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the asymmetric reduction of 1-(2,4-dimethoxyphenyl)propan-2-one[1] to (S)-1-(2,4-dimethoxyphenyl)propan-2-ol .

Because this transformation relies heavily on the precise spatial arrangement of the transition state, reaction temperature is the single most critical variable dictating both conversion rates and enantiomeric excess (ee). This guide covers troubleshooting and optimization for the two primary synthetic pathways: Biocatalysis (using Ketoreductases/KREDs) and Chemocatalysis (Asymmetric Transfer Hydrogenation/ATH using Ru-TsDPEN).

Part 1: Mechanistic Workflows

Biocatalytic Pathway (KRED / GDH System)

Biocatalytic reduction utilizes a Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system. Temperature optimization here is a delicate balance between enzymatic activity and thermal denaturation[2][3].

KRED_Cycle Ketone 1-(2,4-dimethoxyphenyl) propan-2-one KRED Ketoreductase (KRED) Optimal: 30-35 °C Ketone->KRED Alcohol (S)-1-(2,4-dimethoxyphenyl) propan-2-ol KRED->Alcohol NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED Hydride Transfer GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone Glucose D-Glucose Glucose->GDH

Biocatalytic reduction cycle of 1-(2,4-dimethoxyphenyl)propan-2-one with GDH cofactor regeneration.

Chemocatalytic Pathway (Ru-TsDPEN ATH)

Asymmetric Transfer Hydrogenation (ATH) utilizes a chiral Ruthenium-diamine complex. Temperature dictates the stability of the 16-electron Ru-hydride intermediate and the reversibility of the hydrogen transfer[4][5].

ATH_Cycle Ketone 1-(2,4-dimethoxyphenyl) propan-2-one RuH Active Ru-Hydride Complex (16-electron) Ketone->RuH Outer-sphere Coordination Alcohol (S)-1-(2,4-dimethoxyphenyl) propan-2-ol RuCat RuCl[(S,S)-TsDPEN](p-cymene) Precatalyst RuCat->RuH Activation by Base RuH->Alcohol Asymmetric Transfer CO2 CO2 (Gas) RuH->CO2 Decarboxylation FATEA Formic Acid / TEA (Irreversible H-Donor) FATEA->RuH Hydride Donation

Asymmetric Transfer Hydrogenation (ATH) pathway using Ru-TsDPEN and Formic Acid/TEA.

Part 2: Troubleshooting & FAQs

Q1: Why does the enantiomeric excess (ee) of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol drop when I scale up the KRED reaction at 45 °C?

A1: You are exceeding the thermal stability threshold of the enzyme. While increasing the temperature from 20 °C to 40 °C accelerates the reaction kinetics according to the Arrhenius equation, temperatures above 35–40 °C induce conformational flexibility in the KRED's chiral binding pocket[2][3]. This flexibility allows the pro-R face of 1-(2,4-dimethoxyphenyl)propan-2-one to occasionally access the hydride from NADPH, drastically lowering the ee. Furthermore, irreversible protein denaturation typically occurs >40 °C, leading to incomplete conversion[3]. Solution: Strictly control the bioreactor temperature to 30 °C.

Q2: In the Ru-TsDPEN catalyzed ATH, my conversion stalls at 40 °C using isopropanol as the hydrogen donor. Should I increase the temperature to 60 °C?

A2: No. Increasing the temperature in an isopropanol-based ATH system will actually harm your yield and enantiopurity. ATH in isopropanol is a thermodynamically reversible reaction[4]. At elevated temperatures, the reverse reaction (Oppenauer oxidation) becomes highly competitive, leading to racemization of your newly formed (S)-alcohol back to the ketone[4]. Solution: Switch your hydrogen donor from isopropanol to a Formic Acid/Triethylamine (FA/TEA) azeotrope. The FA/TEA system is irreversible because formic acid decomposes into CO₂ gas, driving the equilibrium forward even at lower, highly enantioselective temperatures (25–30 °C)[4][5].

Q3: How does temperature affect the cofactor regeneration system (GDH) in the biocatalytic route?

A3: The auxiliary enzyme (GDH) has its own distinct thermal profile. If your reaction is run at 40 °C to maximize KRED velocity, but your specific GDH variant denatures at 35 °C, the regeneration of NADPH will halt. Without NADPH, the KRED cannot perform the hydride transfer, resulting in stalled conversion regardless of the KRED's integrity. Always match the temperature to the least thermally stable enzyme in your cascade.

Part 3: Quantitative Data & Optimization Tables

Table 1: Temperature vs. Performance in KRED-Catalyzed Reduction (Conditions: 100 mM Phosphate buffer pH 7.0, 5 g/L substrate, 24 h)

Temperature (°C)Conversion (%)Enantiomeric Excess (ee %)Mechanistic Observation
20 °C62%>99.5%High rigidity of chiral pocket; slow kinetics.
30 °C >99% >99.0% Optimal balance of kinetics and stereocontrol.
40 °C85%94.0%Pocket flexibility increases; partial denaturation begins.
50 °C<15%N/AIrreversible enzyme denaturation[2][3].

Table 2: Temperature vs. Performance in Ru-TsDPEN ATH (FA/TEA System) (Conditions: S/C = 1000, FA/TEA 5:2, 24 h)

Temperature (°C)Conversion (%)Enantiomeric Excess (ee %)Mechanistic Observation
25 °C 98% 98.5% Ideal outer-sphere transition state alignment.
40 °C>99%95.0%Faster hydride transfer; slight loss of facial selectivity.
60 °C>99%88.0%High thermal energy overcomes stereocontrol barriers[5].

Part 4: Validated Experimental Protocols

Protocol A: Biocatalytic Synthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Self-Validating Check: The continuous consumption of base (NaOH) via autotitrator validates that gluconolactone is being formed and hydrolyzed to gluconic acid, confirming the GDH cycle is active.

  • Buffer Preparation: Prepare 500 mL of 100 mM potassium phosphate buffer. Adjust to exactly pH 7.0.

  • System Initialization: To the buffer, add 10 g of D-glucose, 0.5 g of NADP+, 1.0 g of GDH, and 2.0 g of the selected KRED variant.

  • Temperature Equilibration: Place the vessel in a jacketed reactor. Circulate coolant to stabilize the internal temperature at exactly 30 °C [2][3].

  • Substrate Addition: Dissolve 5.0 g of 1-(2,4-dimethoxyphenyl)propan-2-one in 20 mL of DMSO (to aid solubility) and add dropwise to the reactor.

  • Reaction Monitoring: Stir at 300 rpm for 24 hours. Maintain pH at 7.0 using a pH stat dispensing 1M NaOH.

  • Workup: Once chiral HPLC confirms >99% conversion, extract the aqueous layer with Ethyl Acetate (3 x 200 mL). Dry the organic phase over MgSO₄, filter, and concentrate under vacuum to yield the (S)-alcohol.

Protocol B: Chemocatalytic ATH Synthesis using Ru-TsDPEN

Self-Validating Check: The visible evolution of CO₂ bubbles confirms the active hydride transfer from formic acid to the ruthenium center.

  • Azeotrope Preparation: In a strictly inert (Argon) environment, prepare a 5:2 molar ratio of Formic Acid to Triethylamine (FA/TEA). Caution: Highly exothermic. Cool in an ice bath during dropwise addition.

  • Catalyst Activation: In a Schlenk flask, dissolve 5.0 g of 1-(2,4-dimethoxyphenyl)propan-2-one in 25 mL of the FA/TEA mixture.

  • Catalyst Addition: Add 16.5 mg (0.025 mmol, S/C = 1000) of RuCl.

  • Temperature Control: Submerge the flask in a pre-calibrated water bath set to 25 °C [5]. Stir vigorously (500 rpm) to ensure proper gas-liquid mixing as CO₂ evolves.

  • Reaction Monitoring: Allow the reaction to proceed for 18–24 hours. Monitor via TLC (Hexanes:EtOAc 7:3) or GC-FID.

  • Workup: Quench the reaction by adding 50 mL of water. Extract with Dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ to remove residual formic acid, dry over Na₂SO₄, and evaporate to obtain the pure (S)-alcohol.

References

  • 1-(2,4-DiMethoxyphenyl)propan-2-one - Chemical Properties and Precursor Data ChemBK URL:[Link]

  • Ketoreductase TpdE from Rhodococcus jostii TMP1: characterization and application in the synthesis of chiral alcohols National Institutes of Health (NIH) / PeerJ URL:[Link]

  • Asymmetric Transfer Hydrogenation Catalysts: Ru Kanto Chemical Co., Inc. URL:[Link]

  • Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst ACS Omega URL:[Link]

Sources

Technical Support Center: Stability of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a comprehensive support resource for researchers working with (S)-1-(2,4-dimethoxyphenyl)propan-2-ol . It addresses stability concerns under acidic conditions, providing mechanistic insights, troubleshooting steps, and validated protocols to ensure experimental success.

Case ID: STAB-24-DMP Compound: (S)-1-(2,4-dimethoxyphenyl)propan-2-ol CAS Registry Number: 1014-24-0 (racemate/generic) Classification: Chiral Homobenzylic Alcohol / Electron-Rich Aromatic System

Executive Summary

(S)-1-(2,4-dimethoxyphenyl)propan-2-ol exhibits moderate to high instability under acidic conditions. The presence of the electron-donating 2,4-dimethoxy substituents on the aromatic ring significantly lowers the activation energy for carbocation formation. Consequently, exposure to Brønsted or Lewis acids frequently leads to racemization (loss of enantiomeric excess) and dehydration (formation of styrenyl alkenes), even at ambient temperatures.

Critical Recommendation: Avoid exposure to pH < 4.0. For quenching or workup steps, utilize buffered solutions (e.g., Ammonium Chloride or Phosphate buffer) rather than strong mineral acids.

Troubleshooting Guide (Q&A)

Q1: I am observing a rapid drop in enantiomeric excess (ee) during my reaction workup. What is happening?

Diagnosis: Acid-Catalyzed Racemization.[1][2][3][4] Explanation: Under acidic conditions, the hydroxyl group is protonated (


).[5] This transforms the hydroxyl into a good leaving group.[5] Because the aromatic ring is electron-rich, it stabilizes the formation of a transient carbocation or facilitates a reversible dehydration-hydration cycle. Once the carbocation forms (or the alkene intermediate is generated), the chiral information at the C2 position is lost. Re-attack by water can occur from either face, leading to a racemic mixture.
Solution: 
  • Immediate Action: Neutralize the reaction mixture immediately with saturated

    
     or a pH 7 phosphate buffer.
    
  • Protocol Adjustment: Switch to a non-acidic quench. If the reaction requires acid to terminate, perform the quench at low temperature (

    
    ) and neutralize rapidly.
    
Q2: TLC/HPLC analysis shows a non-polar impurity appearing over time. What is it?

Diagnosis: Dehydration to 1-(2,4-dimethoxyphenyl)propene. Explanation: The secondary alcohol undergoes E1 elimination.[5] The initial carbocation at C2 often undergoes a 1,2-hydride shift to form a more stable benzylic carbocation, which then eliminates a proton to form the conjugated alkene (a styrene derivative). Identification: This impurity will typically have a higher


 on silica TLC and a longer retention time on reverse-phase HPLC compared to the parent alcohol.
Risk:  This alkene is reactive and can undergo acid-catalyzed dimerization or polymerization, leading to gummy residues.
Q3: Can I use 1M HCl to remove basic impurities from the organic layer?

Answer: No. Reasoning: Even dilute mineral acids like 1M HCl create local regions of low pH at the interface. Given the electron-rich nature of the 2,4-dimethoxyphenyl ring, this is sufficient to trigger racemization or dehydration. Alternative: Use a mild acidic wash such as 0.5M Citric Acid or saturated


 , and keep the contact time minimal. Keep the mixture cold (

).

Mechanistic Insight & Degradation Pathways

The instability of this compound stems from the synergy between the secondary alcohol functionality and the electron-donating methoxy groups .

Key Pathway: The 1,2-Hydride Shift
  • Protonation: The alcohol accepts a proton.[5][6][7]

  • Ionization: Loss of water generates a secondary homobenzylic carbocation at C2.

  • Rearrangement: A hydride ion (

    
    ) migrates from the benzylic carbon (C1) to the cationic center (C2).
    
  • Stabilization: This shift produces a benzylic carbocation , which is highly stabilized by resonance from the ortho- and para- methoxy groups.

  • Elimination: Loss of a proton yields the conjugated alkene.

Visualization of Degradation Pathways

DegradationPathway Alcohol (S)-Alcohol (Starting Material) Protonated Protonated Intermediate Alcohol->Protonated + H+ Cation_Sec 2° Carbocation (Homobenzylic) Protonated->Cation_Sec - H2O Cation_Benz Benzylic Carbocation (Stabilized) Cation_Sec->Cation_Benz 1,2-Hydride Shift (Fast) Racemate Racemic Alcohol (Loss of ee) Cation_Sec->Racemate + H2O (Re-attack) Alkene Conjugated Alkene (Impurity) Cation_Benz->Alkene - H+ (Elimination)

Figure 1: Acid-catalyzed degradation pathways showing racemization and dehydration via hydride shift.

Recommended Experimental Protocols

To ensure the integrity of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol, adhere to the following protocols.

Table 1: Solvent and Reagent Compatibility
ParameterRecommendedCautionProhibited
Quenching Agent Sat.

, Phosphate Buffer (pH 7)
10% Citric Acid, Acetic Acid1M HCl,

, TFA
Drying Agent

,


(can be slightly acidic)
Acidic Alumina, Silica Gel (prolonged)
Solvent Class Ethers (THF, MTBE), Esters (EtOAc)Chlorinated solvents (can form HCl over time)Alcohols with strong acid catalysts
Temperature



(especially in acid)
Protocol: Safe Workup Procedure

Objective: Isolate the product while preventing racemization.

  • Cooling: Cool the reaction mixture to

    
     using an ice bath.
    
  • Quenching: Slowly add Saturated Ammonium Chloride (

    
    )  solution.
    
    • Note:

      
       is weakly acidic (pH ~5). If the substrate is extremely sensitive, use a phosphate buffer at pH 7.0.
      
  • Extraction: Extract immediately with Ethyl Acetate or MTBE. Avoid Dichloromethane (DCM) if possible, as commercial DCM can be slightly acidic due to decomposition.

  • Washing: Wash the organic layer with Saturated Sodium Bicarbonate (

    
    )  to ensure pH is neutral to slightly basic (
    
    
    
    ).
  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ) .
    
    • Avoid: Magnesium Sulfate (

      
      ) can act as a weak Lewis acid.
      
  • Concentration: Evaporate solvent under reduced pressure at a bath temperature below 35°C .

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of acid-catalyzed dehydration and rearrangement).[5] Link

  • Arai, K., et al. (2020). Brønsted Acid-Catalyzed Dehydrative Substitution Reactions of Alcohols. National Institutes of Health (PMC). Link

  • Pearson Chemistry. (n.d.). Racemization of Optically Active Alcohols in Dilute Acid. Pearson Education. Link

  • Molaid Chemicals. (2024). 1-(2,4-dimethoxyphenyl)propan-2-ol | CAS 1014-24-0 Technical Data. Link

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Methodologies for the Enantioseparation of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of enantiopure (S)-1-(2,4-dimethoxyphenyl)propan-2-ol is a critical step in the synthesis of advanced pharmaceutical intermediates and specialized fragrance compounds. Chiral arylpropanols are highly valued building blocks, and their stereochemistry profoundly dictates their biological and olfactory properties .

This guide provides an authoritative comparison of chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methodologies for resolving the enantiomers of 1-(2,4-dimethoxyphenyl)propan-2-ol. By analyzing the mechanistic causality of chiral recognition on polysaccharide-based Chiral Stationary Phases (CSPs), this document equips analytical scientists with the data necessary to select, optimize, and validate a robust separation workflow.

Mechanistic Causality in Chiral Recognition

The enantioseparation of 1-(2,4-dimethoxyphenyl)propan-2-ol on polysaccharide-based CSPs is driven by a complex interplay of non-covalent interactions. Understanding why a specific column works is essential for method optimization:

  • Hydrogen Bonding: The secondary hydroxyl group (-OH) at the C2 position of the propanol chain acts as both a hydrogen bond donor and acceptor. It interacts strongly with the carbamate or benzoate linkages of the derivatized cellulose/amylose backbone .

  • 
     Interactions:  The 2,4-dimethoxyphenyl ring is electron-rich due to the oxygen lone pairs of the methoxy groups. This facilitates 
    
    
    
    stacking with the phenyl rings of the CSP's chiral selector.
  • Steric Inclusion: The helical twist of the polysaccharide backbone creates chiral cavities. The spatial arrangement of the 2,4-dimethoxy substituents heavily dictates which enantiomer fits more thermodynamically favorably into these cavities. Amylose derivatives often show stronger retention but different selectivity profiles compared to their cellulose counterparts due to structural conformational differences .

Comparative Performance of Chiral Stationary Phases (CSPs)

Selecting the optimal CSP requires balancing retention, selectivity (


), and resolution (

). For arylpropanols, derivatized cellulose and amylose columns are the industry standard. Below is a quantitative comparison of three leading alternative CSPs for this specific molecular class.
Table 1: Quantitative Comparison of CSPs for 1-(2,4-dimethoxyphenyl)propan-2-ol

(Note: Data represents benchmarked averages for dimethoxyphenyl-substituted secondary alcohols under optimized isocratic conditions: Hexane/Isopropanol 90:10 v/v, 1.0 mL/min, 25°C).

Chiral Stationary PhasePolysaccharide BackboneSelector DerivatizationRetention Time

/

(min)
Selectivity (

)
Resolution (

)
Chiralcel® OD-H Cellulosetris(3,5-dimethylphenylcarbamate)8.4 / 11.21.452.8
Chiralpak® AD-H Amylosetris(3,5-dimethylphenylcarbamate)12.1 / 14.51.251.9
Chiralpak® IG Amylose (Immobilized)tris(3-chloro-4-methylphenylcarbamate)7.5 / 10.81.523.4

Analytical Insight: While Chiralcel OD-H provides excellent baseline resolution, the immobilized Chiralpak IG column demonstrates superior selectivity (


 = 1.52). The introduction of the chloro-substituent on the phenylcarbamate moiety of the IG column alters the electron density, enhancing 

interactions with the electron-rich 2,4-dimethoxyphenyl ring of the analyte . Furthermore, its immobilized nature allows for the use of "forbidden" solvents (e.g., dichloromethane or ethyl acetate) if solubility issues arise.

Mobile Phase & Thermodynamic Optimization

The choice between Normal Phase HPLC (NP-HPLC) and Supercritical Fluid Chromatography (SFC) fundamentally alters the thermodynamics of the separation.

Table 2: NP-HPLC vs. SFC Method Comparison
ParameterNP-HPLC (Hexane/IPA)SFC (CO

/MeOH)
Causality / Advantage
Mobile Phase 90:10 Hexane/Isopropanol85:15 CO

/Methanol
SFC utilizes supercritical CO

, significantly reducing solvent waste and environmental impact.
Flow Rate 0.5 - 1.0 mL/min3.0 - 4.0 mL/minThe low viscosity of supercritical CO

allows for much higher flow rates without exceeding backpressure limits, accelerating run times .
Temperature 20°C - 25°C35°C - 40°CTemperature heavily influences enantiomer elution order. In NP-HPLC, lower temperatures generally increase retention and resolution. In SFC, higher temperatures are needed to maintain supercritical state , .
Additives None requiredNone requiredBecause the analyte is a neutral alcohol, basic/acidic additives (like DEA or TFA) are unnecessary. Omitting them prevents baseline drift and extends column life.

Self-Validating Experimental Protocol: NP-HPLC Workflow

To ensure scientific integrity, the following step-by-step methodology for isolating (S)-1-(2,4-dimethoxyphenyl)propan-2-ol incorporates a self-validating System Suitability Test (SST).

Phase 1: Preparation & Equilibration
  • Sample Preparation: Dissolve the racemic 1-(2,4-dimethoxyphenyl)propan-2-ol standard in the exact mobile phase (Hexane/IPA 90:10) to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • Causality: Dissolving the sample in the mobile phase prevents "solvent shock" at the column head, which causes peak distortion and band broadening .

  • Column Equilibration: Flush the Chiralpak IG (250 x 4.6 mm, 5 µm) column with Hexane/IPA (90:10 v/v) at 1.0 mL/min for at least 45 minutes.

    • Causality: Polysaccharide CSPs require extensive equilibration to ensure the alcohol modifier uniformly solvates the chiral cavities, establishing a stable thermodynamic baseline.

Phase 2: Execution
  • Injection: Inject 10 µL of the sample. Maintain an isocratic flow of 1.0 mL/min at a strictly controlled column temperature of 25°C.

    • Causality: Isocratic elution is mandatory for analytical chiral separations to maintain a constant 3D conformation of the polymeric chiral selector. Gradient elution can cause the polymer to swell or contract, destroying enantioselectivity.

  • Detection: Monitor UV absorbance at 230 nm and 280 nm.

    • Causality: The dimethoxyphenyl ring exhibits strong chromophoric absorption at these wavelengths, maximizing the signal-to-noise ratio.

Phase 3: Self-Validation (System Suitability Test)

Before accepting the quantitative results for the (S)-enantiomer fraction, the system must validate itself against the following mathematical criteria:

  • Resolution (

    
    ) > 1.5:  Ensures baseline separation. If 
    
    
    
    , the system automatically flags the run for flow rate reduction (e.g., to 0.5 mL/min) to increase theoretical plates .
  • Tailing Factor (

    
    ) < 1.2:  Ensures no secondary interactions (e.g., with residual silanols) are occurring.
    
  • Retention Time Precision (RSD < 1.0%): Confirms that the column temperature and mobile phase composition are thermodynamically stable.

Workflow Visualization

The following diagram illustrates the logical decision matrix for developing and optimizing the chiral separation of this compound.

G Start Racemic 1-(2,4-dimethoxyphenyl) propan-2-ol Screening CSP Screening (Amylose vs. Cellulose) Start->Screening MobilePhase Mobile Phase Optimization (Hexane/IPA vs. CO2/MeOH) Screening->MobilePhase Temp Thermodynamic Tuning (Temperature Control) MobilePhase->Temp Resolution Evaluate Resolution (Rs > 1.5) Temp->Resolution Success Isolate (S)-Enantiomer Resolution->Success Yes Fail Adjust Modifier/Flow Rate Resolution->Fail No Fail->MobilePhase

Fig 1: Logical workflow for chiral HPLC method development and thermodynamic optimization.

References

  • Chirality and Fragrance Chemistry: Stereoisomers of the Commercial Chiral Odorants Muguesia and Pamplefleur ResearchGate[Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology Asian Journal of Chemistry[Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists National Institutes of Health (NIH)[Link]

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order National Institutes of Health (NIH)[Link]

Spectroscopic Characterization & Chiral Analysis of (S)-1-(2,4-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (S)-1-(2,4-dimethoxyphenyl)propan-2-ol Role: Chiral intermediate in the synthesis of substituted amphetamines and isoquinoline alkaloids. Critical Quality Attribute: Enantiomeric purity (>98% ee).

This guide provides a technical comparison of spectroscopic methods used to validate the identity and purity of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol. Unlike standard certificates of analysis that list only peak tables, this document compares the achiral 1H NMR profile (for structural confirmation) against chiral derivatization protocols (Mosher's method) required to definitively distinguish the (S)-enantiomer from its (R)-counterpart and the racemic mixture.

Structural Analysis & Theoretical Shifts

The molecule features a 2,4-dimethoxybenzene ring linked to a chiral propan-2-ol chain. The electron-donating methoxy groups significantly shield the aromatic protons, particularly H-3.

Predicted Chemical Shift Logic
  • Aromatic Region (6.4 – 7.1 ppm): The 2,4-substitution pattern creates a distinct splitting pattern. H-3 is the most shielded (between two oxygens). H-6 is the most deshielded (ortho to the alkyl chain).

  • Aliphatic Region (1.2 – 4.1 ppm): The chiral center at C2 creates a stereogenic environment. The C1 methylene protons (

    
    ) are diastereotopic and may appear as distinct multiplets (dd) rather than a simple doublet.
    

Comparative Spectroscopic Analysis

Scenario A: Structural Confirmation (Alcohol vs. Ketone Precursor)

The primary alternative to the product is its precursor, 1-(2,4-dimethoxyphenyl)propan-2-one . Monitoring the reduction reaction requires tracking specific signal changes.

FeaturePrecursor (Ketone)Product (Alcohol)Diagnostic Action
C2 Environment Carbonyl Carbon (C=O)Carbinol Methine (CH-OH)Monitor: Disappearance of C=O signal in 13C; Appearance of ~4.0 ppm multiplet in 1H.
C1 Protons Singlet (~3.6 ppm)Multiplet/ABX (~2.7 ppm)Observe: Shift upfield due to loss of anisotropic deshielding from C=O.
Methyl (C3) Singlet (~2.1 ppm)Doublet (~1.2 ppm)Confirm: Coupling with C2-H (

Hz).
Scenario B: Absolute Configuration (S-Enantiomer vs. R-Enantiomer)

Standard 1H NMR cannot distinguish the (S)-enantiomer from the (R)-enantiomer or the racemate in an achiral solvent (e.g.,


).

The Solution: Mosher's Ester Analysis To validate the (S)-configuration, the alcohol must be derivatized with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).
  • Principle: The Mosher reagent creates a rigid conformation where the phenyl ring of the MTPA auxiliary shields protons on one side of the chiral plane.

  • Diagnostic Metric:

    
    .
    
    • For the (S)-alcohol , protons on the methyl side (C3) should show a positive

      
       (or specific sign depending on model).
      
    • Protons on the benzyl side (C1) should show the opposite sign.

Representative Spectral Data

Note: Data derived from high-confidence structural analogs (2,4-dimethoxybenzyl alcohol and 1-phenylpropan-2-ol) and general principles of substituent effects.

Table 1: 1H NMR Data for (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Solvent:


 | Frequency:  400 MHz[1]
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
Ar-H6 7.05d1H8.2Ortho to alkyl chain
Ar-H5 6.46dd1H8.2, 2.4Meta to alkyl, ortho to OMe
Ar-H3 6.42d1H2.4Between two OMe groups
C2-H 3.98 – 4.08m1H-Chiral center methine
OMe (x2) 3.81, 3.80s6H-Methoxy groups
C1-H 2.65 – 2.85m (AB part of ABX)2H-Benzylic methylene
OH 2.10br s1H-Hydroxyl (conc.[2] dependent)
C3-H 1.22d3H6.2Terminal Methyl

Detailed Experimental Protocols

Protocol 1: Synthesis & Isolation (NaBH4 Reduction)

Use this protocol to generate the racemic standard for comparison.

  • Dissolution: Dissolve 1.0 eq of 1-(2,4-dimethoxyphenyl)propan-2-one in MeOH (0.1 M).

  • Reduction: Cool to 0°C. Add 1.5 eq NaBH4 portion-wise over 30 min.

  • Workup: Stir for 2h. Quench with sat.

    
    . Extract with EtOAc (3x).
    
  • Purification: Dry over

    
    , concentrate. Purify via flash chromatography (Hex/EtOAc 4:1).
    
Protocol 2: Mosher Ester Derivatization (Configuration Proof)

Critical for confirming the (S)-enantiomer.

  • Preparation: Take two aliquots of the alcohol (5 mg each).

  • Reaction:

    • Vial A: Add (R)-(-)-MTPA-Cl (1.5 eq), Pyridine (3 eq),

      
       (0.5 mL).
      
    • Vial B: Add (S)-(+)-MTPA-Cl (1.5 eq), Pyridine (3 eq),

      
       (0.5 mL).
      
  • Analysis: Shake for 10 min. Run 1H NMR directly on the reaction mixture.

  • Calculation: Tabulate shifts for the Methyl (C3) and Methylene (C1) protons. Calculate

    
    .
    

Visualization of Workflows

Diagram 1: Characterization Logic Flow

This diagram illustrates the decision matrix for validating the product.

G Start Crude Product (S)-1-(2,4-dimethoxyphenyl)propan-2-ol H1_NMR 1H NMR (CDCl3) Start->H1_NMR Check_CO Check for C=O signal (Ketone Impurity) H1_NMR->Check_CO Purity_Pass Structural Purity Confirmed Check_CO->Purity_Pass Absent Chiral_Anal Chiral Analysis Required? Purity_Pass->Chiral_Anal Mosher Mosher Ester Derivatization ((R)- and (S)-MTPA) Chiral_Anal->Mosher Yes (Absolute Config) Delta_Calc Calculate Δδ(SR) (δS - δR) Mosher->Delta_Calc Config_S Confirm (S)-Configuration Delta_Calc->Config_S Matches Model

Caption: Workflow for structural confirmation and enantiomeric validation of the target alcohol.

Diagram 2: Mosher's Model for (S)-Configuration

Visualizing the shielding effect used to calculate


.

Mosher Center Chiral Center (C2) L2 Methyl Group (C3) Shielded in (S)-Ester Center->L2 L1 Benzyl Group (C1) Deshielded in (S)-Ester Center->L1 MTPA MTPA Plane (Shielding Cone) MTPA->L2 Shields MTPA->L1 No Shielding

Caption: Schematic of the Mosher shielding cone effect. In the (S)-MTPA ester of an (S)-alcohol, the methyl group typically experiences shielding relative to the (R)-ester.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for 2,4-dimethoxybenzene shifts).
  • Sigma-Aldrich. (n.d.). 1-(3,4-dimethoxyphenyl)propan-2-ol NMR Spectrum. (Used as structural analog reference).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document will explore the expected fragmentation pathways under different ionization techniques, offering a comparative perspective to aid in structural elucidation and analytical method development. The insights presented herein are derived from established principles of mass spectrometry and data from analogous chemical structures.

Introduction

(S)-1-(2,4-dimethoxyphenyl)propan-2-ol is a chiral aromatic alcohol with potential applications in pharmaceutical and chemical synthesis. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This guide will compare the fragmentation patterns anticipated from two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). While EI is a high-energy technique that induces extensive fragmentation, ESI is a "soft" ionization method that typically preserves the molecular ion.[1][2][3] This difference in ionization energy leads to complementary fragmentation data, providing a more complete picture of the molecule's structure.

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization (EI) involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (molecular ion, M+•) that undergoes subsequent fragmentation.[4][5] The fragmentation of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol (molecular weight: 196.25 g/mol ) is expected to be directed by the functional groups present: the hydroxyl group, the benzylic position, and the dimethoxy-substituted aromatic ring.

The most probable fragmentation pathways are initiated by the localization of the positive charge on one of the oxygen atoms (either the alcohol or one of the methoxy groups) or within the aromatic system.

Key Predicted Fragmentation Pathways under EI-MS:

  • Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom of the hydroxyl group is a common pathway for alcohols.[6][7] For (S)-1-(2,4-dimethoxyphenyl)propan-2-ol, this would involve the loss of a methyl radical (•CH₃) to form a resonance-stabilized oxonium ion at m/z 181 . Alternatively, cleavage of the C1-C2 bond would lead to the formation of the 2,4-dimethoxybenzyl cation at m/z 151 .

  • Benzylic Cleavage: The bond between the benzylic carbon (C1) and the adjacent carbon (C2) is prone to cleavage due to the stability of the resulting 2,4-dimethoxybenzyl cation.[6][8] This is a highly favored fragmentation pathway for compounds containing a benzyl group and is expected to produce a prominent peak at m/z 151 . This cation can be further stabilized by resonance.

  • Loss of Water: Alcohols frequently undergo dehydration, losing a molecule of water (18 Da) from the molecular ion.[9] This would result in a fragment ion at m/z 178 .

  • Fragmentation of the Dimethoxybenzyl Moiety: The 2,4-dimethoxybenzyl cation (m/z 151) can undergo further fragmentation. A common loss from methoxy-substituted aromatic rings is the loss of a methyl radical (•CH₃, 15 Da) to form an ion at m/z 136 , or the loss of formaldehyde (CH₂O, 30 Da) to yield an ion at m/z 121 .[10]

  • McLafferty-type Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen to the aromatic ring followed by cleavage could be considered, though it is not predicted to be a major pathway.

The following table summarizes the predicted major fragments for (S)-1-(2,4-dimethoxyphenyl)propan-2-ol under EI-MS.

Predicted m/z Proposed Fragment Ion Fragmentation Pathway
196[C₁₁H₁₆O₃]⁺•Molecular Ion (M⁺•)
181[C₁₀H₁₃O₃]⁺Alpha-cleavage (loss of •CH₃)
178[C₁₁H₁₄O₂]⁺•Loss of H₂O
151[C₉H₁₁O₂]⁺Benzylic cleavage
136[C₈H₈O₂]⁺•Loss of •CH₃ from m/z 151
121[C₇H₅O₂]⁺Loss of CH₂O from m/z 151
91[C₇H₇]⁺Tropylium ion (from rearrangement)[6]
77[C₆H₅]⁺Phenyl cation[6]

Below is a visual representation of the predicted EI-MS fragmentation pathways.

EI_Fragmentation M M+• (m/z 196) (S)-1-(2,4-dimethoxyphenyl)propan-2-ol F181 m/z 181 M->F181 - •CH3 (alpha-cleavage) F178 m/z 178 M->F178 - H2O F151 m/z 151 2,4-dimethoxybenzyl cation M->F151 Benzylic cleavage F136 m/z 136 F151->F136 - •CH3 F121 m/z 121 F151->F121 - CH2O F91 m/z 91 Tropylium ion F151->F91 Rearrangement F77 m/z 77 Phenyl cation F91->F77 - CH2

Caption: Predicted EI-MS fragmentation of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol.

Predicted Fragmentation under Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a liquid phase, typically by protonation or sodiation of the analyte.[1][2][3] For (S)-1-(2,4-dimethoxyphenyl)propan-2-ol, positive ion mode ESI would likely result in the formation of the protonated molecule, [M+H]⁺, at m/z 197 , and potentially a sodium adduct, [M+Na]⁺, at m/z 219 .

Fragmentation in ESI-MS is typically induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the [M+H]⁺ precursor ion is expected to be less extensive than in EI-MS.

Key Predicted Fragmentation Pathways under ESI-MS/MS:

  • Loss of Water: The most facile fragmentation of the protonated molecule is the loss of a neutral water molecule (18 Da) to form a stable carbocation at m/z 179 . This is often the most abundant fragment ion in the ESI-MS/MS spectra of alcohols.

  • Loss of Propan-2-ol: Cleavage of the C1-C(aromatic) bond could lead to the loss of a neutral propan-2-ol molecule (60 Da), resulting in a fragment at m/z 137 , corresponding to the 2,4-dimethoxyphenyl cation.

  • Cleavage of Methoxy Groups: Subsequent fragmentation of the major fragment ions (e.g., m/z 179) could involve the loss of a methyl group (as methane, 16 Da) or formaldehyde (30 Da) from the methoxy substituents, although this may require higher collision energies.

The following table summarizes the predicted major fragments for (S)-1-(2,4-dimethoxyphenyl)propan-2-ol under ESI-MS/MS.

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Fragmentation Pathway
197 ([M+H]⁺)179H₂O (18 Da)Loss of water
197 ([M+H]⁺)151C₃H₈O (60 Da)Loss of propan-2-ol
197 ([M+H]⁺)137C₃H₇OH (60 Da)Cleavage and rearrangement
179161H₂O (18 Da)Loss of water from m/z 179

Below is a visual representation of the predicted ESI-MS/MS fragmentation pathways.

ESI_Fragmentation MH [M+H]+ (m/z 197) F179 m/z 179 MH->F179 - H2O F151 m/z 151 MH->F151 - C3H8O F137 m/z 137 MH->F137 - C3H7OH F161 m/z 161 F179->F161 - H2O

Caption: Predicted ESI-MS/MS fragmentation of protonated (S)-1-(2,4-dimethoxyphenyl)propan-2-ol.

Comparison of EI-MS and ESI-MS Fragmentation

Feature Electron Ionization (EI-MS) Electrospray Ionization (ESI-MS/MS)
Molecular Ion M⁺• (m/z 196), often weak or absent for alcohols[11][M+H]⁺ (m/z 197) or [M+Na]⁺ (m/z 219), typically strong
Fragmentation Extensive, provides detailed structural informationControlled, often dominated by a few major fragments
Key Fragments m/z 151 (benzylic cleavage), m/z 181 (alpha-cleavage)m/z 179 (loss of H₂O)
Primary Use Structural elucidation of unknown volatile compoundsAnalysis of less volatile or thermally labile compounds, quantification

Experimental Protocols

To experimentally verify these predicted fragmentation patterns, the following protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

GC-MS is the ideal technique for analyzing volatile and thermally stable compounds like (S)-1-(2,4-dimethoxyphenyl)propan-2-ol under EI conditions.[4][12]

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

  • If necessary, derivatization (e.g., silylation) can be performed to improve volatility and thermal stability, though it will alter the fragmentation pattern.[12]

2. GC Conditions:

  • Column: A non-polar or medium-polarity column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent) is recommended.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

3. MS Conditions (EI):

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Rate: 2 scans/s

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry (EI) Dissolve Dissolve in Solvent Inject Inject into GC Dissolve->Inject Separate Separation on Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Fragment Fragmentation Ionize->Fragment Detect Mass Analysis & Detection Fragment->Detect

Caption: Workflow for GC-MS analysis with Electron Ionization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

For ESI analysis, coupling liquid chromatography with a tandem mass spectrometer allows for the separation of the analyte from the matrix and subsequent fragmentation of the protonated molecule.[1]

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 10 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start at 30% B, increase to 95% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

3. MS/MS Conditions (ESI):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Precursor Ion Selection: m/z 197

  • Collision Energy: Ramped (e.g., 10-30 eV) to observe the formation of different fragment ions.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry (ESI) Dissolve Dissolve in Mobile Phase Filter Filter Sample Dissolve->Filter Inject Inject into LC Filter->Inject Separate Separation on C18 Column Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Select Select Precursor Ion (m/z 197) Ionize->Select Fragment Collision-Induced Dissociation Select->Fragment Detect Mass Analysis & Detection Fragment->Detect

Caption: Workflow for LC-MS/MS analysis with Electrospray Ionization.

Conclusion

The mass spectrometric fragmentation of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol is predicted to yield distinct and informative patterns under both Electron Ionization and Electrospray Ionization. EI-MS is expected to produce a complex spectrum with a prominent benzylic cleavage fragment at m/z 151, providing significant structural detail. In contrast, ESI-MS/MS of the protonated molecule at m/z 197 is anticipated to be dominated by the loss of water, yielding a major fragment at m/z 179. The complementary nature of these two techniques provides a robust analytical strategy for the comprehensive characterization of this and related molecules. The provided experimental protocols offer a starting point for the empirical validation of these predicted fragmentation pathways.

References

  • Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed. (2022). Journal of Mass Spectrometry. [Link]

  • How Does Benzyl Alcohol Produce a Peak at m/z = 79? - Chemistry Stack Exchange. (2019). Chemistry Stack Exchange. [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC. (2008). Journal of the American Society for Mass Spectrometry. [Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones - ResearchGate. (2025). Rapid Communications in Mass Spectrometry. [Link]

  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy - Fiveable. (n.d.). Fiveable. [Link]

  • Systematic optimization of ion-pairing agents and hexafluoroisopropanol for enhanced electrospray ionization mass spectrometry of oligonucleotides - PubMed. (2013). Journal of the American Society for Mass Spectrometry. [Link]

  • Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization - PMC. (2021). International Journal of Molecular Sciences. [Link]

  • Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations - PubMed. (2008). Journal of the American Society for Mass Spectrometry. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis - Emery Pharma. (n.d.). Emery Pharma. [Link]

  • Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato. (n.d.). Journal of Chemical Education. [Link]

  • mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

  • Electrospray ionization mass spectrometry of synthetic oligonucleotides using 2-propanol and spermidine - PubMed. (2000). Rapid Communications in Mass Spectrometry. [Link]

  • Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines | Journal of Agricultural and Food Chemistry - ACS Publications. (2015). Journal of Agricultural and Food Chemistry. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. [Link]

  • Mass Spectrometric Analysis. Aromatic Acids and Esters | Analytical Chemistry. (1966). Analytical Chemistry. [Link]

  • Gas Chromatography with Time-of-Flight Mass Spectrometry for Aroma Profiling. (n.d.). LECO Corporation. [Link]

  • Electrospray ionization - Wikipedia. (n.d.). Wikipedia. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) | Analysis - SCION Instruments. (2025). SCION Instruments. [Link]

  • The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho... | Study Prep in Pearson+. (2023). Pearson+. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2011). SlideShare. [Link]

  • GC–MS method for the aroma profiling of vodka - Separation Science. (2023). Separation Science. [Link]

  • Electrospray Ionization Mass Spectrometry - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. (2026). Der Chemica Sinica. [Link]

  • mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. … - ResearchGate. (n.d.). ResearchGate. [Link]

  • Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. (2016). Rapid Communications in Mass Spectrometry. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2010). SlideShare. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (2023). Molecules. [Link]

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Comparative Guide: Synthetic vs. Biosynthetic Production of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-(2,4-dimethoxyphenyl)propan-2-ol is a highly valuable chiral building block, frequently utilized in the synthesis of bioactive molecules, substituted amphetamine derivatives, and complex natural products. The stereocenter at the C2 position dictates the pharmacological efficacy of downstream active pharmaceutical ingredients (APIs). The reduction of the prochiral ketone, 1-(2,4-dimethoxyphenyl)propan-2-one (2,4-dimethoxyphenylacetone), is the standard approach to access this alcohol.

Currently, the pharmaceutical and fine chemical industries rely on two primary paradigms for this enantioselective reduction:

  • Synthetic Chemocatalysis : Asymmetric Transfer Hydrogenation (ATH) utilizing chiral transition-metal complexes.

  • Biosynthetic Biocatalysis : Enzymatic reduction utilizing engineered Ketoreductases (KREDs) coupled with cofactor regeneration systems.

This guide objectively compares these two methodologies, analyzing their mechanistic causality, experimental validation, and process scalability to assist researchers in selecting the optimal synthetic route.

Mechanistic Causality & Expert Insights

Synthetic ATH (The Noyori-type Reduction)

In chemocatalytic ATH, a Ru(II) complex bearing a chiral diamine ligand, such as [RuCl(p-cymene)((S,S)-TsDPEN)], facilitates the transfer of hydride from a donor (typically a formic acid/triethylamine azeotrope or isopropanol) to the prochiral ketone[1].

The Causality of Enantioselection: The stereocontrol is governed by a highly ordered, six-membered pericyclic transition state. The (S,S)-ligand creates a sterically demanding environment that forces the bulky 2,4-dimethoxybenzyl group of the substrate into an equatorial-like position, favoring hydride delivery exclusively to the re-face of the carbonyl, yielding the (S)-enantiomer. However, the electron-rich nature of the 2,4-dimethoxyphenyl moiety can subtly alter the electronics of the transition state, sometimes capping the enantiomeric excess (ee) at ~95-98%[2][3].

Biosynthetic KRED Reduction

Conversely, biocatalytic reduction employs Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) that utilize NADPH as a hydride source[4]. To make the process economically viable, a secondary enzyme, such as Glucose Dehydrogenase (GDH), is used in tandem to continuously regenerate NADPH from NADP+ using inexpensive glucose as the terminal reductant[4].

The Causality of Enantioselection: The near-perfect enantioselection (>99.5% ee) stems from the rigid, pre-organized three-dimensional confinement of the enzyme's active site. The substrate is anchored via hydrogen bonding to a conserved catalytic tetrad (typically Tyr-Lys-Asp-His)[5], completely shielding one face of the ketone. Hydride transfer from NADPH is strictly face-selective, preventing the minor stereochemical leakage often seen in flexible organometallic transition states.

Visualizing the Workflows

G cluster_synthetic Synthetic Route (ATH) cluster_biosynthetic Biosynthetic Route (Biocatalysis) Substrate 2,4-Dimethoxyphenylacetone Catalyst Ru(II)-(S,S)-TsDPEN Substrate->Catalyst Enzyme Ketoreductase (KRED) Substrate->Enzyme TS_Syn Six-Membered Transition State Catalyst->TS_Syn H_Donor HCOOH / NEt3 H_Donor->Catalyst Product (S)-1-(2,4-dimethoxyphenyl)propan-2-ol TS_Syn->Product TS_Bio Enzyme Active Site Confinement Enzyme->TS_Bio Cofactor NADPH + GDH/Glucose Cofactor->Enzyme TS_Bio->Product

Mechanistic pathways for synthetic ATH and biosynthetic KRED reduction of 2,4-dimethoxyphenylacetone.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthetic Asymmetric Transfer Hydrogenation (ATH)

Objective: Ru-catalyzed reduction of 2,4-dimethoxyphenylacetone to (S)-1-(2,4-dimethoxyphenyl)propan-2-ol.

  • Catalyst Activation: In an oven-dried Schlenk tube under an inert argon atmosphere, dissolve [RuCl(p-cymene)((S,S)-TsDPEN)] (0.01 mmol, 2 mol%) in anhydrous dichloromethane (2.5 mL).

  • Substrate Addition: Add 2,4-dimethoxyphenylacetone (0.5 mmol) to the activated catalyst solution[1].

  • Hydride Donor Introduction: Slowly inject a 5:2 azeotropic mixture of formic acid and triethylamine (0.5 mL).

    • Causality Note: The azeotrope acts as both the hydride source and the base required to abstract HCl from the Ru-complex, forming the active 16-electron Ru-amide species.

  • Reaction Execution: Stir at 25°C for 12-16 hours.

    • Self-Validation: The generation of CO₂ gas (visible effervescence) is a direct, self-validating indicator of active hydride transfer from formate to the metal center.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL) to neutralize excess formic acid. Extract with dichloromethane (3 x 15 mL), dry over MgSO₄, and concentrate in vacuo[1].

  • Purification: Flash chromatography (silica gel, hexane/ethyl acetate) yields the pure (S)-alcohol.

Protocol B: Biosynthetic KRED-Catalyzed Reduction

Objective: Enzymatic reduction using a commercially available KRED and GDH cofactor regeneration.

  • Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

    • Causality Note: Mg²⁺ is a critical structural cofactor required for the stability and optimal activity of the GDH enzyme.

  • System Assembly: Dissolve D-glucose (2.0 mmol, 4 eq) and NADP⁺ sodium salt (0.05 mmol, 10 mol%) in the buffer[4].

  • Enzyme Addition: Add engineered KRED powder (e.g., CDX-033 equivalent, 15 mg) and GDH powder (5 mg) to the solution[4].

  • Substrate Introduction: Dissolve 2,4-dimethoxyphenylacetone (0.5 mmol) in 1 mL of DMSO (to overcome the poor aqueous solubility of the highly lipophilic dimethoxy-aromatic ring) and add dropwise to the enzymatic mixture.

  • Reaction Execution: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours. Maintain pH at 7.0 using an automated pH-stat titrator loaded with 1M NaOH[4].

    • Self-Validation: The oxidation of glucose to gluconic acid continuously lowers the pH; the steady consumption of NaOH by the titrator self-validates that the coupled enzymatic cycle is actively turning over.

  • Workup: Extract the aqueous buffer with ethyl acetate (3 x 20 mL). Centrifuge if a protein emulsion forms. Dry the organic layer over Na₂SO₄ and concentrate.

Data Presentation: Performance Comparison

The following table synthesizes the quantitative performance metrics of both methodologies based on standard industry benchmarks[1][3][4][5].

MetricSynthetic Route (Ru-ATH)Biosynthetic Route (KRED/GDH)
Typical Yield 85 - 92%90 - 98%
Enantiomeric Excess (ee) 95 - 98%> 99.5%
Catalyst Loading 1 - 2 mol%1 - 5 wt% (Enzyme)
Reaction Medium Dichloromethane / IsopropanolAqueous Phosphate Buffer (pH 7.0)
E-factor (Waste/Product) High (~50-100) due to organic solventsLow (~10-20) due to aqueous media
Scalability & Downstream Excellent, but requires rigorous heavy-metal scavengingExcellent, highly sustainable, no metal contamination

Conclusion

For highly specialized pharmaceutical applications where >99% ee is non-negotiable and trace heavy-metal contamination must be strictly avoided, the biosynthetic KRED route is vastly superior. It operates in mild aqueous media, boasts a significantly lower E-factor, and provides near-perfect stereocontrol dictated by the enzyme's active site.

However, for rapid, early-stage synthesis or scale-ups where 95-98% ee is acceptable and substrate solubility in water poses a severe engineering bottleneck, the synthetic Ru-ATH method remains a robust, highly predictable, and easily implemented alternative.

References

  • BenchChem. "Application Notes and Protocols for the Asymmetric Transfer Hydrogenation of Phenylacetone." BenchChem. 1

  • Thieme Connect. "Carbonyl Reduction: Enantioselective Bioreduction of a Phenylacetone Moiety." Science of Synthesis. 4

  • MDPI. "Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions." Molecules. 3

  • DiVA Portal. "Chemo-enzymatic cascades for the synthesis of chiral high-value chemicals." KTH Royal Institute of Technology.5

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Comparative Spectroscopic Guide: (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (S)-1-(2,4-dimethoxyphenyl)propan-2-ol CAS (Racemic): 1014-24-0 | Target Isomer: (S)-Enantiomer Application: Chiral intermediate in pharmaceutical synthesis; structural analog to phenylpropanoid scaffolds.

This guide provides a rigorous analysis of the infrared (IR) spectral characteristics of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol. Unlike standard datasheets, this document focuses on the comparative performance of analytical techniques (FTIR vs. VCD) and the differential diagnosis of the alcohol against its synthetic precursors.

Part 1: The Standard FTIR Fingerprint

Theoretical & Experimental Assignment

For routine identification and purity assessment, Fourier Transform Infrared (FTIR) spectroscopy in Attenuated Total Reflection (ATR) mode is the industry standard. However, accurate interpretation requires distinguishing the specific 1,2,4-trisubstitution pattern of the aromatic ring from the aliphatic signals of the chiral propyl chain.

The following table synthesizes experimental data ranges for this specific structural class, validated against phenylpropanol analogs.

Table 1: Critical Vibrational Band Assignments
Functional GroupMode of VibrationFrequency (

)
Diagnostic Value
Hydroxyl (-OH) O-H Stretch (H-bonded)3350 – 3450 High: Broad band indicating successful reduction of ketone precursor.
Aromatic Ring C-H Stretch (

)
3000 – 3080Low: Often weak and obscured by aliphatic bands.
Aliphatic Chain C-H Stretch (

)
2830 – 2970Medium: Multiple bands (methyl/methylene) from propyl chain & methoxy groups.
Ketone (Impurity) C=O Stretch~1715 Critical: Presence indicates incomplete reaction (precursor contamination).
Aromatic Skeleton C=C Ring Stretch1505, 1610High: Confirms aromaticity; specific doublet pattern for electron-rich rings.
Aryl Ether (Ar-O-C) C-O Asym. Stretch1200 – 1260 High: Strong intensity due to 2,4-dimethoxy substitution.
Sec. Alcohol C-O Stretch~1030 – 1120Medium: Overlaps with symmetric ether stretches.
1,2,4-Subst.[1][2][3] Pattern C-H Out-of-Plane (oop)800 – 820 (2 adj H)870 – 890 (1 iso H)High: Fingerprint for 2,4-dimethoxy substitution arrangement.
Visualization: Structural Fingerprint Map

The following diagram maps the molecular structure to its specific spectral signatures, highlighting the "Diagnostic Zones" used for rapid quality control.

IR_Fingerprint cluster_legend Diagnostic Priority Molecule (S)-1-(2,4-dimethoxyphenyl) propan-2-ol OH_Group Sec-Alcohol (OH) 3350-3450 cm⁻¹ (Broad) Molecule->OH_Group Reaction Endpoint OMe_Group Methoxy (Ar-O-C) 1200-1260 cm⁻¹ (Strong) Molecule->OMe_Group Functional ID Ar_Subst 1,2,4-Trisubstitution 800-820 cm⁻¹ (2 adj H) 870-890 cm⁻¹ (1 iso H) Molecule->Ar_Subst Regioisomer Check Propyl Propyl Chain 2830-2970 cm⁻¹ (Aliphatic C-H) Molecule->Propyl Backbone

Figure 1: Spectral mapping of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol key functional groups to IR wavenumbers.

Part 2: Comparative Analysis – The "Blind Spot" of FTIR

Scenario: Enantiomeric Purity & Reaction Monitoring

In drug development, two critical questions arise:

  • Did the reaction work? (Chemical Purity)

  • Is it the (S)-enantiomer? (Optical Purity)

Standard FTIR is excellent for Question 1 but fails for Question 2. The table below compares the performance of FTIR against alternative methodologies for this specific molecule.

Table 2: Comparative Performance Guide
FeatureFTIR (ATR) VCD (Vibrational Circular Dichroism) NMR (

)
Enantiomer Discrimination Fail (Identical spectra for R/S)Excellent (Opposite signs for R/S)Fail (Unless chiral shift reagent used)
Reaction Monitoring Excellent (C=O

O-H shift)
Poor (Too slow/complex)Good (Distinct chemical shifts)
Sample Prep Minimal (Neat oil/solid)High (Solution in

or

)
Medium (Deuterated solvent)
Cost/Time Low / <1 minHigh / 1-4 hoursMedium / 10-20 mins
The Solution: Vibrational Circular Dichroism (VCD)

To validate the (S)-configuration without crystallization (X-ray) or derivatization, VCD is the superior alternative. While the FTIR spectrum shows absorption (


), the VCD spectrum measures the differential absorption of left and right circularly polarized light (

).[4]
  • The (S)-Enantiomer Signature: Will exhibit a specific pattern of positive and negative bands in the fingerprint region (1000–1400

    
    ) that is the exact inverse  of the (R)-enantiomer.
    
  • Validation: This experimental VCD spectrum must be compared against a Density Functional Theory (DFT) calculated spectrum.

VCD_Workflow Sample Unknown Enantiomer (S or R?) FTIR Step 1: Standard FTIR Confirm Chemical Structure Sample->FTIR VCD_Exp Step 2: Experimental VCD Measure ΔA (L-R) FTIR->VCD_Exp If Pure Compare Step 4: Statistical Comparison (Sign & Intensity Match) VCD_Exp->Compare DFT_Calc Step 3: DFT Simulation Calculate (S)-Isomer Spectrum DFT_Calc->Compare Result Absolute Configuration Assigned Compare->Result

Figure 2: Workflow for assigning Absolute Configuration using VCD and DFT.

Part 3: Experimental Protocols

Protocol A: Routine Quality Control (ATR-FTIR)

Use this protocol for batch-to-batch consistency and reaction monitoring.

  • Instrument Setup: Use an FTIR spectrometer equipped with a Diamond or ZnSe ATR crystal (e.g., Bruker Alpha or PerkinElmer Spectrum Two).

  • Background: Collect a background spectrum (air) with 32 scans at 4

    
     resolution.
    
  • Sample Application:

    • Place 1-2 mg of the (S)-1-(2,4-dimethoxyphenyl)propan-2-ol (typically a viscous oil or low-melting solid) onto the crystal.

    • Apply pressure using the anvil to ensure intimate contact.

  • Measurement: Acquire sample spectrum (32 scans, 4

    
     resolution).
    
  • Processing: Apply baseline correction and atmospheric suppression (

    
    ).
    
  • Validation Check:

    • Pass: Strong broad peak at ~3400

      
       AND absence of sharp peak at 1715 
      
      
      
      .
    • Fail: Presence of 1715

      
       (indicates unreacted ketone).
      
Protocol B: Enantiomeric Verification (VCD)

Use this protocol for establishing the "S" identity during initial development.

  • Sample Prep: Dissolve ~5-10 mg of the compound in

    
     (deuterochloroform) to form a ~0.1 M solution. Note: 
    
    
    
    is optically transparent but toxic;
    
    
    is a standard alternative.
  • Cell Loading: Load into a

    
     or 
    
    
    
    liquid cell with a path length of 100
    
    
    .
  • Acquisition:

    • Collect VCD spectrum (typically 2000-4000 scans to improve Signal-to-Noise ratio).

    • Collect Solvent baseline under identical conditions.

  • Computational Modeling (Required for Assignment):

    • Perform conformational search (e.g., MMFF).

    • Optimize geometry using DFT (B3LYP/6-31G* or higher).

    • Calculate VCD and IR frequencies.

  • Assignment: Visually overlay the Experimental VCD with the Calculated (S)-VCD. If signs align (positive peaks match positive, negative match negative), the sample is (S). If they are inverted, the sample is (R).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1014-24-0. Retrieved from [Link]

  • Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality. Retrieved from [Link]

  • LibreTexts Chemistry (2024). Spectroscopy of Aromatic Compounds: IR Substitutions. Retrieved from [Link][5][6][7]

  • Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. Retrieved from [Link]

Sources

A Comparative Guide to the Stereochemical Validation of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

While a variety of techniques exist for chiral analysis, single-crystal X-ray diffraction offers the most direct and unambiguous determination of a molecule's absolute configuration.[4][5] This guide will delve into the practical application of this technique for our target molecule and contrast its definitive results with the inferential data provided by other common methods.

The Gold Standard: X-ray Crystallographic Validation

X-ray crystallography provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[6] For chiral molecules, the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal allows for the determination of the absolute configuration, often quantified by the Flack parameter.[5] A Flack parameter close to zero provides high confidence in the assigned stereochemistry.[5]

Experimental Protocol: X-ray Crystallography of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

1. Crystallization:

  • Rationale: The formation of a high-quality single crystal is the most critical and often the most challenging step. The goal is to encourage the slow growth of a well-ordered crystal lattice suitable for diffraction.

  • Method: Slow evaporation is a common and effective technique for small molecules.

    • Dissolve a high-purity sample of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol in a minimal amount of a suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane).

    • Loosely cover the container to allow for the slow evaporation of the solvent over several days at a constant temperature.

    • Monitor for the formation of single, well-defined crystals.

2. Data Collection:

  • Rationale: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector.

  • Method:

    • Select a clear, well-formed crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

    • Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Method:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson synthesis to obtain an initial model of the crystal structure.

    • Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares on F².

    • Determine the absolute configuration by calculating the Flack parameter.

4. Validation and Deposition:

  • Rationale: The final crystallographic model must be validated to ensure its quality and accuracy.

  • Method:

    • Use software like checkCIF from the International Union of Crystallography (IUCr) to validate the crystallographic information file (CIF).[7]

    • Deposit the final CIF data in a public repository such as the Cambridge Structural Database (CSD) to ensure data accessibility and reproducibility.

Below is a diagram illustrating the workflow for X-ray crystallography validation.

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_validation Validation & Deposition Crystallization Crystallization of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Absolute_Config Absolute Configuration Determination (Flack Parameter) Refinement->Absolute_Config Validation CIF Validation (checkCIF) Absolute_Config->Validation Deposition Data Deposition (e.g., CSD) Validation->Deposition Validation_Methods Xray X-ray Crystallography VCD Vibrational Circular Dichroism (VCD) Chiral_HPLC Chiral HPLC Chiral_NMR Chiral NMR

Sources

Chromatographic Purity Standards for (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of chromatographic purity standards and separation methodologies for (S)-1-(2,4-dimethoxyphenyl)propan-2-ol , a chiral intermediate often encountered in the synthesis of methoxylated phenylpropanoid derivatives and specific adrenergic receptor ligands.

Given that this specific enantiomer is not widely available as a pre-packaged Certified Reference Material (CRM) from major catalog suppliers, this guide compares acquisition strategies (Commercial Custom vs. In-House Resolution) and chromatographic performance of the necessary analytical columns to establish the standard.

Executive Summary: The Purity Challenge

(S)-1-(2,4-dimethoxyphenyl)propan-2-ol (CAS: 1014-24-0 for racemate) presents a unique challenge in analytical chemistry. Unlike its 3,4-dimethoxy analogues (common in verapamil/papaverine chemistry), the 2,4-substitution pattern introduces steric hindrance near the chiral center that affects chromatographic resolution.

For drug development professionals, establishing a "Gold Standard" for this compound requires a choice between Custom Synthesis and Chiral Resolution . This guide evaluates these pathways and defines the analytical protocol required to validate the resulting standard.

Core Comparison: Source Options for Reference Standards
FeatureOption A: Custom Asymmetric Synthesis Option B: Chromatographic Resolution (Racemate) Option C: Biocatalytic Reduction
Purity (ee) High (>99% ee) via CBS reductionUltra-High (>99.9% ee) via Prep-HPLCHigh (>99% ee) via KREDs
Chemical Purity >98% (requires cleanup)>99.5% (simultaneous cleanup)>95% (requires extraction)
Cost/mg High (

$)
Moderate (

)
Low ($) - if enzymes available
Scalability LinearLimited by column loadingHighly Scalable
Primary Risk Trace Boron/Metal impuritiesSolvent entrapmentProtein contamination
Recommendation Best for Process Development Best for Analytical Standards Best for Manufacturing

Technical Deep Dive: Chromatographic Performance

To validate the (S)-enantiomer standard, you must separate it from the (R)-enantiomer and the ketone precursor (1-(2,4-dimethoxyphenyl)propan-2-one).

Comparative Analysis of Chiral Stationary Phases (CSPs)

The 2,4-dimethoxy group requires a CSP that can accommodate the steric bulk while engaging in


-

interactions.
Candidate 1: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)
  • Mechanism: Helical amylose polymer forms inclusion complexes. The open structure often accommodates bulky ortho-substituents better than cellulose.

  • Performance: Typically provides higher

    
     (selectivity) for 2-substituted aromatics.
    
  • Resolution (Rs): > 2.5 (Baseline).

Candidate 2: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)
  • Mechanism: Linear cellulose polymer. Tends to have tighter inclusion cavities.

  • Performance: May show peak broadening for 2,4-dimethoxy derivatives due to steric clash with the chiral groove.

  • Resolution (Rs): ~1.5 - 1.8 (Often requires lower flow rates).

Candidate 3: Immobilized Amylose (e.g., Chiralpak IA)
  • Mechanism: Same selector as AD-H but immobilized.

  • Advantage: Allows use of prohibited solvents (DCM, THF) to improve solubility of the standard, which can be an issue with methoxy-rich lipophilic compounds.

Experimental Data Summary (Simulated based on Class Analogues)
ParameterChiralpak AD-H Chiralcel OD-H Chiralpak IA (Immobilized)
Mobile Phase Hexane/IPA (90:10)Hexane/IPA (90:[1]10)Hexane/DCM/IPA (85:10:5)
Selectivity (

)
1.351.151.42
Resolution (

)
3.2 (Excellent) 1.6 (Marginal)3.8 (Superior)
Tailing Factor 1.11.41.05
Run Time ~12 min~18 min~10 min

Mandatory Workflows & Visualization

Workflow 1: Standard Qualification Decision Tree

This diagram illustrates the logic flow for qualifying an in-house isolated standard when a commercial CRM is unavailable.

Standard_Qualification Start Start: Crude (S)-Enantiomer Source ChemPurity 1. Chemical Purity Assessment (HPLC-UV + GC-MS) Start->ChemPurity Decision1 Purity > 99.0%? ChemPurity->Decision1 ChiralPurity 2. Chiral Purity Assessment (Chiral HPLC - AD-H Column) Decision2 ee > 99.5%? ChiralPurity->Decision2 Structure 3. Structural Confirmation (1H-NMR, NOE, MS) AbsConfig 4. Absolute Configuration (Optical Rotation / X-Ray) Structure->AbsConfig Final Valid Reference Standard AbsConfig->Final Decision1->ChiralPurity Yes Recryst Recrystallize (IPA/Hexane) Decision1->Recryst No Decision2->Structure Yes PrepLC Prep Chiral HPLC Decision2->PrepLC No Recryst->ChemPurity PrepLC->ChiralPurity

Caption: Logical workflow for qualifying a secondary reference standard from crude synthesis or racemic resolution.

Detailed Experimental Protocols

Protocol A: Analytical Chiral Separation (HPLC)

Objective: Determine the enantiomeric excess (ee) of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol.

  • System: HPLC with UV-Vis or PDA detector (e.g., Agilent 1200/1260).

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: n-Hexane (HPLC Grade)[2]

    • Solvent B: 2-Propanol (IPA)

    • Ratio: 90:10 (v/v) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Control is critical for chiral recognition).

  • Detection: UV at 280 nm (Absorption max of dimethoxybenzene) and 210 nm .

  • Sample Prep: Dissolve 1 mg of standard in 1 mL of Mobile Phase.

  • Elution Order:

    • Typically, for AD-H columns with phenylpropanols, the (S)-enantiomer elutes second (check with known racemate).

    • Validation: Inject the racemate (CAS 1014-24-0) to establish retention times for both peaks.

Protocol B: Absolute Configuration Confirmation (Polarimetry)

Objective: Confirm the (S)-configuration via specific rotation.

  • Instrument: Digital Polarimeter with Na-D lamp (589 nm).

  • Solvent: Ethanol or Methanol (Note: Solvent choice drastically affects rotation sign/magnitude).

  • Concentration: 1.0 g/100 mL (

    
    ).
    
  • Cell Path: 1 dm.

  • Reference: Compare against literature value for analogous (S)-1-(3,4-dimethoxyphenyl)-2-propanol if exact literature is missing, or use X-ray crystallography if solid.

    • Note: Most (S)-isomers of 1-phenyl-2-propanols exhibit (+) rotation in ethanol, but this must be experimentally verified as ortho-substitution can invert the sign.

References

  • Daicel Chiral Technologies. (2017). Immobilized Protein Stationary Phases and Polysaccharide Columns. Retrieved from [Link]

  • MDPI. (2022). HPLC Enantioseparation of Rigid Chiral Probes on Amylose Chiral Stationary Phase. Retrieved from [Link]

  • NIST. (2023). (S)-1,1-bis(4-Methoxyphenyl)propan-2-ol WebBook Data. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is designed to provide clear, actionable steps grounded in regulatory standards and best laboratory practices, ensuring the safety of personnel and the protection of our environment.

Hazard Characterization and Regulatory Framework

Proper disposal begins with a thorough understanding of the material's hazards and the regulations governing its waste stream. While a specific Safety Data Sheet (SDS) for (S)-1-(2,4-dimethoxyphenyl)propan-2-ol may not always be accessible, a hazard assessment can be reliably performed based on its chemical structure and established regulatory guidelines.

Inferred Hazard Profile

(S)-1-(2,4-dimethoxyphenyl)propan-2-ol is a substituted secondary alcohol. Based on this structure, we can infer the following primary hazards:

  • Ignitability : The base structure, propan-2-ol, is a flammable liquid.[1] Therefore, (S)-1-(2,4-dimethoxyphenyl)propan-2-ol should be treated as an ignitable liquid . According to the U.S. Environmental Protection Agency (EPA), wastes with a flashpoint below 60°C (140°F) are classified as ignitable hazardous wastes.[2]

  • Irritant : Aromatic compounds and substituted phenylethylamines are often associated with skin, eye, and respiratory irritation.[3][4][5][6] Prudent handling requires assuming the compound is, at a minimum, a Category 2 irritant.

Regulatory Imperative: The Generator's Responsibility

Under the EPA's Resource Conservation and Recovery Act (RCRA), the entity that generates the chemical waste is legally responsible for its proper characterization and management from "cradle-to-grave".[7] This means you, the researcher, must determine if your waste is hazardous.[8] This determination can be made through analytical testing or by applying "generator knowledge" of the chemical's properties, as we are doing here.[8]

All hazardous waste disposal activities are also governed by the Occupational Safety and Health Administration (OSHA), which sets standards for worker safety, training, and emergency planning.[9][10][11]

Pre-Disposal: Safe Accumulation and Storage Protocol

Meticulous procedures during the collection phase are critical to prevent accidents and ensure regulatory compliance.

Required Personal Protective Equipment (PPE)

Given the inferred hazards, the following minimum PPE must be worn when handling the chemical or its waste:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against splashes that could cause serious eye irritation.[1][3][5]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which may cause irritation.[4][5]
Body Protection Standard flame-resistant laboratory coat.Protects skin and personal clothing from contamination and provides a barrier against ignition.
Step-by-Step Waste Collection and Containment
  • Select an Appropriate Waste Container : Use a clean, sealable container made of a material compatible with the chemical (e.g., glass or high-density polyethylene). If possible, use the original manufacturer's container.[2][12] The container must be in good condition with no leaks or cracks.

  • Segregate Your Waste : This is a non-negotiable safety rule. Never mix (S)-1-(2,4-dimethoxyphenyl)propan-2-ol waste with incompatible materials, especially strong oxidizing agents, as this can lead to fire or explosion.[13] It should be collected in a dedicated container for flammable organic waste.

  • Label the Container Immediately : Proper labeling is a cornerstone of safe waste management. The label must be fully completed and legible.[2][13]

Labeling RequirementDescription
Full Chemical Name Write out "(S)-1-(2,4-dimethoxyphenyl)propan-2-ol". Avoid abbreviations or formulas.
Hazard Identification Clearly mark the primary hazards: "Hazardous Waste," "Ignitable," and "Irritant."
Accumulation Start Date The date the first drop of waste was added to the container. This is required to track accumulation time limits.
Generator Information Name of the principal investigator, laboratory room number, and contact information.
  • Keep the Container Closed : Waste containers must remain sealed at all times, except when actively adding waste.[2][13] This prevents the release of flammable vapors that could travel to an ignition source.

Safe Storage of Accumulated Waste
  • Location : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation.

  • Environment : The storage location must be a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and sparks.[12][14]

  • Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks.[15]

  • Flammable Storage : Whenever possible, store containers of flammable liquid waste inside a rated flammable storage cabinet.[13][15]

The Disposal Pathway: A Step-by-Step Guide

The final disposal of hazardous waste is a highly regulated process that must be handled by trained professionals.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for proper disposal.

G cluster_prep Phase 1: Pre-Disposal Protocol cluster_disposal Phase 2: Final Disposal cluster_prohibited CRITICAL PROHIBITIONS A Generated Waste: (S)-1-(2,4-dimethoxyphenyl)propan-2-ol B Step 1: Characterize Waste (Ignitable, Irritant) A->B C Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Step 3: Segregate & Collect in a Dedicated, Compatible Container C->D E Step 4: Securely Label Container (Name, Hazards, Date) D->E F Step 5: Store Safely (Secondary Containment, Flammable Cabinet) E->F G Is Container Full or Accumulation Time Limit Reached? F->G H Contact Institutional EH&S or Licensed Waste Contractor G->H Yes I Complete Hazardous Waste Manifest (Provided by Contractor) H->I J Transfer Custody to Authorized Personnel for Transport I->J K Maintain Disposal Records (Minimum 3 Years) J->K P1 DO NOT Pour Down Drain P2 DO NOT Mix with Incompatible Waste P3 DO NOT Evaporate in Fume Hood

Caption: A workflow for the safe disposal of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol.

Execution of Final Disposal
  • Identify the Correct Disposal Route : The only acceptable method for disposing of this chemical is through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[2][3][14]

  • Schedule a Pickup : Once your waste container is full or nearing its accumulation time limit (typically 90-180 days, depending on your generator status), contact your EH&S office to schedule a waste pickup.

  • Prepare for Transport : Ensure the container is clean on the outside, properly sealed, and accurately labeled. Place it in the designated pickup location as instructed by EH&S personnel.

  • Documentation (The Manifest) : For off-site disposal, a hazardous waste manifest will be required.[16] This is a legal document that tracks the waste from your lab to its final treatment, storage, and disposal facility (TSDF). Your EH&S office or waste contractor will provide and help you complete this form.

  • Record Keeping : Retain a copy of the manifest and all other disposal records for at least three years, as required by the EPA.[8]

Prohibited Disposal Methods

To ensure safety and environmental protection, the following actions are strictly forbidden:

  • Drain Disposal : Never pour (S)-1-(2,4-dimethoxyphenyl)propan-2-ol or solutions containing it down the sanitary sewer.[2][12][14][17] This is illegal and introduces a flammable, potentially toxic chemical into waterways.

  • Trash Disposal : Do not place containers of this chemical in the regular trash.

  • Evaporation : Allowing the chemical to evaporate in a fume hood is not a compliant disposal method and creates a fire hazard and releases unregulated emissions.

By adhering to this comprehensive guide, you fulfill your professional and regulatory obligations, ensuring that the lifecycle of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol is managed with the highest standards of safety and environmental care.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Guidelines for Flammable Liquid Disposal. (2023, September 19). safety.pitt.edu.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
  • How to Dispose of Plasterboard and Flammable Liquids: Rules and Eco Options. (2025, October 28). Vertex AI Search.
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
  • Storing and Disposing of Flammable Liquids. (2021, February 16).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Vertex AI Search.
  • Safety Data Sheet - Angene Chemical. (2021, May 1). Angene Chemical.
  • Disposal of flammable and dangerous substances. (2022, August 8).
  • Hazardous Waste. Illinois Environmental Protection Agency.
  • SAFETY DATA SHEET. (2025, September 24). CymitQuimica.
  • Material Safety Data Sheet - Phenethylamine. (2004, January 6). Cole-Parmer.
  • SAFETY DATA SHEET PROPAN-2-OL AR. (2018, May 18). Vertex AI Search.
  • 2-Phenylethylamine HCl. AK Scientific, Inc..
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Vertex AI Search.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
  • Material Safety Data Sheet. (2006, August 11). Spectrum Chemical.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. (2025, August 12). Vertex AI Search.

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Personal protective equipment for handling (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for (S)-1-(2,4-dimethoxyphenyl)propan-2-ol .[1]

Notice of Scientific Methodology (Read-Across Protocol): Specific GHS safety data for the chiral (S)-enantiomer of this compound is limited in public registries. The safety protocols below are derived using Structure-Activity Relationship (SAR) analysis, benchmarking against the racemate 1-(2,4-dimethoxyphenyl)propan-2-ol, related phenethyl alcohols, and dimethoxybenzene derivatives. This approach applies the "Universal Precautionary Principle" for chemical intermediates.

Part 1: Chemical Identity & Hazard Profile[2]

Compound: (S)-1-(2,4-dimethoxyphenyl)propan-2-ol Chemical Family: Chiral Phenethyl Alcohol / Alkoxybenzene CAS Number: Not widely indexed for the specific (S)-isomer; treat as unlisted isomer of 1-(2,4-dimethoxyphenyl)propan-2-ol. Physical State: Viscous oil or low-melting solid (likely off-white to pale yellow).

Risk Assessment (GHS Classification via Read-Across)
  • Signal Word: WARNING

  • Primary Hazards:

    • H315 (Skin Irritation): Phenolic ethers can act as defatting agents and irritants.

    • H319 (Eye Irritation): Alcohols with aromatic rings often cause significant eye irritation.

    • H335 (Respiratory Irritation): Inhalation of mists or dusts may irritate the upper respiratory tract.[2]

  • Precautionary Note: As a structural isomer related to phenethylamine precursors, treat with strict hygiene to avoid potential systemic effects if ingested or absorbed in high quantities.

Part 2: Personal Protective Equipment (PPE) Matrix

The following matrix dictates PPE based on the specific laboratory operation.

PPE ComponentMaterial SpecificationPerformance StandardRationale
Hand Protection Nitrile Rubber (Min. 0.11 mm)EN 374 / ASTM F739Splash Protection: Nitrile offers excellent resistance to aromatic alcohols. Note: Latex is not recommended due to poor organic solvent resistance.
Eye Protection Chemical Splash Goggles ANSI Z87.1+ / EN 166Vapor/Mist Seal: Safety glasses are insufficient if the compound is heated or handled as a liquid oil, where splash risk exists.
Body Protection Lab Coat (Poly/Cotton) Standard Lab GradeContamination Barrier: Use a chemical-resistant apron if handling volumes >100 mL.
Respiratory N95 / P2 Mask (Solids) Half-Face Respirator (Liquids/Heat)NIOSH / EN 149Inhalation Risk: Required only if working outside a fume hood (not recommended) or if aerosol generation is likely.

Part 3: Operational Handling Protocols

Storage & Stability
  • Temperature: Store at 2°C to 8°C . Chiral alcohols can be prone to slow oxidation or racemization under thermal stress.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The electron-rich dimethoxy ring makes the compound susceptible to oxidative degradation over time.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

Weighing & Transfer Workflow

Objective: Prevent cross-contamination and inhalation of particulates.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an anti-static gun if the material is a dry solid, as organic crystals often accumulate static charge, leading to scattering.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid introducing metal ions that could catalyze oxidation.

Reaction Setup (Synthesis Context)
  • Solvent Compatibility: Soluble in DCM, Ethyl Acetate, Methanol.

  • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO4, Chromic Acid) which will attack the alcohol and the electron-rich aromatic ring, potentially causing vigorous exothermic reactions.

Part 4: Visualization of Safety Logic

The following diagrams illustrate the decision-making process for PPE and the safe handling workflow.

Figure 1: PPE Selection Decision Tree

PPE_Decision Start Start: Handling (S)-1-(2,4-dimethoxyphenyl)propan-2-ol StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Viscous Liquid / Oil StateCheck->Liquid RiskCheck Risk of Aerosol/Dust? Solid->RiskCheck EnhancedPPE Enhanced PPE: Double Nitrile Gloves + Goggles + Fume Hood Liquid->EnhancedPPE Splash Risk StandardPPE Standard PPE: Lab Coat + Nitrile Gloves + Safety Glasses RiskCheck->StandardPPE No (Closed Transfer) RiskCheck->EnhancedPPE Yes (Open Weighing)

Caption: Decision logic for selecting appropriate PPE based on physical state and aerosol risk.

Figure 2: Cradle-to-Grave Handling Workflow

Handling_Workflow Storage Storage (2-8°C, Argon, Amber Vial) Weighing Weighing (Fume Hood, Anti-static) Storage->Weighing Equilibrate to RT Reaction Reaction/Use (Inert Atmosphere) Weighing->Reaction Dissolve immediately Quench Quench/Cleanup (Dilute w/ Solvent) Reaction->Quench Post-Experiment Disposal Disposal (Halogen-Free Organic Waste) Quench->Disposal Segregate

Caption: Step-by-step workflow from cold storage to waste disposal to minimize exposure time.

Part 5: Emergency Response & Disposal

Spill Management
  • Minor Spill (<10 mL/g):

    • Alert nearby personnel.

    • Cover with vermiculite or chem-sorb pads.

    • Wipe area with acetone followed by soap and water.

    • Dispose of waste in solid hazardous waste bin.

  • Skin/Eye Exposure:

    • Eyes: Flush immediately with water for 15 minutes .[1][3][4] Lift eyelids to ensure irrigation.[5]

    • Skin: Wash with non-abrasive soap and water.[6] Do not use alcohol/solvents on skin (increases absorption).

Disposal (RCRA Compliance)
  • Waste Stream: Non-Halogenated Organic Waste .

  • Labeling: Must be labeled with full chemical name. Do not use abbreviations.

  • Contaminated Solids: Weighing boats, gloves, and paper towels must be treated as solid hazardous waste, not regular trash.

References

  • PubChem. 1-(2,4-Dimethoxyphenyl)propan-2-one (Precursor Analog Safety Data). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Phenethyl Alcohol (General Phenethyl Alcohol Safety). Available at: [Link]

  • OSHA. Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.